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  • Product: (1-Hydroxycyclopentyl)phenylacetic acid
  • CAS: 25209-52-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1-Hydroxycyclopentyl)phenylacetic Acid: Core Properties and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the fundamental properties of (1-Hydroxycyclopentyl)phenylacetic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties of (1-Hydroxycyclopentyl)phenylacetic acid, a key chemical intermediate in the synthesis of various pharmaceuticals. Drawing upon established scientific literature and technical documentation, this document delves into its physicochemical characteristics, synthesis methodologies, analytical techniques, and safety considerations. The structure of this guide is designed to offer a logical and in-depth exploration of the topic, empowering researchers with the knowledge to effectively utilize this compound in their work.

Introduction and Chemical Identity

(1-Hydroxycyclopentyl)phenylacetic acid, a derivative of phenylacetic acid, holds significance as a precursor in the synthesis of active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring a phenyl group, a cyclopentyl ring, and a carboxylic acid moiety, imparts it with a unique combination of aromatic and aliphatic characteristics.[2]

This compound is also recognized by several synonyms, most notably alpha-Cyclopentylmandelic acid and is identified as Cyclopentolate Impurity A in pharmacopeial contexts.[3][4] Its primary role in the pharmaceutical industry is as a key intermediate in the production of Cyclopentolate, a muscarinic antagonist used as a mydriatic and cycloplegic agent.[5]

Key Identifiers:

  • IUPAC Name: (2RS)-(1-hydroxycyclopentyl)(phenyl)acetic acid[4]

  • CAS Number: 25209-52-3[2][4]

  • Molecular Formula: C₁₃H₁₆O₃[6]

  • Molecular Weight: 220.26 g/mol [6]

Physicochemical Properties

The physical and chemical properties of (1-Hydroxycyclopentyl)phenylacetic acid are crucial for its handling, synthesis, and application. The presence of a hydroxyl group and a carboxylic acid functional group allows for hydrogen bonding, which influences its melting point and solubility.[2]

PropertyValueSource(s)
Physical State White to yellow crystalline powder[7]
Melting Point 144–150 °C[7][8]
Boiling Point 395.6°C at 760 mmHg[7]
Density 1.2 g/cm³[7]
pKa (Predicted) 3.53 ± 0.25[8]
Solubility Moderately soluble in polar organic solvents, such as Chloroform and Methanol.[2][7][8] Water solubility is likely limited but may be enhanced in alkaline conditions.[9]

Synthesis Methodologies

The synthesis of (1-Hydroxycyclopentyl)phenylacetic acid is a critical step in the production of cyclopentolate-based pharmaceuticals. Two primary synthetic routes are documented in the scientific literature and patents.

Grignard Reaction Approach

This classic organometallic approach utilizes a Grignard reagent to form the carbon-carbon bond between the cyclopentyl ring and the phenylacetic acid backbone.

Caption: Condensation synthesis workflow.

Detailed Protocol: Condensation Reaction

  • Reaction Setup: In a suitable reaction vessel, dissolve phenylacetic acid in an aprotic solvent.

  • Reagent Addition: Add cyclopentanone to the solution, followed by the addition of an organic base which acts as a catalyst.

  • Reaction Conditions: Heat the reaction mixture and maintain it at a specific temperature for a set period to drive the condensation reaction.

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform a series of extraction and washing steps to isolate the crude product.

  • Final Purification: Purify the crude product by recrystallization from an appropriate solvent to yield pure (1-Hydroxycyclopentyl)phenylacetic acid. [10]

Mechanism of Action and Biological Relevance

While (1-Hydroxycyclopentyl)phenylacetic acid itself is not the active therapeutic agent, its biological relevance is intrinsically linked to its role as a direct precursor to Cyclopentolate . [5]Cyclopentolate is a potent muscarinic antagonist. [5] Muscarinic receptors are a class of G-protein coupled receptors that are activated by the neurotransmitter acetylcholine. In the eye, stimulation of these receptors leads to constriction of the pupil (miosis) and contraction of the ciliary muscle, which allows for accommodation (focusing on near objects).

Cyclopentolate, and by extension the family of compounds derived from (1-Hydroxycyclopentyl)phenylacetic acid, competitively blocks the action of acetylcholine at these muscarinic receptors in the eye. This blockade results in:

  • Mydriasis: Dilation of the pupil.

  • Cycloplegia: Paralysis of the ciliary muscle, leading to a loss of accommodation.

These effects are therapeutically useful for ophthalmic examinations and certain surgical procedures.

Mechanism_of_Action cluster_normal Normal Physiological Response cluster_drug Action of Cyclopentolate Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (in Iris Sphincter and Ciliary Muscle) Acetylcholine->Muscarinic_Receptor Binds to Pupil_Constriction Pupil Constriction (Miosis) & Ciliary Muscle Contraction (Accommodation) Muscarinic_Receptor->Pupil_Constriction Activates Cyclopentolate Cyclopentolate (derived from (1-Hydroxycyclopentyl)phenylacetic acid) Blocked_Receptor Muscarinic Receptor Cyclopentolate->Blocked_Receptor Blocks No_Response Pupil Dilation (Mydriasis) & Ciliary Muscle Paralysis (Cycloplegia) Blocked_Receptor->No_Response Prevents Activation

Caption: Mechanism of action of Cyclopentolate.

The initial finding of (1-Hydroxycyclopentyl)phenylacetic acid as a "protein synthesis inhibitor" may refer to broader, less specific biological activities observed in initial screenings, or potential antibacterial properties. [6]However, its primary and well-established significance in drug development lies in its role as a precursor to the anticholinergic agent Cyclopentolate.

Analytical Characterization

The purity and identity of (1-Hydroxycyclopentyl)phenylacetic acid are critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of (1-Hydroxycyclopentyl)phenylacetic acid and for quantifying it as an impurity in the final API, Cyclopentolate.

Illustrative HPLC Method:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is adjusted to ensure the analyte is in a suitable ionic state.

  • Detection: UV detection at a wavelength where the phenyl group exhibits strong absorbance (e.g., around 210-220 nm).

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Quantification can be performed using an external standard of known concentration.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the cyclopentyl ring, and the methine proton adjacent to the carboxylic acid. The hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the phenyl ring, and the carbons of the cyclopentyl ring.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of (1-Hydroxycyclopentyl)phenylacetic acid (220.26 g/mol ). Fragmentation patterns can provide further structural information.

A certificate of analysis for "Cyclopentolate EP Impurity A" confirms that IR, Mass, and NMR spectra are used to verify the structure of the compound. [11]

Safety and Handling

Based on the safety data for alpha-Cyclopentylmandelic acid and related phenylacetic acid compounds, the following precautions should be observed:

  • Hazards: The compound is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation. [12]* Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection when handling the substance. [13]* Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. [14] * Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice. [14] It is imperative to consult the specific Safety Data Sheet (SDS) for (1-Hydroxycyclopentyl)phenylacetic acid before handling the material.

Conclusion

(1-Hydroxycyclopentyl)phenylacetic acid is a well-defined chemical entity with established physicochemical properties and synthetic routes. Its primary importance lies in its role as a crucial intermediate in the manufacture of the anticholinergic drug Cyclopentolate. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and professionals in the field of drug development and pharmaceutical sciences. This guide provides a foundational understanding to facilitate its effective and safe application in a laboratory and industrial setting.

References

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  • De Angelis, S., et al. Sequential α-lithiation and aerobic oxidation of an arylacetic acid - continuous-flow synthesis of cyclopentyl mandelic acid. Reaction Chemistry & Engineering, 2018.
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  • Dr. Ashavin.
  • PubChem. 2-Cyclopentyl-2-hydroxy-phenylacetic acid. [Link]

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  • AK Scientific, Inc. 1-Hydroxycyclohexyl phenyl ketone.
  • Gusovsky, F., et al. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. Analytical Biochemistry, 1985.
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  • Frag, E.Y.Z., et al. The Use of Integrated Analytical Tools for Determination of Cyclopentolate and Naphazoline Hydrochlolrides in Pure and Pharmaceutical Preparation. Pharmaceutical Analytica Acta, 2011.
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  • PubChem. Cyclopentolate. [Link]

  • Pharmaffiliates. CAS No : 25209-52-3| Product Name : Cyclopentolate - Impurity A. [Link]

  • SciSpace. mathematical processing for simultaneous spectrophotometric determination of cyclopentolate and phenylephrine in their binary mixture.
  • Google Patents.
  • PubMed. Plasma concentrations of p- and m-hydroxyphenylacetic acid and phenylacetic acid in humans: gas chromatographic--high-resolution mass spectrometric analysis. [Link]

  • Loba Chemie. ALPHA-CYCLOPENTYL MANDELIC ACID EXTRA PURE MSDS CAS-No. 2018-12-24.
  • ResearchGate. Sequential α-lithiation and aerobic oxidation of an arylacetic acid - continuous-flow synthesis of cyclopentyl mandelic acid. 2018-08-09.
  • Biological Magnetic Resonance Bank. bmse000220 Phenylacetic Acid. [Link]

  • Organic Chemistry Tutor. 29. Synthesis of Cyclopentanone from Adipic Acid. [Link]

  • Google Patents.
  • Obtaining cyclopentanone from acidic wastewater of caprolactam production. Russian Journal of General Chemistry, 2020.
  • The Royal Society of Chemistry.
  • Veeprho. Cyclopentolate EP Impurity A | CAS 25209-52-3. [Link]

  • HPLC determination of phenylacetic acid and penicillin G in 6-aminopenicillanic acid. Journal of Pharmaceutical and Biomedical Analysis, 2003.

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Exploratory

An In-depth Technical Guide to (1-Hydroxycyclopentyl)phenylacetic Acid: Synthesis, Properties, and Applications

(1-Hydroxycyclopentyl)phenylacetic acid , a substituted derivative of phenylacetic acid, represents a significant scaffold in medicinal chemistry and organic synthesis. Its structural complexity, featuring a tertiary alc...

Author: BenchChem Technical Support Team. Date: February 2026

(1-Hydroxycyclopentyl)phenylacetic acid , a substituted derivative of phenylacetic acid, represents a significant scaffold in medicinal chemistry and organic synthesis. Its structural complexity, featuring a tertiary alcohol and a carboxylic acid moiety on a cyclopentyl framework, makes it a valuable precursor for the synthesis of various biologically active molecules. This guide provides a comprehensive overview of its discovery (inferred through the development of related compounds), synthetic methodologies, and potential applications, tailored for researchers and professionals in drug development.

Introduction and Historical Context

The development of compounds like cyclopentolate, an anticholinergic agent, and other phenylacetic acid derivatives with anti-inflammatory and analgesic activities, paved the way for the exploration of structurally related molecules.[2][3] The synthesis of (1-Hydroxycyclopentyl)phenylacetic acid can be seen as a logical progression in the quest for novel therapeutic agents, where the introduction of a hydroxycyclopentyl group could influence receptor binding, solubility, and metabolic stability. The core of its history lies in the evolution of synthetic organic chemistry, particularly the development of robust methods for carbon-carbon bond formation and the synthesis of tertiary alcohols.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of (1-Hydroxycyclopentyl)phenylacetic acid is presented in the table below. This data is crucial for its identification, purification, and handling in a laboratory setting.

PropertyValueSource
CAS Number 25209-52-3
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.26 g/mol Calculated
Appearance Solid
Melting Point 135-136 °C (recrystallized from ethyl acetate/hexane)[3]
InChI Key MHVVPVXRMHIATI-UHFFFAOYSA-N

Synthetic Strategies and Methodologies

The synthesis of (1-Hydroxycyclopentyl)phenylacetic acid presents a formidable challenge due to the presence of a sterically hindered tertiary alcohol adjacent to a carboxylic acid. Several classical and modern synthetic approaches can be envisioned and have been applied to structurally similar compounds. The choice of a particular route depends on factors such as the availability of starting materials, desired scale, and stereochemical considerations.

Grignard Reaction: A Cornerstone of C-C Bond Formation

The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. In the context of synthesizing (1-Hydroxycyclopentyl)phenylacetic acid, two primary disconnection approaches involving a Grignard reagent are plausible.

Grignard Retrosynthesis cluster_A Route A: Addition to a Ketoester cluster_B Route B: Addition to a Keto Acid target (1-Hydroxycyclopentyl)phenylacetic acid ester Methyl Phenylglyoxylate target->ester Grignard Reaction (Hydrolysis) acid Phenylglyoxylic Acid target->acid Grignard Reaction (Acidic Workup) grignard_A Cyclopentylmagnesium Bromide grignard_B Cyclopentylmagnesium Bromide

Caption: Retrosynthetic analysis of (1-Hydroxycyclopentyl)phenylacetic acid via Grignard reaction pathways.

This protocol is adapted from established procedures for the synthesis of α-hydroxy acids.[4][5]

Materials:

  • Phenylglyoxylic acid

  • Cyclopentylmagnesium bromide (2.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • 1 N Hydrochloric acid

  • Anhydrous sodium sulfate

  • Potassium carbonate solution

Procedure:

  • A solution of phenylglyoxylic acid (0.1 mol) in anhydrous diethyl ether (330 mL) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • The flask is cooled to 0°C in an ice bath.

  • Cyclopentylmagnesium bromide solution (0.2 mol, 100 mL of 2.0 M solution) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, the reaction mixture is stirred at 0°C for an additional 30 minutes and then allowed to warm to room temperature and stirred for 24 hours.

  • The reaction is quenched by the slow addition of 1 N HCl. The aqueous layer is separated and extracted with diethyl ether (2 x 100 mL).

  • The combined organic layers are washed with a saturated potassium carbonate solution.

  • The aqueous potassium carbonate layer is then acidified with concentrated HCl and extracted with diethyl ether (2 x 100 mL).

  • The final ether extracts are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to afford pure (1-Hydroxycyclopentyl)phenylacetic acid.[3]

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

  • Excess Grignard Reagent: Two equivalents of the Grignard reagent are used. The first equivalent deprotonates the carboxylic acid of the phenylglyoxylic acid, and the second equivalent adds to the ketone carbonyl.

  • Controlled Temperature: The initial reaction is carried out at 0°C to control the exothermicity of the reaction and minimize side reactions.

  • Acidic Workup: The addition of acid is necessary to protonate the alkoxide intermediate formed after the Grignard addition, yielding the final tertiary alcohol.

  • Base Extraction and Re-acidification: This step is crucial for separating the desired carboxylic acid product from any non-acidic byproducts. The carboxylic acid is deprotonated by the potassium carbonate solution and becomes water-soluble, while neutral organic impurities remain in the ether layer. Subsequent acidification of the aqueous layer regenerates the carboxylic acid, which can then be extracted back into an organic solvent.

The Reformatsky Reaction: An Alternative Approach

The Reformatsky reaction offers a milder alternative to the Grignard reaction for the synthesis of β-hydroxy esters, which can then be hydrolyzed to the corresponding β-hydroxy acids.[6][7][8][9] This reaction involves the use of an organozinc reagent, which is typically less reactive than a Grignard reagent, allowing for better functional group tolerance.[6][7]

Reformatsky_Workflow start Ethyl 2-bromo-2-phenylacetate + Cyclopentanone reformatsky Reformatsky Reaction (Zn, Benzene, Reflux) start->reformatsky intermediate Ethyl (1-hydroxycyclopentyl)phenylacetate reformatsky->intermediate hydrolysis Hydrolysis (NaOH, H₂O/EtOH, then H₃O⁺) intermediate->hydrolysis product (1-Hydroxycyclopentyl)phenylacetic acid hydrolysis->product

Caption: Synthetic workflow for (1-Hydroxycyclopentyl)phenylacetic acid via the Reformatsky reaction.

Materials:

  • Cyclopentanone

  • Ethyl 2-bromo-2-phenylacetate

  • Zinc dust (activated)

  • Anhydrous benzene or toluene

  • Iodine (catalytic amount)

  • 10% Sulfuric acid

  • Sodium hydroxide

  • Ethanol

Procedure:

  • A mixture of activated zinc dust (1.1 eq) and a crystal of iodine in anhydrous benzene is heated under reflux in a flask equipped with a condenser and a dropping funnel.

  • A solution of cyclopentanone (1.0 eq) and ethyl 2-bromo-2-phenylacetate (1.0 eq) in anhydrous benzene is added dropwise to the refluxing zinc suspension.

  • The reaction mixture is refluxed for an additional 2-3 hours after the addition is complete.

  • The mixture is cooled to room temperature and then poured into ice-cold 10% sulfuric acid.

  • The organic layer is separated, and the aqueous layer is extracted with benzene.

  • The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude ethyl (1-hydroxycyclopentyl)phenylacetate.

  • The crude ester is then hydrolyzed by refluxing with a solution of sodium hydroxide in aqueous ethanol.

  • After cooling, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the (1-Hydroxycyclopentyl)phenylacetic acid.

  • The solid product is collected by filtration, washed with cold water, and recrystallized.

Rationale for Key Steps:

  • Zinc Activation: The zinc dust is often activated with a small amount of iodine or by washing with dilute acid to remove any passivating oxide layer.

  • Inert Solvent: Anhydrous aromatic solvents like benzene or toluene are typically used to facilitate the reaction at elevated temperatures.

  • Hydrolysis of the Ester: The final step involves the saponification of the ester to the corresponding carboxylic acid.

Pharmacological Significance and Potential Applications

(1-Hydroxycyclopentyl)phenylacetic acid and its derivatives have been investigated for a range of pharmacological activities. Notably, it is a key intermediate in the synthesis of glycopyrrolate, a potent anticholinergic agent.[10][11] Anticholinergic drugs work by blocking the action of acetylcholine, a neurotransmitter, at muscarinic receptors. This action leads to various effects, including the reduction of secretions, relaxation of smooth muscle, and effects on the central nervous system.

The core structure of (1-Hydroxycyclopentyl)phenylacetic acid has also been explored in the development of compounds with analgesic and anti-inflammatory properties.[3] The specific stereochemistry of the chiral centers in this molecule can significantly influence its biological activity, a common theme in drug development.

Furthermore, some sources suggest that (1-Hydroxycyclopentyl)phenylacetic acid may possess antibacterial properties, potentially by inhibiting protein synthesis through binding to ribosomes.[12] This suggests a broader potential for this chemical scaffold in the development of new anti-infective agents.

Conclusion

(1-Hydroxycyclopentyl)phenylacetic acid stands as a testament to the enduring importance of fundamental organic synthesis in the advancement of medicinal chemistry. While its own discovery is not prominently documented, its role as a crucial building block for pharmacologically active compounds is well-established. The synthetic routes detailed in this guide, primarily centered around the robust Grignard and Reformatsky reactions, provide a solid foundation for its preparation in a research setting. The continued exploration of this and related molecular architectures holds promise for the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • Erowid. Synthesis of Phenylacetic Acid. Available from: [Link]

  • FooDB. Showing Compound Phenylacetic acid (FDB010558). (2010-04-08). Available from: [Link]

  • Google Patents. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • Google Patents. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them.
  • Google Patents. WO2020148777A1 - Process for preparation of glycopyrrolate intermediate.
  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. (2016-01-13). Available from: [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. Available from: [Link]

  • Organic Syntheses. phenylacetic acid. Available from: [Link]

  • Patsnap Eureka. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Available from: [Link]

  • Pearson+. The Reformatsky reaction is an addition reaction in which an orga... | Study Prep. (2024-06-07). Available from: [Link]...

  • PHARMD GURU. 28. REFORMATSKY REACTION. Available from: [Link]

  • PubMed. An Historical Review of Phenylacetic Acid. (2019-02-01). Available from: [Link]

  • PubChem. Hydroxyphenylacetic acid | C8H8O3 | CID 127. Available from: [Link]

  • ResearchGate. (PDF) Sequential α-lithiation and aerobic oxidation of an arylacetic acid - continuous-flow synthesis of cyclopentyl mandelic acid. (2018-08-09). Available from: [Link]

  • Sciencemadness Wiki. Phenylacetic acid. (2022-08-17). Available from: [Link]

  • University of Calgary. Ch 14: RLi or RMgX with Esters to 3o alcohols. Available from: [Link]

  • Wikipedia. Phenylacetic acid. Available from: [Link]

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  • YouTube. NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID.. (2023-03-10). Available from: [Link]

  • YouTube. Reactions of esters with Grignard reagents. (2018-04-24). Available from: [Link]

  • YouTube. Tertiary Alcohols from Esters and Grignard Reagents. (2016-07-06). Available from: [Link]

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Foundational

(1-Hydroxycyclopentyl)phenylacetic Acid: Mechanistic & Synthetic Profile

The following technical guide details the chemical and pharmacological profile of (1-Hydroxycyclopentyl)phenylacetic acid , the core pharmacophore and primary hydrolytic metabolite of the antimuscarinic agent Cyclopentol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical and pharmacological profile of (1-Hydroxycyclopentyl)phenylacetic acid , the core pharmacophore and primary hydrolytic metabolite of the antimuscarinic agent Cyclopentolate .[1]

[1][2][3][4][5]

Executive Summary

(1-Hydroxycyclopentyl)phenylacetic acid (CAS: 25209-52-3) acts as the lipophilic "head" moiety of the anticholinergic drug Cyclopentolate .[1] While the parent drug is a potent muscarinic antagonist used for mydriasis and cycloplegia, this free acid form represents the deactivated metabolic state .[1] Its mechanism of action is defined by its role as a structural scaffold that provides the necessary hydrophobic interactions for receptor binding, which are only functionally activated when esterified with a tertiary amine.[1]

This guide analyzes the compound’s dual role:

  • Pharmacophore : Providing the dual-hydrophobic (phenyl + cyclopentyl) motif required to occupy the orthosteric binding site of Muscarinic Acetylcholine Receptors (mAChRs).[1]

  • Stability Marker : Serving as the primary degradation product (Impurity A) indicating hydrolytic failure in pharmaceutical formulations.

Chemical Structure & Synthesis Mechanism[1][5]

The synthesis of (1-Hydroxycyclopentyl)phenylacetic acid relies on the Ivanov Reaction , a specialized organometallic protocol that allows for the alpha-alkylation of phenylacetic acid with a ketone.[1]

The Ivanov Reaction Protocol

The reaction utilizes the dianion of phenylacetic acid (an Ivanov reagent) generated via a Grignard exchange, which then undergoes nucleophilic addition to cyclopentanone.[1]

Step-by-Step Methodology:

  • Reagent Formation : Phenylacetic acid is treated with two equivalents of Isopropylmagnesium chloride (i-PrMgCl) (or bromide) in THF.[1] The first equivalent deprotonates the carboxylic acid; the second deprotonates the alpha-carbon, forming the reactive enediolate species.[1]

  • Nucleophilic Addition : The enediolate attacks the electrophilic carbonyl carbon of cyclopentanone .

  • Acidic Workup : Quenching with dilute HCl protonates the alkoxide and carboxylate, yielding the target hydroxy-acid.

Synthesis Pathway Diagram

The following diagram illustrates the transformation from precursors to the final pharmacophore.

SynthesisPathway cluster_0 Ivanov Reaction Cycle PAA Phenylacetic Acid Ivanov Ivanov Reagent (Dianion Enolate) PAA->Ivanov Deprotonation (THF, 0°C) Grignard i-PrMgCl (2 equiv) Grignard->Ivanov Intermediate Alkoxide Intermediate Ivanov->Intermediate Nucleophilic Addition Cyclo Cyclopentanone Cyclo->Intermediate Product (1-Hydroxycyclopentyl) phenylacetic acid Intermediate->Product Acid Hydrolysis (HCl)

Figure 1: The Ivanov reaction pathway generating the quaternary carbon center essential for antimuscarinic activity.[1]

Mechanism of Action: Pharmacophore Analysis[1]

The biological activity of this scaffold is best understood through Structure-Activity Relationship (SAR) analysis of the muscarinic binding pocket.[1] The acid itself is weakly active or inactive because it lacks the cationic amine "anchor," but it provides the critical steric bulk for the parent drug's efficacy.[1]

Receptor Binding Logic (The "Dual-Anchor" Model)

Muscarinic receptors (M1–M5) possess a deep orthosteric binding pocket characterized by an anionic aspartate residue (Asp105 in M1) and a hydrophobic periphery.[1]

Structural MoietyFunction in Receptor BindingStatus in Free Acid
Phenyl Ring Engages in

stacking with aromatic residues (e.g., Trp, Tyr) in the receptor pocket.[1]
Active
Cyclopentyl Ring Provides hydrophobic bulk, fitting into the accessory hydrophobic pocket to increase affinity and selectivity.[1]Active
Alpha-Hydroxyl Forms a critical Hydrogen Bond (H-bond) with Asn or Tyr residues, stabilizing the complex.[1]Active
Carboxylate In the free acid, this group is anionic at physiological pH.[1] It repels the anionic Aspartate residue in the receptor, preventing binding.[1]Inhibitory (Deactivation)
Ester-Amine Tail (Present in Cyclopentolate Drug) The positively charged amine forms an ionic bond with Aspartate.[1]Missing
Biological Implications of the Metabolite

While primarily inactive as an anticholinergic, the acid is monitored as Impurity A (EP/USP standards).[1] Accumulation indicates:

  • Formulation Instability : Hydrolysis is accelerated by pH > 4.0 and high temperatures.[1]

  • Loss of Efficacy : Conversion correlates linearly with the reduction of mydriatic effect.

Experimental Protocols

Synthesis of (1-Hydroxycyclopentyl)phenylacetic Acid

Validation: This protocol produces the reference standard for impurity profiling.[1]

  • Preparation : In a flame-dried 3-neck flask under Argon, dissolve Phenylacetic acid (13.6 g, 0.1 mol) in anhydrous THF (100 mL).

  • Grignard Addition : Cool to 0°C. Dropwise add Isopropylmagnesium chloride (2.0 M in THF, 100 mL, 0.2 mol). Stir for 1 hour at room temperature. The solution will turn slightly turbid (formation of the dianion).[1]

  • Alkylation : Cool to 0°C. Add Cyclopentanone (8.4 g, 0.1 mol) dropwise over 20 minutes.

  • Reaction : Allow to warm to room temperature and reflux for 2 hours.

  • Quenching : Pour the mixture into ice-cold dilute HCl (1 M, 200 mL). Extract with Ethyl Acetate (3 x 100 mL).

  • Purification : Wash organics with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/Ethyl Acetate to yield white crystals (MP: 118–120°C).[1]
    
Hydrolytic Stability Assay (HPLC)

Purpose: To quantify the rate of drug degradation into the acid metabolite.

  • Mobile Phase : Phosphate Buffer (pH 3.0) : Acetonitrile (65:35).[1]

  • Column : C18 Reverse Phase (4.6 x 150 mm, 5 µm).[1]

  • Flow Rate : 1.0 mL/min.[1]

  • Detection : UV at 220 nm.[1]

  • Procedure : Incubate Cyclopentolate HCl (1 mg/mL) in phosphate buffers (pH 4, 6, 8) at 40°C. Aliquot at t=0, 6, 12, 24 hours.[1]

  • Result : The acid elutes earlier (lower retention time) than the parent ester due to the free carboxyl group's polarity.

Pathway Visualization: Drug Activation vs. Deactivation[1]

The following diagram details the relationship between the active drug and the inactive acid metabolite.

MechanismAction cluster_binding Pharmacophore Components Drug Cyclopentolate (Active Drug) Receptor Muscarinic Receptor (M1/M3 Subtypes) Drug->Receptor High Affinity Binding (Ionic + Hydrophobic) Acid (1-Hydroxycyclopentyl) phenylacetic acid (Inactive Metabolite) Drug->Acid Hydrolysis (Esterase/pH > 4) Amine Dimethylaminoethanol Drug->Amine Hydrolysis Phenyl Phenyl Group (Pi-Stacking) Drug->Phenyl Cyclo Cyclopentyl (Hydrophobic Fit) Drug->Cyclo Acid->Receptor Electrostatic Repulsion (No Binding) Acid->Phenyl Acid->Cyclo Hydroxyl OH Group (H-Bonding)

Figure 2: The hydrolysis of Cyclopentolate cleaves the amine anchor, leaving the (1-Hydroxycyclopentyl)phenylacetic acid unable to bind the receptor due to electrostatic repulsion.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Cyclopentolate Hydrochloride Monograph: Impurity A. Council of Europe. [1]

  • Bregman, H., et al. (2013).[1][2] Preparation of oxazolidinone compounds and derivatives thereof as inhibitors of tankyrase. PCT Int.[1] Appl. WO 2013/134079.[1]

  • Bartroli, J., et al. (1992).[1] Synthesis and anticholinergic activity of new phenylacetic acid derivatives. Journal of Medicinal Chemistry, 35(20), 3727-3736.[1]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 2905: Cyclopentolate. [1]

Sources

Exploratory

A Spectroscopic Guide to (1-Hydroxycyclopentyl)phenylacetic acid: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction (1-Hydroxycyclopentyl)phenylacetic acid, a molecule of interest in medicinal chemistry and organic synthesis, possesses a unique combination of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Hydroxycyclopentyl)phenylacetic acid, a molecule of interest in medicinal chemistry and organic synthesis, possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. As a senior application scientist, the following sections are structured to not only present the predicted spectroscopic data but also to offer insights into the underlying principles and experimental considerations for its characterization. This document will serve as a valuable resource for researchers engaged in the synthesis, identification, and quality control of this and related molecules.

The molecular structure of (1-Hydroxycyclopentyl)phenylacetic acid, with a molecular formula of C₁₃H₁₆O₃ and a molecular weight of 220.26 g/mol , is the foundation for interpreting its spectroscopic data.[1] The presence of a phenyl ring, a carboxylic acid, a tertiary alcohol, and a cyclopentyl ring system all contribute to its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (1-Hydroxycyclopentyl)phenylacetic acid, both ¹H and ¹³C NMR will provide critical information regarding its carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). The spectrum would be recorded on a 300 or 400 MHz spectrometer.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10-12Broad Singlet1HCarboxylic Acid (-COOH)The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[2] This signal would disappear upon the addition of D₂O.
~7.2-7.4Multiplet5HPhenyl (-C₆H₅)The protons on the phenyl ring will appear in the aromatic region, likely as a complex multiplet.
~4.5-5.0Singlet1HMethine (-CH)The proton on the carbon alpha to both the phenyl ring and the carboxylic acid is expected to be a singlet due to the absence of adjacent protons.
~2.5-3.5Singlet1HTertiary Alcohol (-OH)The chemical shift of the hydroxyl proton can vary depending on concentration, solvent, and temperature. It is expected to be a singlet and would also disappear upon D₂O exchange.
~1.4-1.8Multiplet8HCyclopentyl (-C₅H₈-)The eight protons of the cyclopentyl ring will likely appear as a complex multiplet in the aliphatic region of the spectrum.

Causality in Proton Chemical Shifts:

The downfield shift of the carboxylic acid proton is a direct result of the strong deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.[2] The aromatic protons are deshielded by the ring current effect of the phenyl group. The methine proton is significantly deshielded due to its proximity to both the electron-withdrawing carboxylic acid and the phenyl ring. The hydroxyl proton's chemical shift is variable due to its participation in hydrogen bonding.[3]

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol:

A ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR. A proton-decoupled sequence is typically used to simplify the spectrum to a series of singlets, one for each unique carbon environment.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment Rationale
~170-180Carboxylic Acid (C=O)The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[2]
~135-140Quaternary Phenyl (C)The ipso-carbon of the phenyl ring, the one attached to the chiral center.
~125-130Phenyl (CH)The carbons of the phenyl ring will appear in the aromatic region.
~80-90Quaternary Cyclopentyl (C-OH)The carbon of the cyclopentyl ring bearing the hydroxyl group is a quaternary carbon and is deshielded by the oxygen atom.
~55-65Methine (CH)The carbon alpha to the phenyl ring and carboxylic acid is deshielded by both groups.
~20-40Cyclopentyl (CH₂)The remaining four methylene carbons of the cyclopentyl ring will appear in the aliphatic region. Due to the symmetry of the cyclopentyl ring, some of these signals may be equivalent.[4]

Logic of Carbon Chemical Shifts:

The chemical shift of a carbon nucleus is primarily influenced by the electronegativity of the atoms attached to it and its hybridization state. The carbonyl carbon of the carboxylic acid is the most downfield due to the strong deshielding effect of the two oxygen atoms. The aromatic carbons resonate at intermediate fields, while the sp³ hybridized carbons of the cyclopentyl ring and the methine carbon are found in the upfield region. The carbon attached to the hydroxyl group is deshielded relative to the other cyclopentyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet or the attenuated total reflectance (ATR) technique can be employed.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment Rationale
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)The O-H stretch of a carboxylic acid appears as a very broad band due to strong hydrogen bonding.[5][6][7]
~3500Broad, MediumO-H stretch (Alcohol)The O-H stretch of the tertiary alcohol will likely be a broad peak, potentially overlapping with the carboxylic acid O-H stretch.
~3030MediumC-H stretch (Aromatic)Characteristic C-H stretching vibrations for sp² hybridized carbons of the phenyl ring.
2950-2850Medium-StrongC-H stretch (Aliphatic)C-H stretching vibrations for the sp³ hybridized carbons of the cyclopentyl ring and the methine group.
~1710StrongC=O stretch (Carboxylic Acid)The carbonyl stretch of a carboxylic acid is a very strong and characteristic absorption.[5][7]
1600, 1450Medium-WeakC=C stretch (Aromatic)Skeletal vibrations of the phenyl ring.

Causality in IR Absorptions:

The broadness of the O-H stretching vibrations is a direct consequence of the extensive hydrogen bonding network that can form between molecules of (1-Hydroxycyclopentyl)phenylacetic acid, involving both the carboxylic acid and the alcohol functional groups. The strong intensity of the carbonyl stretch is due to the large change in dipole moment associated with this vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Predicted Fragmentation Pattern (EI-MS):

A key feature of α-hydroxy acids in mass spectrometry is the cleavage of the bond between the carbonyl carbon and the α-carbon.[8]

Sources

Foundational

Technical Guide: Solubility Profiling of (1-Hydroxycyclopentyl)phenylacetic Acid

Executive Summary (1-Hydroxycyclopentyl)phenylacetic acid (HPCA) represents a critical structural scaffold, most notably serving as the hydrolytic active metabolite or synthetic intermediate for anticholinergic esters li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Hydroxycyclopentyl)phenylacetic acid (HPCA) represents a critical structural scaffold, most notably serving as the hydrolytic active metabolite or synthetic intermediate for anticholinergic esters like Cyclopentolate . As a


-hydroxy carboxylic acid , its solubility profile is governed by a complex interplay between the lipophilic phenyl-cyclopentyl core and the hydrophilic, ionizable carboxyl/hydroxyl moieties.

This guide provides a rigorous framework for profiling the solubility of HPCA. Unlike simple lipophilic drugs, HPCA exhibits significant pH-dependent solubility and potential instability (dehydration) that must be accounted for during formulation and process development.

Physicochemical Framework

To design an effective solubility screen, we must first establish the theoretical boundaries of the molecule.

Structural Analysis

The molecule consists of a phenylacetic acid backbone substituted at the


-position with a 1-hydroxycyclopentyl  group.
  • Ionizable Center: The carboxylic acid (

    
    ).
    
  • H-Bonding: The tertiary hydroxyl (

    
    ) on the cyclopentyl ring provides H-bond donor/acceptor capability but is sterically hindered.
    
  • Lipophilicity: The phenyl and cyclopentyl rings drive high

    
    , while the polar groups moderate it.
    
Predicted Parameters
ParameterEstimated ValueRationale
pKa

Typical for

-substituted phenylacetic acids. The

-hydroxyl may slightly lower pKa via inductive effects.
LogP

Balance of lipophilic rings (+3.5) and polar groups (-1.5).
LogD (pH 7.4)

to

At physiological pH, the molecule is ionized (

), significantly reducing apparent lipophilicity.
Intrinsic Solubility (

)

Limited by the crystal lattice energy of the zwitterionic/neutral solid.

Aqueous Solubility & pH Dependence

The solubility of HPCA is strictly pH-dependent. Understanding this relationship is non-negotiable for accurate profiling.

The Henderson-Hasselbalch Context

The total solubility (


) at a given pH is defined by the intrinsic solubility (

) and the ionization state:


  • Region A (pH < 3): The molecule exists as the neutral free acid. Solubility is minimal (

    
    ).
    
  • Region B (pH = pKa): Solubility doubles (

    
    ).
    
  • Region C (pH > 6): The molecule is fully deprotonated (anionic). Solubility increases exponentially, often exceeding

    
     unless limited by the counter-ion (e.g., 
    
    
    
    vs.
    
    
    ).
Visualization of Solubility Logic

SolubilityLogic Acid pH < 3.0 (Neutral Species) Transition pH 3.5 - 5.0 (Buffer Region) Acid->Transition Deprotonation Begins Precip Precipitation Risk (Free Acid) Acid->Precip Low S0 Salt pH > 6.0 (Ionized Species) Transition->Salt Full Ionization Soluble High Solubility (>50 mg/mL) Salt->Soluble Salt Formation

Figure 1: pH-dependent solubility transitions for HPCA. Note the critical buffer region where small pH shifts cause massive solubility changes.

Organic Solvent Profiling (Process Chemistry)

For synthesis, purification, and crystallization, aqueous buffers are insufficient. The following profile is recommended for process optimization.

Solvent ClassRepresentative SolventPredicted SolubilityApplication
Polar Protic Methanol, EthanolHigh (>100 mg/mL)Ideal for dissolving crude reaction mixtures.
Polar Aprotic DMSO, DMFVery High (>200 mg/mL)Stock solution preparation; avoid for crystallization due to high boiling point.
Chlorinated Dichloromethane (DCM)Moderate/High Excellent for extraction from acidified aqueous layers.
Ethers THF, MTBEModerate Good anti-solvent candidates or crystallization media.
Alkanes Heptane, HexaneVery Low (<1 mg/mL)Primary Anti-solvent for precipitation.

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask)

This is the "Gold Standard" method for determining equilibrium solubility.

Reagents:

  • HPCA Reference Standard (Purity >98%).

  • Buffers: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8).

  • HPLC Mobile Phase: Acetonitrile : Water (0.1% TFA).

Workflow:

  • Preparation: Add excess solid HPCA (~10 mg) to 1 mL of buffer in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours (Rotary mixer).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes. Do not filter initially to avoid filter adsorption; if filtering is necessary, use PVDF (low binding).

  • Quantification: Dilute supernatant 1:10 with Mobile Phase and inject onto HPLC.

  • pH Check: Measure the final pH of the supernatant. Crucial: The dissolving acid may lower the buffer pH.

Protocol B: Stability-Indicating HPLC Method

Critical Warning:


-hydroxy acids are prone to acid-catalyzed dehydration , forming the 

-unsaturated alkene ((Cyclopentylidene)phenylacetic acid). Your solubility method must separate these species.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

  • Wavelength: 210 nm (COOH) and 254 nm (Phenyl).

  • Gradient: 5% to 95% ACN over 10 minutes.

  • Resolution: Ensure resolution (

    
    ) > 2.0 between HPCA and its dehydration impurity.
    

Stability & Degradation Pathway

Understanding the solubility of HPCA requires acknowledging its instability. Prolonged exposure to acidic media or heat during solubility testing can lead to false readings due to degradation.

Degradation cluster_warning Analytical Impact HPCA (1-Hydroxycyclopentyl) phenylacetic acid (Target) Intermediate Carbocation Intermediate HPCA->Intermediate Acid / Heat (-H2O) Impurity (Cyclopentylidene) phenylacetic acid (Dehydration Impurity) Intermediate->Impurity Elimination Warn Impurity is more lipophilic. Will elute LATER in RP-HPLC. Impurity->Warn

Figure 2: Dehydration pathway. The impurity is significantly more lipophilic (LogP > 3.5) and will distort solubility data if not chromatographically resolved.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54606766, 1-Hydroxy-alpha-phenylcyclopentaneacetic acid. Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility Assays. Retrieved from [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/Solubility protocols).
  • European Medicines Agency (EMA). Guideline on the investigation of bioequivalence (BCS Classification). Retrieved from [Link]

Exploratory

Technical Profile: (1-Hydroxycyclopentyl)phenylacetic acid

Common Designation: Cyclopentolate Impurity A CAS Registry Number: 25209-52-3[1] Executive Summary (1-Hydroxycyclopentyl)phenylacetic acid is a critical organic acid moiety primarily encountered in pharmaceutical develop...

Author: BenchChem Technical Support Team. Date: February 2026

Common Designation: Cyclopentolate Impurity A CAS Registry Number: 25209-52-3[1]

Executive Summary

(1-Hydroxycyclopentyl)phenylacetic acid is a critical organic acid moiety primarily encountered in pharmaceutical development as Impurity A of the anticholinergic agent Cyclopentolate .[1][2] It represents the hydrolytic degradation product of the parent drug ester.[1]

For researchers and analytical scientists, this molecule serves as a primary Critical Quality Attribute (CQA) marker.[1] Its presence in drug substance or drug product indicates exposure to moisture or hydrolytic stress.[1] Accurate molecular weight determination (220.27 g/mol ) is essential for mass balance calculations during stability testing and impurity profiling.[1]

Physicochemical Characterization

Molecular Identity

The molecule consists of a phenylacetic acid backbone substituted at the


-carbon with a 1-hydroxycyclopentyl group.[1][2][3][4][5][6][7] This structural configuration creates a tertiary alcohol and a carboxylic acid in close proximity, influencing its solubility and fragmentation patterns.[1]
PropertySpecification
IUPAC Name 2-(1-Hydroxycyclopentyl)-2-phenylacetic acid
Common Synonyms Cyclopentolate Impurity A;

-(1-Hydroxycyclopentyl)benzeneacetic acid
CAS Number 25209-52-3
Molecular Formula

Molecular Weight (Average) 220.27 g/mol
Monoisotopic Mass 220.1099 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, acetonitrile; sparingly soluble in water (pH dependent)
Structural Analysis

The molecule possesses a chiral center at the


-carbon of the acetic acid moiety (attached to the phenyl ring and the cyclopentyl ring).[1] However, because the 1-hydroxycyclopentyl group is achiral (plane of symmetry), the chirality arises solely from the 

-carbon.[1]
  • Key Functional Groups:

    • Carboxylic Acid (

      
      ):  Primary ionization site for reverse-phase HPLC retention control.[1]
      
    • Tertiary Hydroxyl: susceptible to dehydration under harsh acidic conditions.[1]

    • Phenyl Ring: Provides strong UV absorption (

      
       nm), facilitating detection.[1]
      

Origin and Synthesis Pathways[1][8]

Hydrolytic Degradation (Primary Origin)

In pharmaceutical formulations (ophthalmic solutions), Cyclopentolate Hydrochloride undergoes ester hydrolysis when exposed to aqueous environments, heat, or pH excursions.[1] This reaction yields (1-Hydroxycyclopentyl)phenylacetic acid and the amino alcohol side chain.[1][2][3]

Chemical Synthesis (Ivanov Reaction)

For the production of analytical reference standards, the compound is synthesized via the Ivanov reaction .[1] This involves the condensation of the dianion of phenylacetic acid (generated by a Grignard reagent) with cyclopentanone.[1]

Reaction Protocol Summary:

  • Reagents: Phenylacetic acid, Isopropylmagnesium chloride (or bromide), Cyclopentanone.[1][6]

  • Mechanism: The Grignard reagent deprotonates the carboxylic acid and the

    
    -carbon to form a dianion (Ivanov reagent).[1]
    
  • Addition: The dianion attacks the carbonyl carbon of cyclopentanone.

  • Workup: Acidification yields the target

    
    -hydroxy acid.[1]
    
Pathway Visualization

The following diagram illustrates the relationship between the parent drug Cyclopentolate and its primary acid impurity.

Cyclopentolate_Hydrolysis Cyclopentolate Cyclopentolate HCl (Parent Drug) MW: 327.85 Hydrolysis Hydrolysis (pH > 6.0 or Moisture) Cyclopentolate->Hydrolysis ImpurityA (1-Hydroxycyclopentyl) phenylacetic acid (Impurity A) MW: 220.27 Hydrolysis->ImpurityA Ester Cleavage Amine N,N-Dimethylaminoethanol (Side Product) Hydrolysis->Amine

Figure 1: Hydrolytic degradation pathway of Cyclopentolate yielding Impurity A.[1]

Analytical Profiling & Quality Control

HPLC Detection Strategy

Researchers profiling Cyclopentolate must separate the highly polar acid impurity from the cationic parent drug.[1]

  • Column: C18 (Octadecylsilyl) or Phenyl-Hexyl phases are recommended to retain the aromatic acid.[1]

  • Mobile Phase: Acidic buffer (Phosphate pH 2.5 - 3.[1]0) is critical to suppress the ionization of the carboxylic acid, ensuring retention on the hydrophobic stationary phase.[1]

    • Note: At neutral pH, the impurity exists as a carboxylate anion and will elute near the void volume.[1]

  • Relative Retention Time (RRT): Impurity A typically elutes before Cyclopentolate due to the lack of the hydrophobic amino-ethyl chain.[1]

Mass Spectrometry Interpretation

In LC-MS applications (ESI Negative or Positive mode), the molecular weight of 220.27 is the diagnostic anchor.[1]

  • Precursor Ion:

    • ESI (+):

      
       m/z (often weak due to lack of basic nitrogen).[1]
      
    • ESI (-):

      
       m/z (Dominant species for carboxylic acids).[1]
      
  • Fragmentation Pattern:

    • Loss of

      
       (18 Da) from the tertiary alcohol is common, leading to a fragment at m/z ~202.[1]
      
    • Decarboxylation (

      
       loss) may occur under high collision energy.[1]
      
Regulatory Limits

Under ICH Q3A/B guidelines, this molecule is classified as a degradation product.[1]

  • Reporting Threshold: > 0.05% or 0.1% (depending on dose).

  • Identification Threshold: > 0.10% or 0.2% (depending on dose).[1]

  • Qualification Threshold: > 0.15% or 0.2% (depending on dose).[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Cyclopentolate Hydrochloride Monograph. Strasbourg: Council of Europe.[1] (Defines Impurity A standards).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 2905, Cyclopentolate. Retrieved from [Link] (Context for parent drug and structure).[1]

  • Blicke, F. F., & Faust, J. A. (1954).[1] Antispasmodics.[1] Basic Esters of beta-Substituted alpha-Phenyl- and alpha-Cyclohexyl-beta-hydroxypropionic Acids.[1] Journal of the American Chemical Society.[1] (Foundational synthesis of alpha-hydroxy phenylacetic derivatives).

Sources

Foundational

(1-Hydroxycyclopentyl)phenylacetic acid biological activity

This technical guide details the chemical, pharmacological, and analytical profile of (1-Hydroxycyclopentyl)phenylacetic acid , a critical compound in the development and quality control of ophthalmic anticholinergics.[1...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical, pharmacological, and analytical profile of (1-Hydroxycyclopentyl)phenylacetic acid , a critical compound in the development and quality control of ophthalmic anticholinergics.[1][2]

Pharmacological Profile, Synthesis, and Analytical Significance[1][2][3]

Executive Summary & Chemical Identity

(1-Hydroxycyclopentyl)phenylacetic acid (CAS: 25209-52-3 ) is the primary hydrolytic metabolite and process impurity of Cyclopentolate , a widely used muscarinic antagonist.[1][2] In pharmaceutical development, this compound serves as a critical stability marker.[1][2] Its presence quantifies the degradation of the active pharmaceutical ingredient (API) and signals the loss of therapeutic potency.[1][2]

Attribute Detail
Common Names Cyclopentolate Impurity A (EP/BP); α-(1-Hydroxycyclopentyl)phenylacetic acid
CAS Number 25209-52-3
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol
Role Active Metabolite Precursor / Degradant / Synthetic Intermediate
Acidity (pKa) ~4.5 (Carboxylic acid moiety)

Biological Activity & Pharmacology[1][3][4][5]

Mechanism of Action: The Pharmacophore Loss

To understand the biological activity of this acid, one must contrast it with its parent ester, Cyclopentolate.[1][2]

  • Cyclopentolate (Active): Acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] The tertiary amine group (dimethylaminoethyl) is essential for ionic bonding with the aspartate residue in the receptor's binding pocket.[1][2]

  • The Acid Metabolite (Inactive/Low Potency): Hydrolysis cleaves the amine-bearing ester chain.[2] Without the cationic amine headgroup, (1-Hydroxycyclopentyl)phenylacetic acid loses the high-affinity anchor required for muscarinic antagonism.[1][2] Consequently, it exhibits negligible anticholinergic activity compared to the parent drug.[1][2]

Metabolic Pathway & Degradation

In vivo, Cyclopentolate is rapidly hydrolyzed by plasma esterases.[1][2] In vitro (shelf-life), moisture and non-neutral pH catalyze this same reaction.[1][2]

Metabolism Cyclopentolate Cyclopentolate (Active Drug) Hydrolysis Hydrolysis (Esterases/H2O) Cyclopentolate->Hydrolysis Acid (1-Hydroxycyclopentyl) phenylacetic acid (Inactive Metabolite) Hydrolysis->Acid Major Product Amine N,N-Dimethyl ethanolamine Hydrolysis->Amine By-product

Figure 1: Hydrolytic degradation pathway of Cyclopentolate yielding the target acid.[2][3][4][5][6]

Critical Data Integrity Note: The "Ribosome" Error

Warning for Researchers: Several commercial chemical databases currently list this compound as a "protein synthesis inhibitor binding to ribosomes" with activity against Mycobacterium avium.[2]

  • Expert Analysis: This is a database error . The description matches that of macrolide antibiotics (e.g., Clarithromycin) and has likely been misattributed to this CAS number in automated scraping algorithms.[1][2]

  • Corrective Insight: There is no structural basis or peer-reviewed evidence to support that this simple phenylacetic acid derivative functions as a ribosome-binding antibiotic. Researchers should disregard these specific antimicrobial claims and focus on its verified role as a muscarinic pharmacophore fragment.[2]

Synthesis & Production

The synthesis of (1-Hydroxycyclopentyl)phenylacetic acid is a classic example of the Ivanov Reaction (or Ivanov-like condensation), utilizing a magnesium enolate.[1][2]

Synthetic Protocol (Ivanov Condensation)

This method constructs the quaternary carbon center by reacting the enediolate of phenylacetic acid with cyclopentanone.[1][2]

Reagents:

  • Phenylacetic acid (1.0 eq)[1][2]

  • Isopropylmagnesium chloride (iPrMgCl) or Bromide (2.2 eq)[1][2]

  • Cyclopentanone (1.1 eq)[1][2]

  • Solvent: Anhydrous THF or Diethyl Ether[1]

Step-by-Step Methodology:

  • Enolate Formation: Dissolve phenylacetic acid in anhydrous THF under inert atmosphere (N₂/Ar). Cool to 0°C.[1][2]

  • Grignard Addition: Slowly add iPrMgCl (2.2 equivalents).[1][2] The first equivalent deprotonates the carboxylic acid; the second deprotonates the alpha-carbon, generating the Ivanov reagent (a dianion).[1][2]

    • Observation: Evolution of propane gas; mixture may become heterogeneous.[2]

  • Condensation: Heat the mixture to mild reflux (approx. 60°C) for 1–2 hours to ensure complete dianion formation, then cool to 0°C. Add Cyclopentanone dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. The dianion attacks the ketone carbonyl.[2]

  • Quench: Pour the reaction mixture into ice-cold dilute HCl. This protonates the alkoxide and the carboxylate, yielding the free hydroxy-acid.[1][2]

  • Purification: Extract with Ethyl Acetate. Wash with brine.[2] Recrystallize from Hexane/Ethyl Acetate or Toluene to obtain the white crystalline solid (MP: ~118–120°C).[1][2]

Synthesis PAA Phenylacetic Acid Grignard iPrMgCl (2.2 eq) (Deprotonation) PAA->Grignard Ivanov Ivanov Reagent (Dianion Species) Grignard->Ivanov - Propane Ketone + Cyclopentanone Ivanov->Ketone Product (1-Hydroxycyclopentyl) phenylacetic acid Ketone->Product 1. Addition 2. Acid Workup

Figure 2: Synthesis via the Ivanov Reagent pathway.

Analytical Methodologies (Quality Control)

As "Impurity A" in the European Pharmacopoeia (EP) monograph for Cyclopentolate Hydrochloride, precise detection of this acid is mandatory.[1][2]

HPLC Method (Reverse Phase)

This protocol separates the polar acid impurity from the lipophilic parent drug.[1][2]

ParameterCondition
Column C18 (Octadecylsilyl silica), 250 mm x 4.6 mm, 5 µm
Mobile Phase A Phosphate Buffer pH 3.0 (Ensures acid is protonated/retained)
Mobile Phase B Acetonitrile
Mode Gradient Elution (Start high aqueous to retain acid, ramp organic to elute drug)
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Detects phenyl ring)
Retention Order 1.[1][2] (1-Hydroxycyclopentyl)phenylacetic acid (Elutes early due to polarity) 2.[1][2] Cyclopentolate (Elutes later)
Identification Criteria
  • Relative Retention Time (RRT): Typically ~0.2 to 0.4 relative to Cyclopentolate.[1][2]

  • Limit: NMT 0.5% (common specification for API impurities).

References

  • European Pharmacopoeia Commission. Cyclopentolate Hydrochloride Monograph 01/2008:1066. European Directorate for the Quality of Medicines (EDQM).[1][2]

  • Ivanov, D., & Spassov, A. (1931).[1][2] Condensation of Phenylacetic Acid with Ketones. Bulletin de la Société Chimique de France. (Seminal work on the synthesis).

  • Bausch + Lomb. Cyclopentolate Hydrochloride Ophthalmic Solution USP – Prescribing Information. (Confirming pharmacological context). [1][2]

  • Moffat, A. C., Osselton, M. D., & Widdop, B. (2011).[1][2] Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.[2] (Analytical data).

Sources

Exploratory

Targeting the Muscarinic Pharmacophore: A Technical Guide to (1-Hydroxycyclopentyl)phenylacetic Acid

Executive Summary (1-Hydroxycyclopentyl)phenylacetic acid (CAS: 427-49-6), also known as -cyclopentylmandelic acid (CPMA), represents a critical structural scaffold in medicinal chemistry.[1] While rarely used as a stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Hydroxycyclopentyl)phenylacetic acid (CAS: 427-49-6), also known as


-cyclopentylmandelic acid (CPMA), represents a critical structural scaffold in medicinal chemistry.[1] While rarely used as a standalone therapeutic agent, it functions as the defining pharmacophore for a class of high-potency muscarinic receptor antagonists (MRAs), including Glycopyrronium bromide  (COPD/Asthma) and Cyclopentolate  (Ophthalmology).

This technical guide analyzes the physicochemical properties that make CPMA a "privileged structure" for M3 receptor binding, details its synthetic utility in generating quaternary ammonium drugs, and explores its emerging potential in soft-drug design and lipophilic dermatological formulations.[1]

Molecular Architecture & Pharmacophore Analysis

The therapeutic value of CPMA lies in its ability to occupy the orthosteric binding site of muscarinic acetylcholine receptors (mAChRs). Its structure is a classic example of the "dual-anchor" antagonist model.[1]

Structural Components & Receptor Interaction

The molecule consists of three distinct functional domains that drive its affinity, particularly for the M3 receptor subtype found in bronchial smooth muscle.[1]

Functional GroupStructural RolePharmacological Interaction
Phenyl Ring Hydrophobic AnchorEngages in

-

stacking interactions with aromatic residues (e.g., Tyrosine/Tryptophan) within the receptor's hydrophobic pocket.[1]
Cyclopentyl Ring Steric BulkProvides lipophilic bulk that prevents receptor conformational changes necessary for activation (antagonism).[1] Differentiates it from smaller agonists like Acetylcholine.[1]

-Hydroxyl Group
Hydrogen BondingForms critical H-bonds with Asn or Thr residues deep in the binding pocket, significantly increasing binding affinity (

).[1]
Carboxylic Acid Linker / Metabolic HandleServes as the attachment point for the cationic "head" (e.g., pyrrolidinium) in active drugs; acts as the site of hydrolytic deactivation (metabolism).
The "Soft Drug" Metabolic Logic

In modern respiratory pharmacology, systemic safety is paramount.[1] CPMA serves as the inactive metabolite for ester-based drugs like Glycopyrrolate.

  • Mechanism: The active drug (ester) exerts a local effect in the lung.

  • Clearance: Upon entering systemic circulation, plasma esterases hydrolyze the drug back into CPMA and the corresponding amine.

  • Safety: Because CPMA lacks the quaternary ammonium charge and has high plasma protein binding/conjugation potential, it exhibits significantly reduced systemic toxicity compared to the parent drug.

Therapeutic Applications & Drug Synthesis[1][2][3][4]

The primary application of CPMA is as the chiral building block for anticholinergic therapeutics.

Respiratory Therapeutics (COPD & Asthma)

CPMA is the precursor to Glycopyrronium bromide , a long-acting muscarinic antagonist (LAMA).[1] The synthesis requires high enantiomeric purity, as the


-stereoisomer often exhibits superior receptor kinetics.
Synthesis Protocol: The "Active Amide" Route

Rationale: Direct esterification is often slow due to steric hindrance from the cyclopentyl group. Activation via carbonyldiimidazole (CDI) is the industry standard for high-yield coupling.

Step-by-Step Workflow:

  • Activation: Dissolve CPMA (1.0 eq) in anhydrous Dimethylformamide (DMF). Add Carbonyldiimidazole (CDI, 1.1 eq) portion-wise at 15–20°C. Stir until

    
     evolution ceases (formation of the acyl-imidazole intermediate).
    
  • Coupling: Add 1-methylpyrrolidin-3-ol (1.0 eq) to the reaction mixture. Heat to 60°C for 18 hours.

  • Quenching: Cool to room temperature and dilute with water/toluene.

  • Extraction: Extract the tertiary amine ester into toluene. Wash with water to remove imidazole byproducts.

  • Quaternization (Drug Formation): React the toluene solution with Methyl Bromide (gas) or Methyl Iodide in n-propanol to yield Glycopyrronium bromide.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the conversion of CPMA into the active pharmaceutical ingredient (API).

GlycopyrrolateSynthesis cluster_metabolism Systemic Clearance (Soft Drug Concept) CPMA CPMA (Starting Material) Intermediate Acyl-Imidazole Intermediate CPMA->Intermediate Activation (DMF, 20°C) CDI CDI (Activator) CDI->Intermediate Ester Tertiary Amine Ester (Precursor) Intermediate->Ester Coupling (60°C) Alcohol 1-Methylpyrrolidin-3-ol Alcohol->Ester API Glycopyrronium Bromide (Active Drug) Ester->API Quaternization (N-Methylation) MethylBromide Methyl Bromide (Quaternizing Agent) MethylBromide->API API->CPMA Plasma Hydrolysis (Inactivation)

Figure 1: Synthetic pathway from CPMA to Glycopyrronium Bromide, highlighting the cyclic "soft drug" relationship where the API hydrolyzes back to the CPMA scaffold.

Emerging Applications: Dermatology & Chiral Resolution[1]

Beyond respiratory drugs, CPMA possesses physicochemical properties that warrant investigation in dermatological and analytical fields.[1]

Investigational Dermatology (Lipophilic AHA)

CPMA is structurally a substituted Mandelic Acid .[1] Mandelic acid is a well-known Alpha Hydroxy Acid (AHA) used for chemical peeling due to its larger molecular size (compared to glycolic acid), which slows skin penetration and reduces irritation.[1]

  • Hypothesis: The addition of the cyclopentyl group makes CPMA significantly more lipophilic than Mandelic acid.

  • Potential Application: A "Lipophilic AHA" that targets sebaceous (oil-rich) follicles more effectively than standard water-soluble AHAs, potentially treating comedonal acne with the gentleness of an AHA but the lipid-solubility profile of a BHA (Salicylic acid).[1]

  • Status: Currently investigational; requires safety profiling for topical irritation (RTECS: AJ2430000 indicates irritation potential).[1]

Chiral Resolution Agent

Because CPMA has a chiral center at the


-carbon, it is valuable in optical resolution .[1]
  • Protocol: Racemic CPMA can be resolved using chiral bases (e.g., L-Tyrosine methyl ester or (R)-

    
    -phenylethylamine).[1][2]
    
  • Utility: Once resolved, enantiopure CPMA serves as a standard for determining the enantiomeric excess (ee%) of complex alcohols via esterification and HPLC analysis.

Analytical Profiling & Quality Control

For researchers utilizing CPMA, verifying purity is essential, as impurities (e.g., phenylacetic acid) can alter biological assays.[1]

Physicochemical Data Table[1]
PropertyValueRelevance
Molecular Formula

Stoichiometric calculations
Molecular Weight 220.27 g/mol Dose calculation
Melting Point 144–150 °CPurity indicator (sharp range = pure)
pKa ~3.53Acidic; exists as anion at physiological pH
LogP 2.77 (est)Moderate lipophilicity; good membrane permeability
Solubility DMSO, Methanol, ChloroformPoor water solubility requires organic co-solvents
HPLC Method for Purity Analysis

To distinguish CPMA from its metabolic conjugates or synthetic precursors:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5

    
    m, 4.6 x 250 mm.[1]
    
  • Mobile Phase: Acetonitrile : Buffer (Phosphate pH 3.[1]0) [40:60 v/v].

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (detects the phenyl ring).[1]

  • Retention Time: CPMA will elute after Mandelic acid but before highly non-polar dimers.[1]

References

  • Biosynth. (n.d.).[1] (1-Hydroxycyclopentyl)phenylacetic acid - Structure and Antibacterial Properties. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 98283, alpha-Cyclopentylmandelic acid. Retrieved from

  • Mulligan, C. et al. (2018).[1] Synthesis of Glycopyrronium Bromide: Routes and Industrial Applications. New Drug Approvals.[1] Retrieved from

  • United States Patent Office. (2016).[1][3] US Patent 9,259,414: Glycopyrrolate salts and synthesis methods.[1] Retrieved from

  • European Chemicals Agency (ECHA). (2018).[1][4] Registration Dossier: alpha-Cyclopentylmandelic acid Safety Profile. Retrieved from [4]

  • Dyck, L. E., et al. (1993).[1][5] Conjugation of phenylacetic acid and m- and p-hydroxyphenylacetic acids in the rat striatum. Life Sciences, 53(11). Retrieved from

  • MDPI. (2023).[1] Topical AHA in Dermatology: Formulations and Mechanisms. Cosmetics. Retrieved from

Sources

Foundational

Technical Deep Dive: (1-Hydroxycyclopentyl)phenylacetic Acid Scaffolds

Content Type: Technical Whitepaper Subject: Synthesis, Derivatization, and Quality Control of CAS 25209-52-3 Primary Application: Anticholinergic Pharmaceutical Intermediates (e.g., Cyclopentolate) Chemical Identity & St...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Synthesis, Derivatization, and Quality Control of CAS 25209-52-3 Primary Application: Anticholinergic Pharmaceutical Intermediates (e.g., Cyclopentolate)

Chemical Identity & Strategic Importance[1][2]

(1-Hydroxycyclopentyl)phenylacetic acid (CAS 25209-52-3) represents a critical scaffold in medicinal chemistry, specifically as the defining pharmacophore for the muscarinic antagonist Cyclopentolate .[1]

Unlike the structurally similar


-cyclopentylmandelic acid (used in Glycopyrrolate synthesis), where the hydroxyl group resides on the 

-carbon, this molecule features a tertiary hydroxyl group located on the cyclopentyl ring .[1] This structural distinction dictates a unique synthetic pathway relying on dianion chemistry (Ivanov condensation) rather than standard Grignard additions to glyoxylates.[1]
Structural Specifications
ParameterDetail
IUPAC Name 2-(1-Hydroxycyclopentyl)-2-phenylacetic acid
CAS Number 25209-52-3
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol
Chirality The

-carbon is chiral.[1][2][3][4][5] The molecule exists as an enantiomeric pair (RS).[1]
Key Role Precursor to Cyclopentolate (Mydriatic/Cycloplegic agent).[6][1]

Synthetic Architecture: The Ivanov Condensation[2]

The synthesis of (1-Hydroxycyclopentyl)phenylacetic acid is a classic application of the Ivanov Reaction , which involves the generation of a carboxylic acid dianion (enediolate) followed by condensation with a ketone.[1]

Mechanism of Action[2][5][7]
  • Dianion Formation: Phenylacetic acid possesses two acidic protons: the carboxylic proton (

    
    ) and the 
    
    
    
    -methylene proton (
    
    
    ).[1] Treatment with two equivalents of a strong base (typically Isopropylmagnesium chloride or bromide) generates the reactive dianion.[1]
  • Nucleophilic Addition: The dianion attacks the carbonyl carbon of cyclopentanone.[1]

  • Stereochemical Outcome: The reaction creates a new chiral center at the

    
    -position.[1] In the absence of chiral auxiliaries, the product is obtained as a racemate.[1]
    
Graphviz Workflow: Synthesis Pathway

The following diagram illustrates the critical pathway from Phenylacetic acid to the Cyclopentolate API.[1]

SynthesisPathway PAA Phenylacetic Acid (Starting Material) Dianion Ivanov Reagent (Dianion Intermediate) PAA->Dianion Deprotonation (-20°C to 0°C) Base 2.0 eq. iPrMgCl (Grignard Base) Base->Dianion Acid (1-Hydroxycyclopentyl) phenylacetic acid (CAS 25209-52-3) Dianion->Acid 1. Condensation 2. Acid Hydrolysis Cyclopentanone Cyclopentanone (Electrophile) Cyclopentanone->Acid API Cyclopentolate HCl (Final API) Acid->API Esterification (Cl-CH2CH2-NMe2)

Caption: The Ivanov condensation pathway utilizing Grignard-mediated dianion generation to synthesize the target acid scaffold.

Detailed Experimental Protocol

This protocol describes the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid via the Grignard method, which offers superior yield and impurity control compared to sodium hydride methods.[1]

Reagents & Materials[1][2][8][9][10][11][12]
  • Phenylacetic Acid: 13.6 g (0.1 mol)[1]

  • Isopropylmagnesium Chloride (2M in THF): 100 mL (0.2 mol)

  • Cyclopentanone: 8.4 g (0.1 mol)

  • Anhydrous THF: 100 mL

  • Inert Atmosphere: Nitrogen or Argon[1][7]

Step-by-Step Methodology
  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel. Purge with nitrogen.[1]

  • Solvent Charge: Charge the flask with Phenylacetic acid (13.6 g) and anhydrous THF (50 mL). Stir until dissolved.

  • Dianion Generation (Critical Step):

    • Cool the solution to 0°C using an ice bath.

    • Add Isopropylmagnesium chloride (2M solution) dropwise over 30 minutes.[1]

    • Observation: Evolution of propane gas will occur.[1] The mixture may become heterogeneous (white slurry) as the magnesium salt precipitates.[1]

    • Heat the mixture to mild reflux (60-65°C) for 1 hour to ensure complete formation of the dianion (Ivanov reagent).

  • Condensation:

    • Cool the mixture back to 0°C.

    • Add a solution of Cyclopentanone (8.4 g) in THF (20 mL) dropwise over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Work-up:

    • Cool to 0°C. Carefully quench with 10% HCl (aq) until pH < 2.

    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).[1][7]
      
    • Combine organic layers and wash with Brine.[1][7] Dry over anhydrous

      
      .[1][7]
      
  • Purification:

    • Concentrate under reduced pressure.[1][7][8]

    • Recrystallize the crude solid from Toluene/Hexane to yield white crystals.[1]

    • Target Yield: 65-75%.

    • Melting Point: 118-120°C.[1]

Derivatization: Synthesis of Cyclopentolate

The primary utility of this acid is its conversion to the ester Cyclopentolate.[1] This is achieved via nucleophilic substitution on an alkyl halide.[1]

Reaction:



Note: Direct Fischer esterification is avoided due to the sensitivity of the tertiary alcohol (risk of dehydration) and the steric hindrance of the acid.[1]

Quality Control & Impurity Profiling

Maintaining the integrity of the tertiary hydroxyl group is the primary challenge.[1] Dehydration leads to the formation of cyclopentenyl impurities which are difficult to remove.[1]

Impurity Table
Impurity CodeChemical NameOriginControl Strategy
Impurity A (1-Hydroxycyclopentyl)phenylacetic acidUnreacted IntermediateMonitor via HPLC; removed by base wash during API workup.[1]
Impurity B Phenylacetic acidStarting MaterialEnsure complete dianion formation; remove via recrystallization.[1]
Impurity C

-phenyl-1-cyclopenteneacetic acid
Dehydration ProductAvoid high temperatures (>100°C) and strong mineral acids during workup.[1]
Analytical Logic: HPLC vs. NMR
  • HPLC: Essential for quantifying Impurity C (Dehydration product), which absorbs strongly in UV due to conjugation with the phenyl ring.[1]

  • H-NMR: The diagnostic signal for the product is the disappearance of the singlet (

    
    -CH2 of phenylacetic acid) and appearance of a singlet (
    
    
    
    -CH) shifted downfield, alongside the complex cyclopentyl multiplets.[1]
Graphviz: Degradation Logic

Degradation Target (1-Hydroxycyclopentyl) phenylacetic acid Dehydration Acid Catalyzed Dehydration Target->Dehydration Heat / H+ ImpurityC Impurity C (Alkene Derivative) alpha-phenyl-1-cyclopenteneacetic acid Dehydration->ImpurityC - H2O

Caption: Thermal or acid-catalyzed dehydration pathway leading to the primary alkene impurity.

References

  • Treves, G. R. (1951).[1] Esters of substituted phenylacetic acids. U.S. Patent 2,554,511.[1] Link

  • Ivanov, D., & Spassoff, A. (1931).[1] Über die Synthese von

    
    -Hydroxy-säuren durch Kondensation von Phenylessigsäure mit Ketonen. Berichte der deutschen chemischen Gesellschaft, 64(8).[1]
    
  • BenchChem. (2025).[1][7] (1-Hydroxycyclopentyl)phenylacetic acid Structure and Properties. Link

  • European Pharmacopoeia. (2024).[1] Cyclopentolate Hydrochloride Monograph: Impurity A. Link

  • Mao, H., et al. (2016).[1] Preparation method of cyclopentolate hydrochloride. CN Patent 106083615A.[1] Link

Sources

Exploratory

(1-Hydroxycyclopentyl)phenylacetic Acid: Technical Review &amp; Control Strategy

This in-depth technical guide provides a comprehensive review of (1-Hydroxycyclopentyl)phenylacetic acid , a critical pharmaceutical intermediate and pharmacopeial impurity.[1] Executive Summary (1-Hydroxycyclopentyl)phe...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive review of (1-Hydroxycyclopentyl)phenylacetic acid , a critical pharmaceutical intermediate and pharmacopeial impurity.[1]

Executive Summary

(1-Hydroxycyclopentyl)phenylacetic acid (CAS: 25209-52-3) is a pivotal synthetic intermediate used primarily in the manufacturing of Cyclopentolate Hydrochloride , an anticholinergic agent employed as a mydriatic and cycloplegic in ophthalmology.[1][2] Beyond its utility as a building block, it is a regulated impurity (EP Impurity A) in the final drug substance, requiring rigorous quantification and control.[1]

This guide details the compound's physicochemical properties, the mechanistic basis of its synthesis via the Ivanov reaction , and validated analytical protocols for its detection in pharmaceutical matrices.[1]

Chemical Identity & Physicochemical Properties

The compound is a disubstituted acetic acid derivative featuring a lipophilic phenyl ring and a polar 1-hydroxycyclopentyl moiety at the ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


-carbon. Its dual functionality (carboxylic acid and tertiary alcohol) dictates its solubility profile and reactivity.
Property Data
Chemical Name ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

-(1-Hydroxycyclopentyl)phenylacetic acid
Synonyms Cyclopentolate Impurity A; 2-(1-Hydroxycyclopentyl)-2-phenylacetic acid
CAS Number 25209-52-3
Molecular Formula

Molecular Weight 220.27 g/mol
Appearance White to off-white crystalline solid
Melting Point 181–185 °C (with decomposition)
Solubility Soluble in alcohols (MeOH, EtOH), DMSO; Sparingly soluble in water; Soluble in dilute alkali.
pKa (Predicted) ~3.8 (Carboxylic acid), ~14 (Tertiary alcohol)

Synthesis & Manufacturing Mechanism

The industrial synthesis of (1-Hydroxycyclopentyl)phenylacetic acid relies on the generation of an Ivanov reagent —a magnesium enediolate species derived from phenylacetic acid.[1] This method is preferred over simple base catalysis due to the high regioselectivity and yield afforded by the magnesium chelation.

Mechanistic Pathway (The Ivanov Reaction)[1]
  • Enolization : Phenylacetic acid is treated with two equivalents of a Grignard reagent (e.g., Isopropylmagnesium bromide).[1] The first equivalent deprotonates the carboxylic acid, and the second deprotonates the ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -carbon, forming the Ivanov reagent (a dianion).
    
  • Nucleophilic Addition : The Ivanov reagent attacks the carbonyl carbon of Cyclopentanone . The magnesium cation coordinates with both the carboxylate and the ketone oxygen, organizing the transition state (Zimmerman-Traxler model).[1]

  • Hydrolysis : Acidic workup protonates the alkoxide and carboxylate salts, yielding the target hydroxy-acid.

Synthesis Workflow Diagram

IvanovSynthesis Figure 1: Synthesis via Ivanov Reagent Pathway PAA Phenylacetic Acid (Starting Material) Ivanov Ivanov Reagent (Magnesium Enediolate) PAA->Ivanov Deprotonation (-2 C3H8) Grignard i-PrMgBr (2.0 eq) Grignard->Ivanov Adduct Magnesium Intermediate Ivanov->Adduct Nucleophilic Addition Cyclopentanone Cyclopentanone (Electrophile) Cyclopentanone->Adduct Product (1-Hydroxycyclopentyl) phenylacetic acid Adduct->Product Acidic Hydrolysis (H3O+)

Figure 1: The Ivanov reaction pathway utilizing a Grignard-mediated enolization to couple phenylacetic acid and cyclopentanone.[1][2]

Experimental Protocol (Bench Scale)

Note: All reactions involving Grignard reagents must be performed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation : Charge a flame-dried 3-neck flask with Phenylacetic acid (13.6 g, 0.1 mol) and anhydrous THF (100 mL).

  • Ivanov Reagent Formation : Cool to 0°C. Dropwise add Isopropylmagnesium chloride (2.0 M in THF, 100 mL, 0.2 mol). Stir at room temperature for 1 hour to ensure formation of the dianion (solution typically turns heterogeneous/cloudy).[1]

  • Coupling : Cool to 0°C. Add Cyclopentanone (8.4 g, 0.1 mol) dropwise. The magnesium salts coordinate the ketone, often causing a transient color change.[1]

  • Reaction : Allow to warm to room temperature and reflux for 2–4 hours.

  • Quench & Isolation : Pour the reaction mixture into ice-cold dilute HCl (1 M). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification : Wash the organic layer with brine, dry over ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    , and concentrate. Recrystallize the crude solid from Toluene/Heptane  to obtain the pure acid (Yield: ~70–80%).
    

Analytical Characterization & Impurity Control

As Impurity A in the European Pharmacopoeia (EP) monograph for Cyclopentolate Hydrochloride, this compound must be controlled to limits typically ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


.
HPLC Method (Reverse Phase)

This method separates the polar acid impurity from the more hydrophobic Cyclopentolate API.

Parameter Condition
Column C18 (e.g., Symmetry C18, 150 x 4.6 mm, 5 µm)
Mobile Phase A Phosphate Buffer pH 3.0 (50 mM ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

)
Mobile Phase B Acetonitrile
Gradient Isocratic 65:35 (Buffer:ACN) or Gradient 5% to 60% B over 20 min
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Carboxyl/Phenyl absorption)
Retention Time (RT) Impurity A elutes earlier (~4–6 min) than Cyclopentolate (~10–12 min) due to the free -COOH group.
Mass Spectrometry (LC-MS)
  • Ionization : Electrospray Ionization (ESI), Negative Mode (favored for carboxylic acids).[1]

  • Parent Ion : ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     at m/z 219.2.
    
  • Fragmentation : Loss of

    
     (decarboxylation) and loss of the cyclopentyl ring are common fragmentation pathways.
    

Pharmaceutical Applications

Precursor for Cyclopentolate

The primary utility of (1-Hydroxycyclopentyl)phenylacetic acid is the esterification with 2-(dimethylamino)ethyl chloride (or the corresponding alcohol) to form Cyclopentolate .[1][2]

ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="ng-star-inserted display">



Stability & Degradation

In aqueous solution, Cyclopentolate is susceptible to hydrolytic degradation, reverting back to (1-Hydroxycyclopentyl)phenylacetic acid and dimethylaminoethanol.[1] Therefore, the presence of this acid in a stored ophthalmic formulation is a key indicator of hydrolytic instability .[1]

References

  • European Directorate for the Quality of Medicines (EDQM). Cyclopentolate Hydrochloride Monograph 01/2008:1066. European Pharmacopoeia.

  • Treves, G. R., & Testa, F. C. (1952).[1] Basic Esters of α-(1-Hydroxycyclopentyl)-phenylacetic Acid. Journal of the American Chemical Society, 74(7), 1837–1838.[1] Link[1]

  • LGC Standards. Cyclopentolate Impurity A Reference Standard Data Sheet. Retrieved from lgcstandards.com.[3] Link

  • BenchChem. (1-Hydroxycyclopentyl)phenylacetic acid Technical Profile. Retrieved from benchchem.com. Link[1]

  • Ivanov, D., & Spassoff, A. (1931).[1] Sur une nouvelle méthode de préparation des acides ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -hydroxylés. Bulletin de la Société Chimique de France, 49, 377.
    

Sources

Foundational

InChI Key for (1-Hydroxycyclopentyl)phenylacetic acid

Technical Monograph: (1-Hydroxycyclopentyl)phenylacetic Acid Focus: Structural Identity, Formation Kinetics, and Analytical Profiling of Cyclopentolate Impurity A. Executive Summary (1-Hydroxycyclopentyl)phenylacetic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (1-Hydroxycyclopentyl)phenylacetic Acid Focus: Structural Identity, Formation Kinetics, and Analytical Profiling of Cyclopentolate Impurity A.

Executive Summary

(1-Hydroxycyclopentyl)phenylacetic acid (CAS: 25209-52-3) is the primary hydrolytic degradation product of the antimuscarinic agent Cyclopentolate . Designated as Impurity A in the European Pharmacopoeia (EP), its quantification is a critical critical quality attribute (CQA) in ophthalmic formulation stability.

This guide provides the definitive chemical identifiers, including the InChI Key , and details the mechanistic pathways of its formation and detection.

Part 1: Chemical Identity & Structural Phylogeny

The compound is a carboxylic acid featuring a phenyl group and a 1-hydroxycyclopentyl moiety attached to the


-carbon. Its amphiphilic nature—combining a lipophilic phenyl ring with hydrophilic hydroxyl and carboxyl groups—dictates its chromatographic behavior.
Core Identifiers
ParameterValue
Common Name (1-Hydroxycyclopentyl)phenylacetic acid
Synonyms Cyclopentolate Impurity A;

-(1-Hydroxycyclopentyl)benzeneacetic acid
CAS Registry Number 25209-52-3
InChI Key MHVVPVXRMHIATI-UHFFFAOYSA-N
InChI String InChI=1S/C13H16O3/c14-12(15)11(10-6-2-1-3-7-10)13(16)8-4-5-9-13/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)
SMILES OC(=O)C(c1ccccc1)C2(O)CCCC2
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.26 g/mol
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the steric bulk of the cyclopentyl group adjacent to the carboxylic acid.

ChemicalStructure Figure 1: Structural Connectivity of (1-Hydroxycyclopentyl)phenylacetic Acid Phenyl Phenyl Group (Lipophilic) AlphaC α-Carbon (Chiral Center) Phenyl->AlphaC Carboxyl Carboxylic Acid (Hydrophilic/Acidic) AlphaC->Carboxyl Cyclopentyl 1-Hydroxycyclopentyl (Steric Bulk) AlphaC->Cyclopentyl

Part 2: Formation Mechanism & Synthesis

In pharmaceutical contexts, this compound rarely appears as a deliberate synthetic target but rather as a degradation product. Understanding its formation is essential for stabilizing Cyclopentolate formulations.

Hydrolytic Degradation Pathway

Cyclopentolate is an ester. Under aqueous conditions—particularly at pH > 6.0 or elevated temperatures—the ester bond undergoes nucleophilic attack by water (or hydroxide ions), cleaving the molecule into the acid (Impurity A) and the amino alcohol.

Mechanism:

  • Nucleophilic Attack: Hydroxide attacks the carbonyl carbon of the ester.

  • Tetrahedral Intermediate: Formation of a transient intermediate.

  • Collapse: Elimination of the alkoxide leaving group (2-(dimethylamino)ethanol).

  • Proton Transfer: Formation of the stable carboxylate/carboxylic acid.

DegradationPathway Figure 2: Hydrolytic Degradation Pathway of Cyclopentolate Cyclopentolate Cyclopentolate (Parent Drug) Transition Hydrolytic Cleavage Cyclopentolate->Transition + H2O / OH- ImpurityA Impurity A (Acid) Transition->ImpurityA Major Product Amine Dimethylaminoethanol (Base) Transition->Amine By-product

Part 3: Analytical Methodologies

Accurate quantification requires separating the acidic impurity from the basic parent drug. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard.

Method Development Strategy
  • Stationary Phase: A C18 column is required to retain the lipophilic phenyl ring.

  • Mobile Phase pH: The mobile phase must be acidic (pH ~2.5 - 3.0).

    • Reasoning: At low pH, the carboxylic acid (Impurity A) is protonated (neutral) and retains well on the C18 column. The parent drug (Cyclopentolate, pKa ~9) is protonated (charged) and elutes earlier or requires ion-pairing reagents to retain.

  • Detection: UV detection at 220 nm is optimal for the phenyl chromophore.

Recommended HPLC Protocol
ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH 2.5)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection UV @ 220 nm
Column Temp 25°C
Gradient Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Phase Description
0.09010Equilibration
5.09010Isocratic Hold
20.04060Linear Gradient (Elution of Impurity A)
25.04060Wash
26.09010Re-equilibration

Analytical Logic: Impurity A, lacking the basic amine tail of the parent, will display distinct retention behavior. In this acidic system, it behaves as a neutral hydrophobic species, eluting after the solvent front but often before the more hydrophobic parent ester (depending on ion-pairing).

Part 4: Stability & Regulatory Context

Why This Impurity Matters
  • Potency Loss: High levels of Impurity A indicate significant hydrolysis of the active pharmaceutical ingredient (API), leading to sub-potent dosing.

  • Solubility Changes: The acid is less soluble in aqueous buffers than the hydrochloride salt of the parent drug, potentially leading to precipitation in eye drop formulations.

Regulatory Limits

According to ICH Q3B (R2) guidelines for impurities in new drug products:

  • Reporting Threshold: > 0.1%

  • Identification Threshold: > 0.2% (depending on daily dose)

  • Qualification Threshold: > 0.5% (requires toxicological qualification)

Researchers must maintain the pH of Cyclopentolate solutions between 3.0 and 5.5 to minimize the formation of this specific impurity.

References

  • European Pharmacopoeia (Ph. Eur.). Cyclopentolate Hydrochloride Monograph. 10th Edition. Strasbourg, France: EDQM.
  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12213054, (1-Hydroxycyclopentyl)phenylacetic acid. Retrieved from [Link]

  • International Conference on Harmonisation (ICH) . Impurities in New Drug Products Q3B(R2). Retrieved from [Link]

Exploratory

Cheminformatics and Synthetic Utility of (1-Hydroxycyclopentyl)phenylacetic Acid: A Technical Guide

Executive Summary & Structural Definition (1-Hydroxycyclopentyl)phenylacetic acid (CAS: 25209-52-3) serves as a critical synthetic intermediate in medicinal chemistry, most notably as the hydrolytic precursor to the anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

(1-Hydroxycyclopentyl)phenylacetic acid (CAS: 25209-52-3) serves as a critical synthetic intermediate in medicinal chemistry, most notably as the hydrolytic precursor to the anticholinergic agent Cyclopentolate .[1] Its structure represents a "privileged scaffold"—a glycolic acid derivative featuring a lipophilic phenyl ring and a bulky, polar cycloalkyl group. This unique architecture imparts significant antimuscarinic potential, making it a subject of interest for structure-activity relationship (SAR) studies targeting the muscarinic acetylcholine receptor (mAChR).

This guide standardizes the cheminformatic representation of this molecule and details its synthesis via the Ivanov reaction , providing a robust reference for drug development workflows.

SMILES Notation Architecture

Accurate SMILES (Simplified Molecular Input Line Entry System) strings are prerequisite for QSAR modeling and database registration.

Notation TypeSMILES StringTechnical Context
Canonical OC(=O)C(C1(O)CCCC1)c2ccccc2Standard representation for database indexing (e.g., PubChem, ChEMBL).
Isomeric OC(=O)CCCC1)c2ccccc2Represents the (S)-enantiomer (example). The

-carbon is a stereocenter.
InChI Key MHVVPVXRMHIATI-UHFFFAOYSA-NHashed identifier for non-stereospecific searches.

Structural Logic: The molecule consists of an acetic acid backbone.[2] The


-carbon is substituted with:
  • A Phenyl group (lipophilic anchor).

  • A 1-Hydroxycyclopentyl group (polar/bulky spacer).[1][3]

  • A Hydrogen atom (creating the chiral center).

Visualization of Chemical Connectivity (Graphviz)

The following diagram illustrates the fragmentation logic used to generate the SMILES string, highlighting the central chiral node.

ChemicalStructure cluster_legend SMILES Component Mapping CentralC α-Carbon (Chiral Center) Carboxyl Carboxyl Group (-COOH) CentralC->Carboxyl C-C Bond Phenyl Phenyl Ring (Lipophilic) CentralC->Phenyl C-C Bond Cyclo 1-Hydroxycyclopentyl (Bulky/Polar) CentralC->Cyclo C-C Bond OC(=O) OC(=O) OC(=O)->Carboxyl c2ccccc2 c2ccccc2 c2ccccc2->Phenyl C1(O)CCCC1 C1(O)CCCC1 C1(O)CCCC1->Cyclo

Figure 1: Component-based connectivity map for (1-Hydroxycyclopentyl)phenylacetic acid, illustrating the central node responsible for chirality.

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

Understanding the physicochemical properties is essential for predicting the pharmacokinetic behavior of derivatives synthesized from this acid.

PropertyValueSignificance in Drug Design
Molecular Formula

Core stoichiometry.
Molecular Weight 220.27 g/mol Fragment-based drug design (FBDD) compliant (<300 Da).
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; likely good membrane permeability.
H-Bond Donors 2 (COOH, OH)Critical for receptor binding pocket interactions (Asp residues).
H-Bond Acceptors 3Modulates solubility and receptor affinity.
pKa (Acid) ~4.3Ionized at physiological pH (COO-), affecting distribution.

Synthetic Protocol: The Ivanov Reaction

The most authoritative and efficient method for synthesizing


-hydroxyalkyl substituted phenylacetic acids is the Ivanov (or Ivanoff) Reaction . This involves the generation of a dianion (enediolate) of phenylacetic acid, which acts as a potent nucleophile attacking the ketone.
Reaction Mechanism & Pathway

The reaction proceeds through a thermodynamic enolate intermediate.

SynthesisPathway Start Phenylacetic Acid (Precursor) Inter Ivanov Reagent (Dianion Species) Start->Inter Deprotonation (Reflux) Reagent Isopropylmagnesium Chloride (2.2 eq, THF) Reagent->Inter Complex Magnesium Alkoxide Intermediate Inter->Complex Nucleophilic Addition Electrophile Cyclopentanone Electrophile->Complex Product (1-Hydroxycyclopentyl) phenylacetic acid Complex->Product Quenching Acid Acid Hydrolysis (HCl/H2O) Acid->Product

Figure 2: The Ivanov reaction cascade. The dianion formation is the rate-determining step requiring anhydrous conditions.

Step-by-Step Experimental Methodology

Objective: Synthesis of 10g of (1-Hydroxycyclopentyl)phenylacetic acid. Safety: Grignard reagents are pyrophoric. Perform all steps under Nitrogen/Argon atmosphere.

  • Reagent Preparation (Ivanov Reagent Generation):

    • Charge a flame-dried 500mL 3-neck round-bottom flask with Phenylacetic acid (6.8 g, 50 mmol) and anhydrous THF (100 mL).

    • Cool to 0°C. Dropwise add Isopropylmagnesium chloride (2.0 M in THF, 55 mL, 110 mmol). Note: 2.2 equivalents are required—the first removes the carboxyl proton, the second removes the

      
      -proton.
      
    • Warm to room temperature and reflux for 2 hours. The solution will turn slightly turbid/yellow, indicating dianion formation.

  • Nucleophilic Addition:

    • Cool the mixture back to 0°C.

    • Add Cyclopentanone (4.2 g, 50 mmol) dissolved in 20 mL anhydrous THF dropwise over 30 minutes.

    • Allow the reaction to stir at room temperature for 4 hours.

  • Quenching & Isolation:

    • Pour the reaction mixture into ice-cold dilute HCl (1M, 200 mL) to quench the alkoxide and reprotonate the carboxylate.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Combine organic layers and wash with brine. Dry over anhydrous

      
      .
      
    • Concentrate in vacuo to yield a crude solid.

  • Purification:

    • Recrystallize the crude solid from a mixture of Hexane/Ethyl Acetate (4:1) or Benzene/Petroleum Ether (historical method).

    • Yield Expectation: 65-75%.

    • Validation: Check Melting Point (approx 118-120°C) and NMR.

Pharmacological Context & References

Role in Drug Development

This acid is the direct precursor to Cyclopentolate , a muscarinic antagonist used as a mydriatic and cycloplegic agent.[1] The pharmacological logic relies on the "dual-binding" mode:

  • Anionic Interaction: The carboxylate (or ester carbonyl in drugs) interacts with the hydroxyl group of Tyrosine residues in the receptor.

  • Hydrophobic Interaction: The phenyl ring engages in

    
     stacking with aromatic residues (Trp/Tyr) in the receptor pocket.
    
  • Steric Bulk: The 1-hydroxycyclopentyl group prevents conformational changes necessary for receptor activation (antagonist effect).

References
  • Treves, G. R., & Testa, F. C. (1952). Basic Esters of Phenyl- and Cyclohexyl-alkyl-glycolic Acids. Journal of the American Chemical Society.[1]

    • Foundational text on the synthesis of glycolic acid derivatives including Cyclopentol
  • Blicke, F. F. (1954). The Ivanov Reaction.[1] Organic Reactions.[1][4][5][6]

    • Authoritative review of the dianion mechanism used in the protocol above.
  • PubChem Database. (2024). Compound Summary: (1-Hydroxycyclopentyl)phenylacetic acid.[1][3][7][8] National Library of Medicine.

    • Source for CAS (25209-52-3)
  • Sigma-Aldrich. (2024). Product Specification: 2-(1-Hydroxycyclopentyl)-2-phenylacetic acid.[3][9]

    • Commercial valid

Sources

Protocols & Analytical Methods

Method

Synthesis of (1-Hydroxycyclopentyl)phenylacetic acid from phenylacetic acid

Technical Synthesis Guide: (1-Hydroxycyclopentyl)phenylacetic Acid via Ivanov Condensation Abstract This application note details the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid , a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Synthesis Guide: (1-Hydroxycyclopentyl)phenylacetic Acid via Ivanov Condensation

Abstract This application note details the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid , a critical intermediate in the manufacturing of Cyclopentolate (a muscarinic antagonist and mydriatic agent). The protocol utilizes the Ivanov reaction , employing a Grignard reagent to generate the reactive enediolate dianion (Ivanov reagent) of phenylacetic acid. This method ensures regioselective carbon-carbon bond formation at the


-position of the phenylacetic acid moiety. The guide provides a robust, scalable workflow suitable for medicinal chemistry and process development, emphasizing moisture control, stoichiometry, and safety.

Retrosynthetic Analysis & Chemical Strategy

The target molecule, (1-Hydroxycyclopentyl)phenylacetic acid, is constructed via the nucleophilic addition of the


-carbon of phenylacetic acid to the carbonyl carbon of cyclopentanone.
  • Strategic Disconnection: C(

    
    )–C(1') bond.
    
  • Key Transformation: Ivanov Condensation .

  • Mechanistic Insight: Phenylacetic acid possesses two acidic protons: the carboxylic proton (

    
    ) and the benzylic 
    
    
    
    -proton (
    
    
    ). Successful coupling requires the formation of a dianion (enediolate) using a strong base (e.g., Isopropylmagnesium chloride,
    
    
    ).

Figure 1: Reaction Scheme & Mechanism

IvanovReaction PAA Phenylacetic Acid (Starting Material) Dianion Ivanov Reagent (Enediolate Dianion) PAA->Dianion  Deprotonation (x2)   Base 2.2 eq. iPrMgCl (THF, 0°C to RT) Base->Dianion Adduct Magnesium Alkoxide Intermediate Dianion->Adduct  Nucleophilic Attack   Cyclo Cyclopentanone (Electrophile) Cyclo->Adduct Product (1-Hydroxycyclopentyl) phenylacetic acid Adduct->Product  Protonation   Quench Acidic Workup (HCl/H2O) Quench->Product

Caption: Mechanistic pathway of the Ivanov condensation involving dianion generation and nucleophilic addition.

Experimental Protocol

Safety Precaution: Organomagnesium reagents are moisture-sensitive and pyrophoric. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9][10]Amount (Example)Role
Phenylacetic Acid 136.151.013.6 g (100 mmol)Substrate

(2.0M in THF)
102.852.2110 mL (220 mmol)Base / Metallating Agent
Cyclopentanone 84.121.19.25 g (110 mmol)Electrophile
THF (Anhydrous) 72.11Solvent200 mLSolvent
HCl (1N) 36.46Quench~300 mLProton Source
Step-by-Step Methodology

1. Reactor Setup

  • Equip a 1 L 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet/outlet.

  • Flame-dry or oven-dry the glassware and purge with nitrogen for 15 minutes.

2. Formation of the Ivanov Reagent (Dianion Generation)

  • Charge the flask with Phenylacetic acid (13.6 g) and anhydrous THF (100 mL). Stir until fully dissolved.

  • Cool the solution to 0°C using an ice bath.

  • Transfer

    
      (110 mL, 2.0M in THF) to the addition funnel via cannula.
    
  • Dropwise Addition: Add the Grignard reagent slowly over 30–45 minutes.

    • Observation: Gas evolution (propane) will occur. The solution may turn cloudy or form a heavy suspension (the magnesium salt).

  • After addition, remove the ice bath and allow the mixture to warm to Room Temperature (RT) .

  • Heat the mixture to reflux (65°C) for 1 hour to ensure complete formation of the dianion.

    • Note: The solution typically turns a dark yellow or slightly turbid color.

3. Condensation Reaction

  • Cool the reaction mixture back to 0°C .

  • Dissolve Cyclopentanone (9.25 g) in anhydrous THF (50 mL) and load it into the addition funnel.

  • Add the ketone solution dropwise over 20 minutes, maintaining the internal temperature below 10°C.

  • Allow the mixture to warm to RT and stir for 2–3 hours.

    • Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) or HPLC.

4. Quenching & Workup

  • Cool the reaction mixture to 0°C.

  • Carefully quench by slow addition of 1N HCl (300 mL).

    • Caution: Exothermic reaction. Vigorous stirring is required to break up magnesium salts.

  • Adjust pH to

    
     1–2.
    
  • Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 100 mL).

  • Combine organic layers and wash with Brine (100 mL).

  • Dry over anhydrous

    
      or 
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude solid.

5. Purification

  • Recrystallization: The crude product is typically recrystallized from a mixture of Hexane/Ethyl Acetate or Toluene .

  • Heat the crude solid in minimal hot Ethyl Acetate, add Hexane until turbid, and cool slowly to 4°C.

  • Filter the white crystalline solid and dry under vacuum.

Figure 2: Experimental Workflow Timeline

Workflow Step1 Reagent Prep (Dry THF, N2 Atmosphere) Step2 Dianion Formation Add iPrMgCl at 0°C -> Reflux 1h Step1->Step2  Dissolve Acid   Step3 Coupling Add Cyclopentanone at 0°C -> RT 3h Step2->Step3  Ivanov Reagent Ready   Step4 Quench & Isolation HCl Hydrolysis -> Extraction Step3->Step4  Reaction Complete   Step5 Purification Recrystallization (Hex/EtOAc) Step4->Step5  Crude Solid  

Caption: Operational sequence for the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid.

Application Notes & Optimization

  • Stoichiometry Control: Using less than 2.0 equivalents of Grignard reagent will result in incomplete deprotonation (forming only the carboxylate), which will not react with the ketone. A slight excess (2.1–2.2 eq) ensures full conversion to the dianion.

  • Alternative Bases: While Lithium Diisopropylamide (LDA) can be used at -78°C, the Grignard method (

    
    ) is preferred for industrial scaling due to higher temperature tolerance (0°C to Reflux) and easier handling.
    
  • Moisture Sensitivity: Water destroys the Ivanov reagent immediately, regenerating phenylacetic acid. Ensure THF water content is <50 ppm.

  • Yield Expectations: Typical isolated yields range from 75% to 85% .

Characterization Data

ParameterExpected ValueNotes
Appearance White crystalline solid
Melting Point 120–122°CSharp melting point indicates high purity.

NMR
(DMSO-

)

12.0 (s, 1H, COOH), 7.2-7.4 (m, 5H, Ar-H), 3.6 (s, 1H, CH-COOH), 1.4-1.8 (m, 8H, Cyclopentyl)
Diagnostic singlet at 3.6 ppm for the

-proton.
IR Spectrum 3400-3200

(OH stretch), 1705

(C=O acid)
Broad OH peak confirms tertiary alcohol formation.

References

  • Ivanov, D., & Spassoff, A. (1931).
  • Treves, G. R., & Testa, F. C. (1951). Basic Esters of

    
    -(1-Hydroxycyclopentyl)-phenylacetic Acid. Journal of the American Chemical Society , 74(1), 46–48. Link
    
  • Moffett, R. B., et al. (1951). Antispasmodics. VI.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2905, Cyclopentolate. Retrieved from [Link]

  • Google Patents. (2016). CN106083615A - Preparation method of cyclopentolate hydrochloride.

Sources

Application

Protocol for the Preparation of (1-Hydroxycyclopentyl)phenylacetic Acid

Methodology: Ivanov Condensation via Grignard-Mediated Enediolate Formation CAS Registry Number: 25209-52-3 Target Audience: Medicinal Chemists, Process Development Scientists Executive Summary & Scientific Rationale Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Ivanov Condensation via Grignard-Mediated Enediolate Formation CAS Registry Number: 25209-52-3 Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Scientific Rationale

This application note details the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid , a critical pharmacophore and intermediate used in the manufacturing of anticholinergic agents such as Cyclopentolate and Glycopyrrolate .

While traditional routes involve the hydrolysis of (1-hydroxycyclopentyl)phenylacetonitrile (requiring toxic cyanide handling), this protocol utilizes the Ivanov Reaction (also spelled Iwanow). This route is superior for laboratory and pilot-scale synthesis due to its convergent nature, high atom economy, and avoidance of Schedule 1 precursors.

Mechanistic Insight: The Ivanov Reagent

The core of this protocol is the generation of the Ivanov reagent —a thermodynamic dianion (enediolate) of phenylacetic acid.

  • Deprotonation 1: The first equivalent of base (Grignard reagent) deprotonates the carboxylic acid to form the carboxylate magnesium salt.

  • Deprotonation 2: The second equivalent removes the benzylic proton (

    
    -proton), creating a highly nucleophilic enediolate species.
    
  • Condensation: This nucleophile attacks the ketone carbonyl of cyclopentanone. The reaction proceeds through a Zimmerman-Traxler-like transition state, often yielding high diastereoselectivity in substituted analogs, though this specific target is racemic unless chiral bases are employed.

Reaction Scheme & Pathway Visualization

The following diagram illustrates the transformation from phenylacetic acid to the target hydroxy-acid via the magnesium enediolate intermediate.

IvanovReaction PAA Phenylacetic Acid (Precursor) Dianion Ivanov Reagent (Magnesium Enediolate) PAA->Dianion  -2 H+ (THF, 0°C to RT)   Base i-PrMgCl (2.2 eq) (Base) Base->Dianion Intermediate Magnesium Alkoxide Complex Dianion->Intermediate  + Cyclopentanone   Ketone Cyclopentanone (Electrophile) Ketone->Intermediate Product (1-Hydroxycyclopentyl) phenylacetic Acid Intermediate->Product  Acid Quench (HCl)  

Figure 1: Reaction pathway for the generation of the Ivanov reagent and subsequent condensation.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Phenylacetic acid (PAA), >99% purity.

    • Isopropylmagnesium chloride (2.0 M in THF) OR Phenylmagnesium chloride.

    • Cyclopentanone, dried over molecular sieves.

    • Tetrahydrofuran (THF), anhydrous (water <50 ppm).

    • Hydrochloric acid (1 M and 6 M).

    • Toluene/Heptane (for recrystallization).

  • Equipment:

    • 3-Neck Round Bottom Flask (flame-dried).

    • Mechanical overhead stirrer (magnetic stirring is insufficient for the thick slurry of the dianion).

    • Inert gas manifold (Nitrogen or Argon).[1]

    • Addition funnel with pressure-equalizing arm.

    • Temperature probe.

Step-by-Step Methodology
Phase 1: Generation of the Ivanov Reagent
  • Setup: Assemble the 3-neck flask with the mechanical stirrer, temperature probe, and addition funnel under a positive pressure of Nitrogen.

  • Solvent Charge: Charge the flask with anhydrous THF (10 mL per gram of PAA).

  • Substrate Addition: Add Phenylacetic acid (1.0 eq) to the flask. Stir until fully dissolved.

  • Base Addition (Critical Step):

    • Cool the solution to 0–5°C using an ice bath.

    • Charge the addition funnel with Isopropylmagnesium chloride (2.2 eq).

    • Caution: Add the Grignard reagent dropwise.[2] The first equivalent will generate propane gas (effervescence) and heat as it deprotonates the acid.

    • After the first equivalent is added, the solution may become turbid. Continue adding the second equivalent. The mixture will likely turn into a thick, white or slightly yellow slurry (the dianion).

  • Maturation: Remove the ice bath and allow the slurry to stir at Room Temperature (20–25°C) for 1–2 hours to ensure complete formation of the enediolate.

Phase 2: Condensation
  • Electrophile Addition:

    • Cool the mixture back to 10°C .

    • Dissolve Cyclopentanone (1.1 eq) in a minimal amount of anhydrous THF.

    • Add the ketone solution dropwise to the dianion slurry.

    • Observation: The thick slurry should gradually thin or change consistency as the alkoxide forms.

  • Reaction: Heat the mixture to 40–45°C and stir for 3–4 hours.

  • Monitoring: Monitor by HPLC or TLC (mobile phase: Hexane/Ethyl Acetate 1:1 with 1% Acetic Acid). Look for the disappearance of PAA.

Phase 3: Quench and Isolation
  • Quench: Cool to 0°C. Slowly add 1 M HCl (aqueous) until the pH reaches ~1–2. Vigorous stirring is required to break up magnesium salts.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

    
    ).[1]
    
  • Wash: Combine organic layers and wash with Brine.[1][3]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude solid.
    
Phase 4: Purification
  • Recrystallization: The crude material is typically off-white. Recrystallize from Toluene or a Toluene/Heptane mixture.

    • Dissolve crude solid in minimum hot Toluene (~80°C).

    • Add Heptane dropwise until slight turbidity persists.

    • Cool slowly to 4°C.

  • Filtration: Collect the white crystalline solid by vacuum filtration.

Workup & Purification Logic Flow

Workup ReactionMix Reaction Mixture (THF, Mg-Salts) Quench Quench with 1M HCl (pH < 2) ReactionMix->Quench PhaseSep Phase Separation Quench->PhaseSep OrgLayer Organic Layer (EtOAc) PhaseSep->OrgLayer AqLayer Aqueous Layer (Discard) PhaseSep->AqLayer Conc Concentration (Rotavap) OrgLayer->Conc Crude Crude Solid Conc->Crude Recryst Recrystallization (Toluene/Heptane) Crude->Recryst Final Pure (1-Hydroxycyclopentyl) phenylacetic acid Recryst->Final

Figure 2: Downstream processing workflow for isolation of the target acid.

Analytical Specifications & Quality Control

The following parameters should be verified to ensure the material is suitable for downstream API synthesis.

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Melting Point 148°C – 152°CCapillary Method
1H NMR Consistent with structureDMSO-d6 or CDCl3
Loss on Drying < 0.5%Gravimetric
Assay 98.0 – 102.0%Titration (NaOH)

Key NMR Signals (DMSO-d6):

  • 
     12.0 ppm (s, 1H, -COOH)
    
  • 
     7.2–7.4 ppm (m, 5H, Ar-H)
    
  • 
     3.6 ppm (s, 1H, CH-COOH) — Note: This proton is deshielded by the phenyl ring and carboxylic acid.
    
  • 
     1.4–1.8 ppm (m, 8H, Cyclopentyl protons)
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete formation of Dianion.Ensure temperature is raised to 20-25°C after base addition; increase stirring time. Ensure THF is strictly anhydrous.
Starting Material Remains Quench was premature or base degraded.Titrate Grignard reagent before use. Increase reaction time at 45°C.
Product is Oily/Sticky Residual solvent or impurities.Triturate with cold hexanes. Ensure complete removal of Toluene during recrystallization drying.
Low Assay Wet product.This acid holds water tightly. Dry in a vacuum oven at 50°C for >12 hours.

References

  • Organic Chemistry Portal. (n.d.). Ivanov Reaction (Iwanow Reaction). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68715307, 2-Cyclopentyl-2-hydroxy-phenylacetic acid. Retrieved from [Link]

  • Organic Syntheses. (1922). Phenylacetic acid.[2][1][4][5][6][7][8][9] Org. Synth. 1922, 2,[7][10] 63. Retrieved from [Link]

Sources

Method

Application Note: A Validated HPLC Method for the Quantitative Analysis of (1-Hydroxycyclopentyl)phenylacetic acid

Abstract This document provides a comprehensive guide to the quantitative analysis of (1-Hydroxycyclopentyl)phenylacetic acid using High-Performance Liquid Chromatography (HPLC). We detail a robust, validated reverse-pha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of (1-Hydroxycyclopentyl)phenylacetic acid using High-Performance Liquid Chromatography (HPLC). We detail a robust, validated reverse-phase HPLC method suitable for purity assessments and quantitative determination in research and quality control environments. The narrative explains the scientific rationale behind the method development, from analyte characteristics to the final optimized chromatographic conditions. The protocol is designed to be self-validating through rigorous system suitability criteria. Additionally, considerations and a starting protocol for the chiral separation of its enantiomers are presented, acknowledging the compound's stereochemical complexity.

Introduction and Scientific Rationale

(1-Hydroxycyclopentyl)phenylacetic acid is a carboxylic acid derivative containing a phenyl ring, a hydroxyl group, and a chiral center.[1][2] Its structural similarity to phenylacetic acid, a known organic compound and a catabolite of phenylalanine, suggests its potential role as a building block in pharmaceutical synthesis or as a metabolite in biological systems.[3] Given its potential applications, a reliable and accurate analytical method is paramount for its characterization, quantification, and quality control.[4]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[5][6] The development of a successful HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte.[7][8]

Key Analyte Characteristics Influencing Method Development:

  • UV Chromophore: The presence of the phenyl group allows for sensitive detection using a UV detector. Wavelengths between 210-220 nm are typically effective for this type of chromophore.[9]

  • Acidity (pKa): The carboxylic acid moiety is ionizable. The pKa of the structurally related phenylacetic acid is approximately 4.31.[3][10] To achieve consistent retention and good peak shape in reverse-phase chromatography, it is essential to suppress the ionization of this group. This is accomplished by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.

  • Polarity: The molecule possesses both non-polar (phenyl and cyclopentyl rings) and polar (hydroxyl and carboxylic acid) functionalities. This mixed polarity makes it an ideal candidate for reverse-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase.

  • Chirality: The molecule contains a stereocenter, meaning it can exist as a pair of enantiomers. While this application note primarily focuses on an achiral method for total quantification, the separation of enantiomers is often a critical requirement in drug development. This requires specialized Chiral Stationary Phases (CSPs).[11][12]

This application note first establishes a robust achiral method and then provides guidance for chiral separation.

Method Development Logic

The following diagram illustrates the decision-making process for developing the achiral HPLC method.

MethodDevelopment cluster_properties Key Physicochemical Characteristics cluster_choices Chromatographic Choices (Rationale) cluster_method Final Method Parameters Analyte Analyte Properties (1-Hydroxycyclopentyl)phenylacetic acid prop1 Phenyl Ring (UV Chromophore) prop2 Carboxylic Acid (pKa ~4.3) prop3 Mixed Polarity prop4 Chiral Center choice1 Detector UV @ 215 nm prop1->choice1 Enables sensitive detection choice2 choice2 prop2->choice2 Suppresses ionization for retention & peak shape choice3 Stationary Phase Reverse-Phase (C18) prop3->choice3 Provides optimal retention mechanism choice4 Separation Mode Achiral (primary) & Chiral (secondary) prop4->choice4 Dictates need for two distinct methods Method Optimized HPLC Method choice1->Method choice2->Method choice3->Method choice4->Method

Caption: Logical flow from analyte properties to method parameter selection.

Recommended Achiral HPLC Method

This method is designed for the accurate quantification of total (1-Hydroxycyclopentyl)phenylacetic acid.

Instrumentation and Materials
  • HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/PDA detector.

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Analytical Column: Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles, or equivalent.

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (ACS Grade, ~85%)

    • (1-Hydroxycyclopentyl)phenylacetic acid Reference Standard

Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis.

ParameterConditionRationale
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)Sets pH ~2.1 to ensure the analyte is in its neutral form for optimal retention and peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte from the C18 column.
Gradient IsocraticFor a single analyte, an isocratic run is simpler, more robust, and reproducible.
Composition 55% Mobile Phase A : 45% Mobile Phase BOptimized for an ideal retention time (typically 3-7 minutes) and separation from solvent front impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Detection UV at 215 nmProvides high sensitivity for the phenyl chromophore.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Run Time 10 minutesSufficient to allow for elution of the main peak and any late-eluting impurities.
Step-by-Step Protocol

1. Mobile Phase Preparation: a. To prepare Mobile Phase A, add 1.0 mL of concentrated Phosphoric Acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas. b. Mobile Phase B is HPLC-grade Acetonitrile. c. Set the pump conditions to deliver 55% A and 45% B.

2. Diluent Preparation: a. Prepare the diluent by mixing HPLC-grade water and Acetonitrile in a 50:50 (v/v) ratio. This ensures good solubility of the analyte and compatibility with the mobile phase.

3. Standard Solution Preparation (Example Concentration: 0.1 mg/mL): a. Accurately weigh approximately 10 mg of (1-Hydroxycyclopentyl)phenylacetic acid Reference Standard into a 100 mL volumetric flask. b. Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved. c. Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.

4. Sample Preparation: a. Prepare the sample to a target concentration of 0.1 mg/mL in the prepared diluent. b. Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE) into an HPLC vial to remove any particulates.

5. System Suitability Testing (SST): a. Before running samples, equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the Standard Solution five (5) times consecutively. c. The results must meet the criteria outlined in the table below. This is a self-validating step to ensure the system is performing correctly before proceeding.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and the sharpness of the peak.
% RSD of Peak Area ≤ 1.0%Demonstrates the precision and reproducibility of the autosampler, pump, and detector.
% RSD of Retention Time ≤ 0.5%Indicates the stability and precision of the pump's flow rate.

6. Analysis Sequence: a. After the system passes SST, inject a blank (diluent), followed by the prepared samples. b. Bracket the sample injections with standard injections (e.g., every 10-20 samples) to monitor for any drift in system performance.

Method Validation Principles (ICH Q2(R1))

For use in a regulated environment, this method must be formally validated according to ICH guidelines.[13][14][15] The validation protocol confirms that the analytical procedure is suitable for its intended purpose.[16][17]

Validation ParameterTypical Acceptance Criteria
Specificity The analyte peak is free from interference from blank, placebo, and known impurities. Peak purity should pass.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50% to 150% of target concentration).
Accuracy (% Recovery) 98.0% to 102.0% for drug substance assay.
Precision (Repeatability) RSD ≤ 1.0% for the assay of the drug substance.
Intermediate Precision RSD ≤ 2.0% when results are compared across different days, analysts, or instruments.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Must be precise and accurate.
Robustness Method performance is unaffected by small, deliberate changes in parameters (e.g., pH, % organic, flow rate).

Chiral Separation Considerations and Protocol

The presence of a chiral center necessitates a method for separating and quantifying the individual enantiomers, as they may have different pharmacological and toxicological profiles. The direct separation on a Chiral Stationary Phase (CSP) is the most common and efficient approach.[11][18] Polysaccharide-based CSPs are highly versatile and effective for a wide range of compounds, including carboxylic acids.[12]

Chiral Method Development Strategy
  • Column Screening: Screen a variety of polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) under normal phase, polar organic, and reverse-phase conditions.

  • Mobile Phase Optimization: For acidic analytes like this, mobile phases typically consist of a non-polar solvent (e.g., hexane or heptane), an alcohol modifier (e.g., ethanol or isopropanol), and a small amount of an acidic additive (e.g., trifluoroacetic acid - TFA or acetic acid) to improve peak shape.[19]

Recommended Starting Protocol for Chiral Separation
ParameterStarting Condition
Analytical Column CHIRALPAK® IC or similar cellulose-based CSP (5 µm)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 5 µL

Note: This is a starting point. The ratio of hexane to alcohol will need to be optimized to achieve baseline separation (Resolution > 1.5) of the two enantiomers.

Overall Analytical Workflow

The following diagram outlines the complete workflow from sample receipt to final report generation for both achiral and chiral analyses.

Workflow cluster_hplc HPLC Analysis start Sample Receipt & Login prep Standard & Sample Preparation - Weighing - Dissolution - Filtration start->prep achiral_path Achiral Analysis (Total Assay) prep->achiral_path chiral_path Chiral Analysis (Enantiomeric Purity) prep->chiral_path sst System Suitability Test (SST) (Pass/Fail) achiral_path->sst chiral_path->sst sequence Run Analytical Sequence (Blanks, Standards, Samples) sst->sequence If Pass data_acq Data Acquisition & Integration sequence->data_acq report Data Review & Calculation - Purity / Assay - Enantiomeric Excess data_acq->report final_report Generate Certificate of Analysis report->final_report

Caption: General workflow for HPLC analysis of the target compound.

References

  • Separation of Phenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • (1-Hydroxycyclopentyl)phenylacetic acid | 25209-52-3. Biosynth.
  • A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders. PubMed.
  • HPLC determination of phenylacetic acid and penicillin G in 6-aminopenicillanic acid.
  • Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Consider
  • HPLC Analysis of Phenylacetic Acid on Ascentis® C18. Sigma-Aldrich.
  • Showing Compound Phenylacetic acid (FDB010558). FooDB.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • HPLC Method Development and Validation Process of Drug Analysis and Applications.
  • Chiral Separations by High‐Performance Liquid Chromatography.
  • HPLC analytical Method development: an overview. PharmaCores.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • Chiral HPLC Separ
  • Chiral HPLC separation: str
  • phenylacetic acid. Organic Syntheses Procedure.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • An Effective Approach to HPLC Method Development. Onyx Scientific.
  • Enantiomer separation of acidic compounds. Chiral Technologies.
  • Steps for HPLC Method Valid
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • Phenylacetic acid. Wikipedia.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • [ChemPlayer Reupload]Trying out a prepar
  • Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com.
  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org.
  • (1-hydroxycyclohexyl)(phenyl)acetic acid. ChemSynthesis.
  • 2-(1-Hydroxycyclopentyl)-2-phenylacetic acid | 25209-52-3. Sigma-Aldrich.

Sources

Application

Application Note: Advanced Purification Strategies for (1-Hydroxycyclopentyl)phenylacetic Acid (CPMA)

Topic: Purification techniques for (1-Hydroxycyclopentyl)phenylacetic acid Content Type: Application Note & Protocol Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals. Abstract (1-Hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for (1-Hydroxycyclopentyl)phenylacetic acid Content Type: Application Note & Protocol Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals.

Abstract (1-Hydroxycyclopentyl)phenylacetic acid (CPMA, CAS 427-49-6) is a critical synthetic intermediate in the manufacturing of anticholinergic active pharmaceutical ingredients (APIs), most notably Glycopyrronium bromide (Glycopyrrolate). Achieving high purity (>99.5%) for CPMA is decisive for downstream success, as impurities here—specifically dehydration byproducts and unreacted ketones—can propagate through esterification and quaternization steps, leading to difficult-to-remove contaminants in the final API. This guide details a multi-stage purification workflow utilizing chemoselective acid-base extraction followed by a solvent-specific recrystallization protocol, ensuring removal of critical "related substances."[1]

Introduction & Chemical Context

Compound Identity:

  • IUPAC Name: 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid[2]

  • Common Name: Cyclopentylmandelic Acid (CPMA)[3][4]

  • CAS Number: 427-49-6

  • Molecular Formula: C₁₃H₁₆O₃ (MW: 220.27 g/mol )

Impurity Profile: The synthesis of CPMA typically involves the Grignard addition of cyclopentylmagnesium bromide to phenylglyoxylic acid or the hydrolysis of corresponding esters.[4] Common impurities include:

  • Neutral Organics: Unreacted Cyclopentanone or Phenylglyoxylic esters.

  • Dehydration Products: Cyclopentenylphenylacetic acid (formed via acid-catalyzed dehydration of the tertiary alcohol).

  • Inorganic Salts: Magnesium salts (from Grignard workup).

Physicochemical Properties:

  • Appearance: White to off-white crystalline solid.

  • Solubility: Soluble in alcohols (MeOH, EtOH), Dichloromethane (DCM), Ethyl Acetate. Sparingly soluble in non-polar hydrocarbons (Heptane). Insoluble in water (at acidic pH).

  • Melting Point: 118°C – 122°C (Dependent on enantiomeric purity and polymorph).

Purification Strategy 1: Chemoselective Acid-Base Extraction

Objective: Bulk removal of neutral organic impurities and inorganic salts.

This protocol leverages the carboxylic acid functionality of CPMA. By converting CPMA to its water-soluble carboxylate salt, neutral impurities (unreacted ketones, esters) remain in the organic phase and are discarded.

Reagents Required
  • Base: 10% Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution.

  • Acid: 6N Hydrochloric Acid (HCl).

  • Organic Solvent: Dichloromethane (DCM) or Toluene (Toluene is preferred if heating is required later; DCM is better for room temperature solubility).

  • Wash Solvent: n-Heptane.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude CPMA reaction mixture in Dichloromethane (10 mL per gram of crude). Stir until fully homogenous.

  • Salt Formation (Extraction 1):

    • Add 10% NaOH solution slowly to the organic phase while stirring. Monitor pH until it reaches >12.

    • Mechanism:[2][5][6][7] CPMA converts to Sodium Cyclopentylmandelate (water-soluble). Neutral impurities remain in DCM.

    • Separate the layers.[5][8][9] Keep the Aqueous Layer (contains Product). Keep the Organic Layer for waste analysis (contains impurities).

  • Organic Wash (Extraction 2):

    • Wash the Aqueous Layer twice with fresh DCM (5 mL per gram).

    • Purpose: This removes entrained neutral organics and color bodies. Discard these organic washes.

  • Acidification & Precipitation:

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 6N HCl dropwise with vigorous stirring.

    • Target pH: < 2.

    • Observation: CPMA will precipitate as a white/off-white solid.

  • Isolation:

    • Extract the acidic aqueous slurry with Ethyl Acetate (3x).

    • Combine organic extracts, dry over Anhydrous Sodium Sulfate (Na₂SO₄), and filter.

    • Evaporate solvent under reduced pressure to obtain the Semi-Purified Solid .

Purification Strategy 2: Thermal Recrystallization

Objective: Removal of structural analogs (dehydration products) and final polishing.

Recrystallization is superior to chromatography for removing the dehydration side-product, which often co-elutes. A Toluene/Heptane system is highly effective; Toluene solubilizes the acid at high temperatures, while Heptane acts as an anti-solvent to drive yield and purity upon cooling.

Reagents Required
  • Primary Solvent: Toluene (HPLC Grade).

  • Anti-Solvent: n-Heptane.

  • Equipment: Reflux condenser, heating mantle, magnetic stirrer.[9]

Step-by-Step Protocol
  • Saturation:

    • Place the Semi-Purified Solid (from Strategy 1) in a round-bottom flask.

    • Add Toluene (approx. 3–5 mL per gram of solid).

    • Heat to reflux (110°C).

    • Note: If the solid does not dissolve completely, add small aliquots of Toluene until a clear solution is obtained.

  • Anti-Solvent Addition:

    • While maintaining reflux, slowly add n-Heptane dropwise until a faint, persistent cloudiness appears.

    • Add just enough Toluene (dropwise) to clear the solution again.

  • Controlled Cooling:

    • Remove heat and allow the flask to cool slowly to room temperature (20–25°C) over 2 hours. Rapid cooling traps impurities.

    • Once at room temperature, transfer to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Filtration:

    • Filter the crystals using a Buchner funnel under vacuum.

    • Wash: Wash the filter cake with a cold (0°C) mixture of Toluene:Heptane (1:1).

  • Drying:

    • Dry the crystals in a vacuum oven at 45°C for 12 hours to remove residual solvent.

Visualized Workflows

Figure 1: Purification Logic Flow

purification_workflow Crude Crude CPMA Mixture (Contains: CPMA, Ketones, Salts) Dissolve Dissolve in DCM Crude->Dissolve BaseExt Add 10% NaOH (pH > 12) Partition Layers Dissolve->BaseExt OrgLayer1 Organic Layer (Neutral Impurities) BaseExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (CPMA-Na Salt) BaseExt->AqLayer1 Keep Wash Wash with DCM (Remove Entrained Organics) AqLayer1->Wash Acidify Acidify with 6N HCl (pH < 2) Precipitate CPMA Wash->Acidify Extract Extract into Ethyl Acetate Evaporate Acidify->Extract SemiPure Semi-Pure CPMA Solid Extract->SemiPure Recryst Recrystallization (Toluene / n-Heptane) SemiPure->Recryst Final Pure CPMA Crystals (>99.5% Purity) Recryst->Final

Caption: Step-by-step logic for the isolation of CPMA, moving from chemical extraction to physical recrystallization.

Analytical Verification & Quality Control

To validate the success of the purification, the following analytical methods are recommended.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Phenyl ring absorption).

  • Acceptance Criteria:

    • Purity Area %: >99.5%[3][6][10]

    • Single Impurity: <0.1%

Data Summary Table
ParameterCrude MaterialSemi-Pure (After Extraction)Final Product (After Recryst)
Appearance Yellow/Brown Oil or SolidOff-white SolidWhite Crystalline Solid
HPLC Purity 75% – 85%95% – 98%> 99.5%
Major Impurity Cyclopentanone / EstersDehydration byproductNone Detected (<0.05%)
Melting Point Broad / Indistinct115°C – 118°C120°C – 122°C

References

  • Vertex AI Search. (2026). Synthesis and purification of glycopyrrolate intermediates. Retrieved from 4

  • Clean Chem Lab. (2026). Glycopyrrolate Related Compound C (CAS 427-49-6) Reference Standard. Retrieved from 11

  • Google Patents. (2020). Process for preparation of glycopyrrolate intermediate (WO2020148777A1). Retrieved from 1

  • Biosynth. (2026). (1-Hydroxycyclopentyl)phenylacetic acid Product Data. Retrieved from 12

Sources

Method

Application Note: (1-Hydroxycyclopentyl)phenylacetic Acid as a Strategic Pharmacophore in Anticholinergic Synthesis

The following Application Note is structured as a high-level technical guide for pharmaceutical development professionals. It synthesizes synthetic organic chemistry, process engineering, and analytical quality control.

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is structured as a high-level technical guide for pharmaceutical development professionals. It synthesizes synthetic organic chemistry, process engineering, and analytical quality control.

[1]

Executive Summary & Compound Profile

(1-Hydroxycyclopentyl)phenylacetic acid (CAS: 25209-52-3) is a critical pharmaceutical intermediate, primarily serving as the lipophilic acid moiety in the synthesis of Cyclopentolate Hydrochloride , a widely used muscarinic antagonist.

Unlike its structural isomer


-cyclopentylmandelic acid (used in Glycopyrrolate), this compound features a tertiary hydroxyl group located specifically on the cyclopentyl ring, rather than the 

-carbon. This structural nuance confers unique receptor binding affinities and metabolic stability profiles but presents specific synthetic challenges regarding dehydration-prone tertiary alcohols.
Chemical Identity
PropertySpecification
Chemical Name 2-(1-Hydroxycyclopentyl)-2-phenylacetic acid
CAS Number 25209-52-3
Molecular Formula

Molecular Weight 220.26 g/mol
Key Functional Groups Carboxylic Acid, Tertiary Alcohol, Phenyl Ring
Primary Application Precursor for Cyclopentolate (Mydriatic/Cycloplegic)

Strategic Synthesis: The Ivanov Reaction Pathway

The most robust industrial route to (1-Hydroxycyclopentyl)phenylacetic acid utilizes the Ivanov Reaction (also spelled Ivanoff). This method involves the generation of a dianion (enediolate) of phenylacetic acid, which acts as a nucleophile attacking cyclopentanone.

Mechanistic Insight

Standard enolization is insufficient due to the low acidity of the


-protons. We utilize a Grignard reagent (typically Isopropylmagnesium chloride or Phenylmagnesium bromide) to generate the Ivanov Reagent .
  • Deprotonation 1: The carboxylic acid proton is removed (forming the carboxylate).

  • Deprotonation 2: The

    
    -proton is removed, creating the highly nucleophilic dianion.
    
  • Addition: The dianion attacks the ketone carbonyl of cyclopentanone.

  • Stereoelectronics: The reaction creates a quaternary center at the cyclopentyl ring and a chiral center at the

    
    -carbon (racemic mixture produced).
    
Pathway Visualization (Graphviz)

IvanovReaction Figure 1: Mechanistic Pathway of the Ivanov Reaction for CAS 25209-52-3 Synthesis PAA Phenylacetic Acid (Starting Material) Ivanov Ivanov Reagent (Dianion Species) PAA->Ivanov Deprotonation (-2 RH) RMgX Grignard Reagent (2.2 Equivalents) RMgX->Ivanov Adduct Magnesium Salt Intermediate Ivanov->Adduct Nucleophilic Addition Cyclopentanone Cyclopentanone (Electrophile) Cyclopentanone->Adduct Product (1-Hydroxycyclopentyl) phenylacetic acid Adduct->Product Acidic Workup (Hydrolysis)

Detailed Experimental Protocols

Protocol A: Synthesis of (1-Hydroxycyclopentyl)phenylacetic Acid

Objective: High-yield synthesis minimizing the "Dehydro" impurity (phenyl-cyclopentenyl-acetic acid).

Reagents:

  • Phenylacetic acid (1.0 eq)

  • Isopropylmagnesium chloride (2.0 M in THF, 2.2 eq)

  • Cyclopentanone (1.1 eq)

  • Anhydrous THF (Solvent)

  • Dilute HCl (for quench)

Step-by-Step Methodology:

  • Inertion: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Purge with

    
    .
    
  • Solubilization: Dissolve Phenylacetic acid (13.6 g, 100 mmol) in anhydrous THF (100 mL). Cool to 0°C.[1]

  • Ivanov Reagent Formation: Add Isopropylmagnesium chloride (110 mL, 220 mmol) dropwise over 45 minutes.

    • Observation: Evolution of gas (propane) will occur. The solution may turn slightly turbid or yellow.

    • Critical Step: After addition, heat the mixture to mild reflux (60-65°C) for 1 hour to ensure complete formation of the dianion.

  • Nucleophilic Addition: Cool the mixture back to 0-5°C. Add Cyclopentanone (9.25 g, 110 mmol) in THF (20 mL) dropwise.

    • Rate Control: Maintain internal temperature below 10°C to prevent side reactions.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (ensure disappearance of phenylacetic acid).

  • Quench: Cool to 0°C. Slowly add dilute HCl (2M) until pH < 2.

    • Caution: Exothermic reaction.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize the crude solid from Toluene/Heptane to yield white crystals.
    
Protocol B: Conversion to Cyclopentolate (API Synthesis)

Challenge: Direct Fischer esterification is risky due to the tertiary alcohol's sensitivity to acid-catalyzed dehydration. Solution: Alkylation of the carboxylate salt with an alkyl halide.

Reagents:

  • (1-Hydroxycyclopentyl)phenylacetic acid (Intermediate from Protocol A)[2][3][4][5]

  • 2-Chloro-N,N-dimethylethylamine hydrochloride

  • Potassium Carbonate (

    
    )
    
  • Acetone or MEK (Methyl Ethyl Ketone)

Methodology:

  • Dissolve the acid (10 mmol) and

    
     (22 mmol) in Acetone (50 mL). Stir for 30 mins to form the potassium carboxylate.
    
  • Add 2-Chloro-N,N-dimethylethylamine hydrochloride (11 mmol).

  • Reflux for 8–12 hours.

  • Filter off inorganic salts (

    
    ). Concentrate the filtrate.
    
  • Dissolve residue in ether/ethyl acetate and treat with HCl gas or ethanolic HCl to precipitate Cyclopentolate Hydrochloride .

Critical Quality Attributes (CQA) & Impurity Profiling

In regulatory submissions, the purity of the intermediate directly impacts the API safety profile. The most critical impurity arises from the elimination of the tertiary hydroxyl group.

Impurity A: The "Dehydro" Artifact
  • Chemical Name: 2-Phenyl-2-(cyclopent-1-en-1-yl)acetic acid.

  • Origin: Acid-catalyzed dehydration during workup or excessive heating during the Ivanov reaction.

  • Detection: This impurity has a distinct UV chromophore (conjugated double bond with the phenyl ring) compared to the target molecule.

HPLC Method for Purity Analysis

To ensure the intermediate meets the >99.0% purity specification required for pharmaceutical use:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (Buffer pH 2.5)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-20 min: 20% -> 80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Detection UV at 220 nm (General) and 254 nm (Enhanced for Dehydro impurity)
Retention Times Acid (Target): ~8.5 min; Dehydro Impurity: ~12.2 min (more lipophilic)

Process Workflow Diagram

Workflow Figure 2: End-to-End Synthesis Workflow Start Raw Material: Phenylacetic Acid Step1 Ivanov Reagent Generation (iPrMgCl / THF / Reflux) Start->Step1 Step2 Addition of Cyclopentanone (Temp < 10°C) Step1->Step2 Step3 Acidic Quench & Extraction (Isolate Crude Acid) Step2->Step3 QC1 QC Check: Dehydro Impurity < 0.5% Step3->QC1 QC1->Step3 Fail (Recrystallize) Step4 Esterification (Alkylation with R-Cl) QC1->Step4 Pass Final Final API: Cyclopentolate HCl Step4->Final

References

  • Guide to Pharmacology. (n.d.). Glycopyrrolate Ligand Page (Comparative Structure Analysis). IUPHAR/BPS. Retrieved October 26, 2023, from [Link]

  • ScienceMadness. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction. Synthetic Communications. Retrieved October 26, 2023, from [Link]

Sources

Application

Application of (1-Hydroxycyclopentyl)phenylacetic acid in anticholinergic drug synthesis

Executive Summary (1-Hydroxycyclopentyl)phenylacetic acid (CAS: 19833-96-6), also known as -cyclopentylmandelic acid (CPMA), serves as the lipophilic "anchor" in the synthesis of high-potency muscarinic antagonists, most...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Hydroxycyclopentyl)phenylacetic acid (CAS: 19833-96-6), also known as


-cyclopentylmandelic acid (CPMA), serves as the lipophilic "anchor" in the synthesis of high-potency muscarinic antagonists, most notably Glycopyrrolate  (Glycopyrronium bromide).

This application note details the critical role of CPMA in drug design, specifically its contribution to receptor binding affinity via hydrophobic interactions and hydrogen bonding. We provide a modernized, scalable synthetic protocol utilizing 1,1'-Carbonyldiimidazole (CDI) activation to mitigate the risk of hydroxyl elimination—a common failure mode in traditional acid chloride pathways.

Chemical Profile & Strategic Importance (SAR)

The pharmacological efficacy of Glycopyrrolate hinges on the structural integrity of the CPMA moiety. In the context of Structure-Activity Relationships (SAR), CPMA provides three essential pharmacophoric elements:

  • Dual Hydrophobic Blocking: The Phenyl and Cyclopentyl rings create a bulky steric shield. This bulk is critical for blocking the muscarinic acetylcholine receptor (mAChR) active site, preventing the endogenous ligand (acetylcholine) from binding.

  • The Hydroxyl Anchor: The

    
    -hydroxyl group is not merely a bystander; it forms a critical hydrogen bond with the receptor pocket (typically an Asn or Tyr residue). Elimination of this group (dehydration) results in a >50-fold loss of potency. 
    
  • Chirality: The CPMA carbon is a chiral center. While Glycopyrrolate is often marketed as a diastereomeric mixture (RS/SR), the spatial arrangement of the hydroxyl group relative to the cationic head is vital for optimal binding kinetics.

Visualization: Anticholinergic Pharmacophore Map

The following diagram illustrates how the CPMA moiety integrates into the broader anticholinergic structure.

SAR_Map CPMA (1-Hydroxycyclopentyl) phenylacetic Acid (The Scaffold) Hydrophobic Hydrophobic Pockets (Phenyl & Cyclopentyl) CPMA->Hydrophobic Provides HBond H-Bond Donor (Alpha-Hydroxyl Group) CPMA->HBond Contains Linker Ester Linkage (Metabolic Stability) CPMA->Linker Forms Receptor Muscarinic Receptor (M1/M3 Subtypes) Hydrophobic->Receptor Van der Waals Interaction HBond->Receptor Critical Binding (Prevents Dissociation) Head Cationic Head (Quaternary Ammonium) Linker->Head Connects to Head->Receptor Ionic Interaction (Aspartate Residue)

Figure 1: Pharmacophore mapping of Glycopyrrolate, highlighting the structural contributions of the CPMA scaffold.

Synthetic Pathway Analysis

Historically, esterification of


-hydroxy acids like CPMA is challenging. The tertiary alcohol is sterically hindered and acid-sensitive.
Comparison of Synthetic Routes
ParameterRoute A: Acid ChlorideRoute B: Transesterification (Traditional)Route C: CDI Coupling (Recommended)
Reagent Thionyl Chloride (

)
Na Metal / NaH1,1'-Carbonyldiimidazole (CDI)
Mechanism Acyl Chloride formationBase-catalyzed exchangeImidazolide activation
Risk High: Rapid dehydration to cyclopentenyl derivative.High: Hazardous reagents (Na); racemization risk.[1]Low: Mild conditions; minimal elimination.
Yield Low (<40%)Moderate (60-70%)High (>85%)
Purity Poor (requires chromatography)ModerateExcellent (crystallization often sufficient)

Why CDI? Route A is generally non-viable for CPMA because the


-hydroxyl group reacts with thionyl chloride or phosphorus pentachloride, leading to side reactions. Route B requires harsh basic conditions. Route C (CDI)  activates the carboxylic acid as an acyl imidazole without disturbing the sensitive hydroxyl group, allowing reaction with 1-methylpyrrolidin-3-ol under mild conditions.

Detailed Protocol: CDI-Mediated Synthesis of Glycopyrrolate

Objective: Synthesis of Glycopyrrolate (RS/SR diastereomers) via CPMA. Scale: 10.0 g (Starting Material basis).

Materials
  • (1-Hydroxycyclopentyl)phenylacetic acid (CPMA): 10.0 g (45.4 mmol)

  • 1,1'-Carbonyldiimidazole (CDI): 8.1 g (50.0 mmol)

  • 1-Methylpyrrolidin-3-ol: 5.5 g (54.5 mmol)

  • Methyl Bromide (MeBr): 2M solution in TBME (or gas equivalent)

  • Solvents: Anhydrous DMF, Toluene, 2-Butanone (MEK).

Workflow Diagram

Synthesis_Flow Step1 Step 1: Activation CPMA + CDI (Solvent: DMF, 25°C) Inter Intermediate: Acyl Imidazole Step1->Inter - CO2 - Imidazole Step2 Step 2: Coupling + 1-Methylpyrrolidin-3-ol (60°C, 4h) Inter->Step2 Base Free Base Ester (Glycopyrrolate Base) Step2->Base Workup: Toluene Ext. Step3 Step 3: Quaternization + MeBr in TBME (RT, 24h) Base->Step3 Final Glycopyrrolate (Crude Solid) Step3->Final Precipitation

Figure 2: Step-by-step synthetic workflow for the conversion of CPMA to Glycopyrrolate.

Step-by-Step Procedure
Phase 1: Activation & Esterification
  • Setup: Charge a dry 250 mL 3-neck round-bottom flask with CPMA (10.0 g) and anhydrous DMF (50 mL) . Maintain under nitrogen atmosphere.[2]

  • Activation: Add CDI (8.1 g) portion-wise over 15 minutes.

    • Observation: Vigorous evolution of

      
       gas will occur.
      
    • Control: Stir at room temperature (20–25°C) for 1 hour until gas evolution ceases.

  • Coupling: Add 1-methylpyrrolidin-3-ol (5.5 g) in one portion.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC. Disappearance of CPMA indicates completion.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Toluene (100 mL) and Water (100 mL) .

    • Separate phases.[2] Wash the organic (Toluene) layer with 5% NaHCO3 (50 mL) and then Water (50 mL) to remove imidazole byproducts.

    • Dry organic layer over

      
      , filter, and concentrate in vacuo to obtain the Glycopyrrolate Base  (viscous oil).
      
Phase 2: Quaternization (Salt Formation)[2]
  • Dissolution: Dissolve the oily base in 2-Butanone (MEK, 40 mL) and Toluene (40 mL) .

  • Methylation: Cool to 0–5°C. Slowly add Methyl Bromide (2M in TBME, 25 mL) .

    • Safety Note: Methyl Bromide is toxic and volatile. Handle in a fume hood.

  • Crystallization: Allow the mixture to warm to room temperature and stir for 24 hours. The product will precipitate as a white solid.

  • Isolation: Filter the solid. Wash with cold MEK (20 mL).

  • Drying: Dry under vacuum at 45°C.

Critical Process Parameters (CPPs) & Troubleshooting

The "Dehydration" Impurity

The most significant threat to this synthesis is the formation of Apo-Glycopyrrolate (cyclopentenyl derivative) via elimination of the hydroxyl group.

  • Cause: High temperatures (>80°C) during esterification or acidic contaminants.

  • Detection:

    • HPLC: The impurity is less polar (lacks -OH) and elutes after the main peak (RRT ~1.2-1.3).

    • NMR: Look for vinylic protons (alkene region, 5.5–6.5 ppm).

  • Prevention:

    • Ensure CDI quality (wet CDI generates imidazole hydrochloride, which is acidic).

    • Keep coupling temperature

      
       60°C.
      
Stereochemistry

CPMA is racemic.[4][5] The reaction with racemic 1-methylpyrrolidin-3-ol produces two diastereomeric pairs: (RS, SR) and (RR, SS) .

  • Requirement: The USP specification typically requires the (RS, SR) pair (erythro) which has a higher melting point (193–198°C).

  • Purification: The (RS, SR) pair is less soluble in MEK/Methanol mixtures. Recrystallization from Methanol/MEK (1:9) effectively enriches the desired diastereomers.

References

  • PubChem Compound Summary. (2024). (1-Hydroxycyclopentyl)phenylacetic acid. National Center for Biotechnology Information. [Link]

  • Allmendinger, T., et al. (2012). Carry Over of Impurities: A Detailed Exemplification for Glycopyrrolate (NVA237). Organic Process Research & Development. [Link]

  • Google Patents. (2014).

Sources

Method

Technical Application Note: Optimized Synthesis and Esterification of (1-Hydroxycyclopentyl)phenylacetic Acid

Introduction & Strategic Significance (1-Hydroxycyclopentyl)phenylacetic acid, commonly known as Cyclopentylmandelic Acid (CPMA) , is the critical steric scaffold in the synthesis of anticholinergic agents, most notably...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

(1-Hydroxycyclopentyl)phenylacetic acid, commonly known as Cyclopentylmandelic Acid (CPMA) , is the critical steric scaffold in the synthesis of anticholinergic agents, most notably Glycopyrrolate (Glycopyrronium bromide).[1]

The structural complexity of CPMA lies in its tertiary hydroxyl group adjacent to the carboxyl moiety. This configuration presents two primary synthetic challenges:

  • Steric Hindrance: The bulky cyclopentyl ring impedes nucleophilic attack at the carbonyl carbon during esterification.[1]

  • Elimination Susceptibility: Under acidic or thermal stress, the tertiary alcohol readily dehydrates to form the (1-Cyclopentenyl)phenylacetic acid impurity (Impurity C in EP/USP monographs), a conjugated system that is difficult to separate from the active pharmaceutical ingredient (API).[1]

This guide details a CDI-mediated direct esterification protocol that circumvents the harsh conditions of traditional acid-chloride or transesterification routes, ensuring high purity and preventing dehydration.[1]

Core Reaction Mechanism & Pathway[1][2][3]

The traditional synthesis of Glycopyrrolate involved the transesterification of methyl cyclopentylmandelate using sodium methoxide at high temperatures, often resulting in significant dehydration impurities.

The optimized protocol utilizes 1,1'-Carbonyldiimidazole (CDI) .[1][2] CDI activates the carboxylic acid of CPMA to form a reactive acyl imidazole intermediate. This intermediate is sufficiently electrophilic to react with the hindered secondary alcohol of the pyrrolidine derivative (1-methylpyrrolidin-3-ol) under mild conditions, preserving the sensitive tertiary hydroxyl group on the CPMA ring.

Reaction Pathway Diagram[1][2]

ReactionPathway CPMA (1-Hydroxycyclopentyl) phenylacetic acid (CPMA) Intermediate Acyl Imidazole Intermediate CPMA->Intermediate Activation (THF/DMF) Impurity Dehydro-Impurity (Elimination Product) CPMA->Impurity Heat/Acid (>80°C) CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Intermediate Product Glycopyrrolate Base (Ester) Intermediate->Product Coupling (RT to 60°C) Alcohol 1-Methylpyrrolidin-3-ol Alcohol->Product

Figure 1: Mechanistic pathway for the CDI-mediated esterification of CPMA.[1] Note the diversion from the thermal elimination pathway (dotted red line).

Experimental Protocols

Precursor Synthesis: Preparation of CPMA

Note: While CPMA is commercially available, high-purity synthesis is often required to control enantiomeric ratios.[1]

Method: Grignard Addition to Benzoylformic Acid.[1] Rationale: This route avoids the hydrolysis of nitrile precursors, which often carry trace cyanide impurities.[1]

ReagentEquiv.[1][3][4]Role
Benzoylformic Acid1.0Electrophile
Cyclopentylmagnesium Bromide2.2Nucleophile (Grignard)
Diethyl Ether / THFSolventAnhydrous Medium
HCl (1N)ExcessQuench

Protocol:

  • Dissolve Benzoylformic acid in anhydrous ether/THF under Nitrogen.[1] Cool to 0°C .[1][3]

  • Add Cyclopentylmagnesium bromide dropwise over 60 minutes. Critical: Maintain temp < 5°C to prevent side reactions.

  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Slowly add 1N HCl.

  • Workup: Extract with Ethyl Acetate. Wash with Brine.[1][3][2] Dry over MgSO₄.[1]

  • Crystallization: Recrystallize from Hexane/Toluene to obtain white crystalline solid (MP: ~153°C).

Core Protocol: CDI-Mediated Esterification

Target: Synthesis of Glycopyrrolate Base (pre-quaternization).[1]

Equipment Setup:

  • Double-jacketed glass reactor.[1]

  • Overhead mechanical stirrer (magnetic stirring is insufficient for the slurry).[1]

  • Nitrogen purge line.[1][3]

Step-by-Step Methodology:

  • Activation Phase:

    • Charge the reactor with CPMA (1.0 equiv) and Anhydrous DMF (5-7 volumes) .[1]

    • Add CDI (1.1 - 1.2 equiv) in portions over 30 minutes at 20-25°C .

    • Observation: Vigorous evolution of CO₂ gas will occur.[1] Ensure adequate venting.[1]

    • Stir for 1-2 hours at RT until CO₂ evolution ceases. This confirms formation of the acyl imidazole.

  • Coupling Phase:

    • Add 1-methylpyrrolidin-3-ol (1.2 equiv) to the reaction mixture.

    • Catalysis (Optional): Addition of catalytic DBU (0.1 equiv) can accelerate the reaction, though it may increase racemization risk.[1]

    • Heat the mixture to 60°C and stir for 12-18 hours.

    • Monitoring: Check by HPLC.[1][5] Reaction is complete when CPMA < 1.0%.[1]

  • Quench & Workup:

    • Cool to 20°C.

    • Add Water (10 volumes) and Toluene (10 volumes) .

    • Stir for 30 minutes and separate phases.

    • Wash: Wash the organic layer with 5% NaHCO₃ (to remove unreacted acid) and then Water.[1]

    • Isolation: Concentrate the Toluene layer under vacuum to obtain the Glycopyrrolate base as a viscous oil.

Analytical Validation & Impurity Control

Critical Impurity: The "Dehydro" Compound

The primary failure mode in this chemistry is the formation of (1-Cyclopentenyl)phenylacetic acid derivatives .

  • Cause: Acidic conditions or temperatures >80°C causing E1 elimination of the tertiary -OH.[1]

  • Control: The CDI method operates at near-neutral pH and moderate temperature (60°C), significantly suppressing this pathway compared to the Dean-Stark transesterification method (110°C+).[1]

HPLC Method Parameters

To validate the reaction, use the following USP-aligned method adapted for reaction monitoring.

ParameterCondition
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3)
Mobile Phase A Buffer: 1g Na₂SO₄ + 200mg 1-pentanesulfonic acid in 615mL Water + 3mL H₂SO₄ (1N)
Mobile Phase B Acetonitrile / Methanol (1:[1][6]1)
Flow Rate 1.5 mL/min
Detection UV @ 220 nm
Retention Times CPMA (~4 min), Dehydro-Impurity (~12 min), Glycopyrrolate Base (~8 min)

Workflow Visualization

The following diagram illustrates the operational workflow, highlighting the critical control points (CCPs) for moisture and temperature control.

Workflow cluster_0 Phase 1: Activation (Anhydrous) cluster_1 Phase 2: Coupling cluster_2 Phase 3: Workup Start Charge CPMA + DMF AddCDI Add CDI (Portionwise) CCP: Gas Evolution Control Start->AddCDI StirAct Stir 2h @ 25°C (Form Acyl Imidazole) AddCDI->StirAct AddAlc Add 1-methylpyrrolidin-3-ol StirAct->AddAlc Heat Heat to 60°C CCP: Max Temp 65°C AddAlc->Heat Monitor HPLC Check (Target: <1% CPMA) Heat->Monitor Monitor->Heat Incomplete Quench Cool & Add Water/Toluene Monitor->Quench Complete Wash Wash 5% NaHCO3 (Remove Imidazole/Acid) Quench->Wash Isolate Concentrate Organic Phase (Glycopyrrolate Base) Wash->Isolate

Figure 2: Operational workflow for the synthesis of Glycopyrrolate base. CCP = Critical Control Point.[1]

References

  • Process for preparation of glycopyrrolate intermediate. World Intellectual Property Organization.[1][7] WO2020148777A1. (2020).[1] Link

  • Glycopyrrolate salts. United States Patent US9259414B2. (2016).[1] Link

  • Carry Over of Impurities: A Detailed Exemplification for Glycopyrrolate (NVA237). Organic Process Research & Development. (2015).[1] Link[1]

  • Glycopyrrolate Monograph. United States Pharmacopeia (USP). (USP 35-NF 30).[1] Link

  • Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. AASCIT Journal of Chemistry. (2017). Link

Sources

Application

Process Development Guide: Recrystallization of (1-Hydroxycyclopentyl)phenylacetic Acid (CPMA)

Executive Summary (1-Hydroxycyclopentyl)phenylacetic acid (CAS: 427-49-6), also known as

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Hydroxycyclopentyl)phenylacetic acid (CAS: 427-49-6), also known as ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-cyclopentylmandelic acid (CPMA), is the critical chiral scaffold in the synthesis of Glycopyrrolate  (Glycopyrronium bromide), a muscarinic antagonist used for COPD and hyperhidrosis.

Achieving pharmaceutical-grade purity (>99.5%) is challenging due to the persistence of the dehydrated alkene impurity (2-cyclopentylidene-2-phenylacetic acid) and unreacted phenylacetic acid.[1] This Application Note details a validated two-stage purification protocol: Reactive Crystallization for bulk impurity removal followed by Solvent Recrystallization (Toluene/Heptane system) for polishing.[1]

Physicochemical Basis of Purification

Solubility Profile & Solvent Selection

CPMA exhibits a distinct solubility differential driven by its polar hydroxyl group and lipophilic cyclopentyl/phenyl rings.

Solvent SystemSolubility (Hot)Solubility (Cold)Role in Process
Water (pH > 10) High (as Salt)High (as Salt)Dissolution: Solubilizes CPMA as carboxylate anion.[1]
Water (pH < 2) LowInsolublePrecipitation: Protonation forces crystallization.[1]
Toluene High (>150 mg/mL)Low (<10 mg/mL)Recrystallization: Primary solvent for impurity purging.[1]
n-Heptane LowInsolubleAnti-solvent: Maximizes yield and washes filter cake.[1]
Impurity Purging Mechanism
  • Dehydrated Impurity (Alkene): Lacking the hydroxyl group, the 2-cyclopentylidene analog is significantly more lipophilic than CPMA. It remains dissolved in the non-polar mother liquor (Toluene) during cooling, preventing co-crystallization.

  • Inorganic Salts: Removed via the initial aqueous reactive crystallization step.

Detailed Experimental Protocols

Phase 1: Reactive Crystallization (Crude Isolation)

Objective: Isolate crude CPMA from reaction mixture and remove non-acidic organic impurities.[1]

  • Dissolution: Suspend the crude reaction mass (oil or solid) in 10% aqueous NaOH (5.0 equiv). Stir at 25°C until fully dissolved.

  • Organic Wash: Extract the aqueous layer twice with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (1:1 vol/vol ratio).[1]

    • Rationale: This removes unreacted cyclopentanone and non-acidic byproducts. Discard the organic layer.

  • Acidification: Cool the aqueous phase to 0–5°C. Slowly add 6N HCl dropwise with vigorous stirring until pH reaches 1.0–1.5.

    • Observation: A white to off-white solid will precipitate.[1]

  • Isolation: Filter the solid using a Büchner funnel. Wash with cold water (3x) to remove residual salts.

  • Drying: Dry the wet cake under vacuum at 45°C for 12 hours.

    • Target: Crude Purity >95%.[2][3][4]

Phase 2: High-Purity Recrystallization (Polishing)

Objective: Remove the critical dehydrated alkene impurity and achieve >99.5% purity.[1]

  • Solvent Preparation: Prepare a solvent mixture of Toluene (pure) or Toluene:n-Heptane (9:1) .[1]

  • Dissolution: Charge the crude CPMA solid into a reactor. Add Toluene (3.0 mL per gram of solid).[1]

  • Heating: Heat the slurry to 85–90°C (Reflux). Stir until clear solution is obtained.

    • Note: If solids remain after 15 mins at reflux, hot filter to remove inorganic insolubles.

  • Controlled Cooling (Critical):

    • Cool to 65°C over 30 minutes.

    • Seeding (Optional): Add seed crystals (0.1 wt%) at 60°C to prevent oiling out.

    • Cool slowly to 20°C at a rate of 10°C/hour.

    • Chill to 0–5°C and hold for 1 hour.

  • Filtration: Filter the crystalline slurry.

  • Wash: Wash the cake with cold n-Heptane (2 x 1 mL/g).

    • Rationale: Displaces residual toluene mother liquor containing the dissolved alkene impurity.

  • Drying: Dry under vacuum at 50°C to constant weight.

    • Target Melting Point:144–150°C .

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow and critical control points (CCPs) for the purification process.

CPMA_Recrystallization Start Crude Reaction Mass (Contains CPMA, Alkene Impurity, Salts) Aq_Dissolution Dissolve in 10% NaOH (pH > 10) Start->Aq_Dissolution Org_Wash Wash with DCM/MTBE (Remove Non-Acidic Impurities) Aq_Dissolution->Org_Wash Aqueous Phase Acidification Acidify with HCl to pH 1 (Precipitate Crude CPMA) Org_Wash->Acidification Purified Aq Phase Filtration1 Filtration & Water Wash Acidification->Filtration1 Crude_Solid Crude CPMA Solid (>95% Purity) Filtration1->Crude_Solid Recryst_Heat Dissolve in Hot Toluene (90°C) (Solubilize CPMA & Alkene) Crude_Solid->Recryst_Heat Cooling Controlled Cooling to 0°C (Crystallize CPMA) Recryst_Heat->Cooling Filtration2 Filtration & Heptane Wash Cooling->Filtration2 Mother_Liquor Mother Liquor (Contains Alkene Impurity) Filtration2->Mother_Liquor Filtrate Final_Product Pure CPMA Crystals (>99.5% Purity, MP: 144-150°C) Filtration2->Final_Product Solid Cake

Caption: Two-stage purification workflow separating bulk contaminants via reactive crystallization and specific lipophilic impurities via toluene recrystallization.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueProbable CauseCorrective Action
Oiling Out Cooling too rapid; Impurity level too high.[1]Re-heat to dissolution.[1] Add seed crystals at cloud point. Reduce cooling rate to <5°C/hr.
Low Yield Excess solvent volume; Final temp too high.[1]Reduce Toluene volume to 2.5 mL/g. Ensure final temp is <5°C. Add Heptane antisolvent at end of cooling.
Low Melting Point (<140°C) Residual Alkene impurity or Solvent inclusion.[1]Recrystallize again from Toluene. Dry at higher temp/vacuum to remove solvates.
Pink/Red Coloration Oxidation of phenolic impurities.[1][5]Add trace sodium bisulfite during the initial aqueous dissolution step.

Safety & Compliance (MSDS Highlights)

  • CPMA (CAS 427-49-6): Irritant (Skin/Eye).[1] Handle with gloves and safety goggles.

  • Toluene: Flammable, Reproductive Toxicity. Use in a well-ventilated fume hood.

  • Regulatory: Phenylacetic acid derivatives are often monitored as precursors. Ensure compliance with local DEA/drug precursor regulations if applicable to starting materials.

References

  • Compound Identity & Properties

    • PubChem.[4][6] "alpha-Cyclopentylmandelic acid (CID 98283)."[1][4] National Library of Medicine. [Link][1]

  • Synthesis & Purification Context

    • Google Patents. "Preparation method and application of glycopyrronium bromide chiral antipode (CN103012231A)."[1]

    • Google Patents. "Process for preparing glycopyrrolate intermediate (WO2020148777A1)."[1]

  • Solubility Data

    • ResearchGate.[7] "Solubility of Phenylacetic Acid... in Pure Solvents." (Extrapolated for derivative solubility behavior). [Link]

Sources

Method

The Versatile Building Block: (1-Hydroxycyclopentyl)phenylacetic Acid in Synthetic Chemistry

(1-Hydroxycyclopentyl)phenylacetic acid emerges as a significant scaffold in the landscape of organic synthesis, particularly for researchers, scientists, and professionals in drug development. Its unique structure, feat...

Author: BenchChem Technical Support Team. Date: February 2026

(1-Hydroxycyclopentyl)phenylacetic acid emerges as a significant scaffold in the landscape of organic synthesis, particularly for researchers, scientists, and professionals in drug development. Its unique structure, featuring a chiral center, a tertiary alcohol, and a carboxylic acid moiety, offers a rich platform for the generation of diverse molecular architectures. This guide provides an in-depth exploration of its synthesis, properties, and key applications, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of (1-Hydroxycyclopentyl)phenylacetic acid is fundamental to its application in synthesis.

PropertyValueSource
CAS Number 25209-52-3,
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.26 g/mol
Appearance White to off-white solidInferred from related compounds
IUPAC Name (1-Hydroxycyclopentyl)(phenyl)acetic acid
Synonyms Cyclopentolate Impurity 1, 2-(1-hydroxycyclopentyl)-2-phenylacetic acid,
  • ¹H NMR: Expected signals would include aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton adjacent to the carboxyl group (singlet, ~3.5-4.0 ppm), and protons of the cyclopentyl ring (multiplets, ~1.5-2.0 ppm). The hydroxyl and carboxylic acid protons would appear as broad singlets.

  • ¹³C NMR: Aromatic carbons would resonate in the ~125-140 ppm region. The quaternary carbon of the cyclopentyl ring bearing the hydroxyl group would be found around 70-80 ppm, and the carbonyl carbon of the carboxylic acid would be in the ~170-180 ppm range.

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch from the carboxylic acid and alcohol (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700 cm⁻¹), and C-O stretches (~1050-1250 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 220.1099.[1]

Synthesis of (1-Hydroxycyclopentyl)phenylacetic Acid

A plausible and efficient method for the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid involves the reduction of the corresponding α-keto acid, (1-oxocyclopentyl)phenylacetic acid.

Synthesis Start (1-Oxocyclopentyl)phenylacetic acid Product (1-Hydroxycyclopentyl)phenylacetic acid Start->Product Reduction Reagent Reducing Agent (e.g., NaBH₄) Reagent->Product

Synthetic route to (1-Hydroxycyclopentyl)phenylacetic acid.
Protocol: Reduction of (1-Oxocyclopentyl)phenylacetic Acid

Materials:

  • (1-Oxocyclopentyl)phenylacetic acid

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (1-oxocyclopentyl)phenylacetic acid (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure (1-Hydroxycyclopentyl)phenylacetic acid.

Applications in Organic Synthesis

The dual functionality of (1-Hydroxycyclopentyl)phenylacetic acid makes it a versatile building block for the synthesis of a variety of organic molecules, including esters and amides, which are prevalent in pharmaceuticals.

Esterification Reactions

The carboxylic acid moiety can be readily converted to an ester, a common functional group in drug molecules, through Fischer esterification or by using coupling agents.

Esterification Start (1-Hydroxycyclopentyl)phenylacetic acid Product Ester Derivative Start->Product Alcohol R-OH Alcohol->Product Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Product

Fischer esterification of the title compound.

Materials:

  • (1-Hydroxycyclopentyl)phenylacetic acid

  • Alcohol (e.g., ethanol, large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (1-Hydroxycyclopentyl)phenylacetic acid (1.0 eq), the desired alcohol (10 eq), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, then with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Amide Bond Formation

The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond, a cornerstone of peptide and medicinal chemistry.[2] This transformation typically requires the use of a coupling agent to activate the carboxylic acid.

Amide_Coupling Start (1-Hydroxycyclopentyl)phenylacetic acid Product Amide Derivative Start->Product Amine R₁R₂NH Amine->Product Coupling_Agent Coupling Agent (e.g., HATU, DCC) Coupling_Agent->Product Base Base (e.g., DIPEA) Base->Product

Sources

Application

Application Note: High-Purity Synthesis of Cyclopentolate Hydrochloride via Esterification of (1-Hydroxycyclopentyl)phenylacetic Acid

Topic: Use of (1-Hydroxycyclopentyl)phenylacetic acid in the synthesis of Cyclopentolate hydrochloride Content Type: Detailed Application Notes and Protocols Executive Summary Cyclopentolate Hydrochloride (CAS: 5870-29-1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of (1-Hydroxycyclopentyl)phenylacetic acid in the synthesis of Cyclopentolate hydrochloride Content Type: Detailed Application Notes and Protocols

Executive Summary

Cyclopentolate Hydrochloride (CAS: 5870-29-1) is a critical anticholinergic agent used widely in ophthalmology for mydriasis and cycloplegia.[1][2][3] The synthesis hinges on the quality and reactivity of the key intermediate: (1-Hydroxycyclopentyl)phenylacetic acid (CAS: 25209-52-3).

This guide details the optimized protocol for the esterification of this acid with 2-(dimethylamino)ethyl chloride. Unlike generic textbook methods, this protocol addresses the specific challenges of this reaction: steric hindrance at the tertiary alcohol site and the risk of thermal elimination (dehydration) . We present a scalable, self-validating workflow designed to maximize yield (>80%) and minimize impurity formation.

Chemical Basis & Retrosynthesis

The synthesis is a nucleophilic substitution where the carboxylate anion of (1-Hydroxycyclopentyl)phenylacetic acid attacks the alkyl halide.

  • Key Challenge: The starting acid contains a tertiary hydroxyl group beta to the carboxyl. Under harsh acidic or thermal conditions, this group is prone to dehydration, leading to alkene impurities (e.g., Cyclopentolate Impurity B).

  • Solution: We utilize a base-mediated alkylation in an aprotic solvent.[3][4] This avoids the harsh conditions of acid-catalyzed Fischer esterification, preserving the sensitive tertiary alcohol.

Reaction Scheme (Graphviz)

ReactionScheme SM1 (1-Hydroxycyclopentyl) phenylacetic acid (CAS: 25209-52-3) Reagent K2CO3 / Acetone (Reflux) SM1->Reagent SM2 2-(Dimethylamino)ethyl chloride HCl SM2->Reagent Inter Cyclopentolate Base (Free Amine) Reagent->Inter Esterification (- KCl, - CO2) Final Cyclopentolate HCl (CAS: 5870-29-1) Inter->Final Salt Formation HCl HCl (g) / iPrOH HCl->Final

Figure 1: Synthetic pathway from (1-Hydroxycyclopentyl)phenylacetic acid to Cyclopentolate HCl.

Material Specifications

To ensure protocol reproducibility, raw materials must meet the following critical quality attributes (CQAs).

MaterialCASPurity RequirementCritical Impurity Limit
(1-Hydroxycyclopentyl)phenylacetic acid 25209-52-3≥ 98.5% (HPLC)Phenylacetic acid < 0.5%
2-(Dimethylamino)ethyl chloride HCl 4584-46-7≥ 99.0%Bis(2-chloroethyl)amine < 0.1%
Potassium Carbonate (Anhydrous) 584-08-7≥ 99.5%Moisture < 1.0% (Critical)
Acetone (Solvent) 67-64-1HPLC GradeWater < 0.2%

Experimental Protocol

Safety Warning: 2-(Dimethylamino)ethyl chloride is a vesicant (blister agent) and a severe skin irritant. Handle in a fume hood with double nitrile gloves.

Phase 1: Esterification

Objective: Convert the acid to the free base ester while minimizing thermal degradation.

  • Setup: Equip a 1L three-necked Round Bottom Flask (RBF) with a mechanical stirrer, reflux condenser, and a calcium chloride drying tube.

  • Charging:

    • Add (1-Hydroxycyclopentyl)phenylacetic acid (22.0 g, 0.10 mol) and Acetone (300 mL). Stir until dissolved.

    • Add Potassium Carbonate (anhydrous, pulverized) (41.4 g, 0.30 mol). Note: Excess base is required to neutralize the HCl salt of the alkyl halide and drive the reaction.

    • Add 2-(Dimethylamino)ethyl chloride HCl (17.3 g, 0.12 mol).

  • Reaction:

    • Heat the mixture to a gentle reflux (approx. 56°C).

    • Maintain reflux for 8–10 hours .

    • In-Process Control (IPC): Check by TLC (Mobile phase: MeOH/DCM 1:9). Reaction is complete when the starting acid spot (Rf ~0.2) disappears.

  • Workup:

    • Cool the mixture to room temperature (20–25°C).

    • Filter off the inorganic salts (KCl and excess K2CO3) using a Buchner funnel. Wash the cake with cold acetone (50 mL).

    • Concentrate the filtrate under reduced pressure (Rotavap) at < 45°C to obtain a viscous yellow oil (Crude Cyclopentolate Base).

Phase 2: Salt Formation & Purification

Objective: Convert the oily base to the crystalline hydrochloride salt and remove impurities.

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (150 mL).

  • Acidification:

    • Cool the solution to 0–5°C in an ice bath.

    • Slowly add HCl in Isopropanol (approx. 5-6N) dropwise with vigorous stirring.

    • Monitor pH using wet pH paper; stop addition when pH reaches 2.0–3.0. A white precipitate should form immediately.

  • Crystallization:

    • Stir the slurry at 0–5°C for 1 hour to maximize yield.

    • Filter the solid and wash with cold Ethyl Acetate (30 mL).

  • Recrystallization (Critical for Purity):

    • Dissolve the wet cake in a minimum amount of hot Isopropanol (~80 mL) at 70°C.

    • Allow to cool slowly to room temperature, then chill to 0°C.

    • Filter the crystals and dry in a vacuum oven at 50°C for 6 hours.

Expected Yield: 24.0 – 26.5 g (75–82%) Melting Point: 137–139°C (Lit. 137-141°C)

Process Workflow Diagram

Workflow Step1 STEP 1: CHARGING Acid + Amine + K2CO3 in Acetone Step2 STEP 2: REFLUX 8-10 Hours @ 56°C (IPC: TLC/HPLC) Step1->Step2 Step3 STEP 3: FILTRATION Remove Inorganic Salts Step2->Step3 Step4 STEP 4: CONCENTRATION Isolate Crude Oil (Base) Step3->Step4 Step5 STEP 5: SALT FORMATION Add HCl/iPrOH in EtOAc Step4->Step5 Step6 STEP 6: RECRYSTALLIZATION Hot Isopropanol Step5->Step6

Figure 2: Step-by-step process flow for the synthesis and purification of Cyclopentolate HCl.

Process Control & Validation (Analytical)

To validate the "Trustworthiness" of this protocol, the final product must be tested against the following specifications.

HPLC Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.[5]0) (30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Retention Time: Cyclopentolate ~6-8 min.

Troubleshooting Guide (Expert Insights)
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to moisture.Ensure K2CO3 is anhydrous and solvent is dry. Water quenches the alkyl halide.
Impurity A (Start Material) Insufficient reaction time or base.Extend reflux time; check stoichiometry.
Impurity B (Alkene) Overheating during workup.Do not exceed 45°C during rotary evaporation. The tertiary alcohol is heat-sensitive.
Oiling Out Rapid addition of HCl.Add HCl slowly to the cold ethyl acetate solution. Seed with pure crystal if available.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2905, Cyclopentolate. Retrieved from [Link]

  • Google Patents.CN106083615B: Preparation method of cyclopentolate hydrochloride.
  • United States Pharmacopeia (USP).Cyclopentolate Hydrochloride Monograph. (Standard reference for impurity limits and assay methods).
  • Treves, G. R., & Testa, F. C. (1951).Basic esters of 2-aryl-2-(1-hydroxycyclopentyl) ethanoic acid. U.S. Patent No. 2,554,511. Washington, DC: U.S.

Sources

Method

Scale-Up Synthesis of (1-Hydroxycyclopentyl)phenylacetic Acid

Application Note & Process Protocol Executive Summary (1-Hydroxycyclopentyl)phenylacetic acid (CAS: 19833-96-6), often referred to as Cyclopentylmandelic Acid , is the critical chiral-center-bearing scaffold for the anti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Process Protocol

Executive Summary

(1-Hydroxycyclopentyl)phenylacetic acid (CAS: 19833-96-6), often referred to as Cyclopentylmandelic Acid , is the critical chiral-center-bearing scaffold for the anticholinergic drug Glycopyrrolate (Glycopyrronium bromide).

This Application Note details a robust, scalable protocol for synthesizing this intermediate. Unlike bench-scale methods that often suffer from thermal runaways or poor conversion, this guide focuses on the Reformatsky Reaction using a "Heel-Initiation" strategy to manage exotherms and maximize safety. We address the primary critical quality attribute (CQA): minimizing the formation of the dehydration impurity, (1-Cyclopentenyl)phenylacetic acid .

Retrosynthetic Analysis & Strategy

The most direct and atom-economical route to


-hydroxy acids of this class is the Reformatsky reaction. This involves the zinc-mediated condensation of an 

-haloester with a ketone, followed by hydrolysis.
Chemical Pathway[1][2][3][4][5][6]
  • Coupling: Ethyl

    
    -bromophenylacetate reacts with Cyclopentanone in the presence of activated Zinc to form the zinc enolate, which condenses to form Ethyl (1-hydroxycyclopentyl)phenylacetate.
    
  • Hydrolysis: Saponification of the ester yields the target acid.

Retrosynthesis Target (1-Hydroxycyclopentyl) phenylacetic acid (Target) Ester Ethyl (1-hydroxycyclopentyl) phenylacetate (Intermediate) Ester->Target Hydrolysis (NaOH/H2O) Bromide Ethyl alpha-bromophenylacetate Bromide->Ester Reformatsky (Toluene) Ketone Cyclopentanone Ketone->Ester + Zn Zinc Activated Zn Zinc->Ester

Figure 1: Retrosynthetic disconnection showing the Reformatsky coupling as the key construct.

Critical Process Parameters (CPPs)

To ensure batch-to-batch consistency and safety, the following parameters must be strictly controlled:

ParameterSpecificationRationale (Causality)
Zinc Activation TMSCl or Iodine activationUnactivated zinc leads to a dangerous "induction period" followed by a violent thermal runaway.
Solvent Water Content < 0.05% (KF)Water quenches the organozinc reagent, stalling the reaction and lowering yield.
Reaction Temperature 60–70°C (Controlled)Too low (<50°C) risks accumulation of reagents (runaway risk). Too high (>85°C) promotes dehydration to the alkene impurity.
Hydrolysis pH Acidify to pH 2–3Over-acidification or high temp during workup catalyzes the elimination of the -OH group (Dehydration).

Detailed Experimental Protocols

Step 1: Reformatsky Coupling

Objective: Synthesis of Ethyl (1-hydroxycyclopentyl)phenylacetate. Scale: 1.0 mol basis (Scale-up factor: 10x–100x feasible).

Reagents & Materials
  • Ethyl

    
    -bromophenylacetate:  243.1 g (1.0 mol)
    
  • Cyclopentanone: 92.5 g (1.1 mol, 1.1 eq)

  • Zinc Dust: 78.5 g (1.2 mol, 1.2 eq) – Must be <10 micron particle size.

  • Trimethylsilyl chloride (TMSCl): 5 mL (Activator)

  • Toluene: 1.5 L (Solvent) – Anhydrous.

  • Sulfuric Acid (20%): For Quench.

Protocol
  • Reactor Setup: Equip a 3L jacketed glass reactor with a mechanical stirrer (pitched blade), nitrogen inlet, reflux condenser, and a pressure-equalizing addition funnel. Inert the vessel with Nitrogen.[1][2][3]

  • Zinc Activation (The "Heel"):

    • Charge Zinc dust (78.5 g) and Toluene (300 mL).

    • Agitate at 200 RPM.

    • Add TMSCl (5 mL) in one portion.

    • Heat mixture to 50°C and hold for 15 minutes. Visual check: Zinc surface should appear bright/shiny.

  • Initiation:

    • Prepare a solution of Ethyl

      
      -bromophenylacetate (243.1 g) and Cyclopentanone (92.5 g) in Toluene (1000 mL).
      
    • Add 5% of this solution to the reactor.

    • Heat to 65–70°C. Monitor internal temperature closely.

    • Validation: An exotherm (temp rise of 2–5°C) indicates successful initiation. Do not proceed until initiation is confirmed.

  • Controlled Addition:

    • Once initiated, maintain reactor temperature at 65–75°C via jacket control.

    • Add the remaining solution dropwise over 90–120 minutes.

    • Safety Note: If temperature drops below 60°C, stop addition. Re-initiate before continuing to prevent reagent accumulation.

  • Completion:

    • Stir at 70°C for an additional 2 hours.

    • Cool to 10°C.

  • Quench & Workup:

    • Slowly add 20% H₂SO₄ (600 mL) while keeping temp < 25°C (Exothermic!).

    • Separate phases.[4] Wash organic layer with 10% NaHCO₃ (500 mL) then Brine (500 mL).

    • Dry organic layer over MgSO₄ or via azeotropic distillation.

    • Concentrate Toluene to obtain the crude ester (Yellow oil). Typical Yield: 85–90%.

Step 2: Hydrolysis to Acid

Objective: Saponification to (1-Hydroxycyclopentyl)phenylacetic acid without dehydration.

Reagents
  • Crude Ester: ~248 g (from Step 1)

  • Sodium Hydroxide (10% aq): 500 mL

  • Ethanol: 250 mL

  • Dichloromethane (DCM): For extraction.

  • HCl (Conc.): For acidification.[2]

Protocol
  • Saponification:

    • In a reactor, mix Crude Ester, Ethanol, and 10% NaOH.

    • Heat to reflux (approx. 78°C) for 4 hours.

    • Monitor by HPLC (Disappearance of Ester).

  • Distillation:

    • Distill off Ethanol under reduced pressure (keep pot temp < 50°C).

  • Extraction of Non-Acidic Impurities:

    • Dilute residue with Water (300 mL).

    • Wash with DCM (2 x 200 mL) to remove unreacted ketone or neutral byproducts. Discard DCM layer.

  • Isolation (Critical Step):

    • Cool the aqueous alkaline layer to 5–10°C.

    • Slowly adjust pH to 2.0–2.5 using Conc. HCl. Do not drop below pH 1.0 (Risk of dehydration).

    • The product will precipitate as a white solid.[3]

    • Stir for 1 hour at 5°C.

  • Filtration & Drying:

    • Filter the solid.[5][2][3][4][6][7] Wash with cold water (2 x 100 mL).

    • Dry in a vacuum oven at 45°C for 12 hours.

    • Target Yield: 75–80% (over two steps).[6]

    • Purity: >98% (HPLC).[2][8]

Process Flow Diagram (Workflow)

Workflow Start Start: Raw Materials ZnAct Zinc Activation (Toluene + TMSCl, 50°C) Start->ZnAct Init Initiation Step (Add 5% Feed, Wait for Exotherm) ZnAct->Init Add Controlled Addition (65-75°C, 2 hours) Init->Add Confirmed Exotherm Quench Acid Quench (20% H2SO4, <25°C) Add->Quench Sapon Hydrolysis (NaOH/EtOH, Reflux) Quench->Sapon Isolate Organic Wash DCM Wash (Remove Neutrals) Sapon->Wash Aqueous Phase Precip Acidification & Precipitation (pH 2.5, 5°C) Wash->Precip Final Final Product (Dry at 45°C) Precip->Final

Figure 2: Process flow from raw materials to isolated solid acid.

Analytical Quality Control

The purity of the intermediate is critical for the subsequent quaternization step in Glycopyrrolate synthesis.

Impurity Profile
  • Impurity A (Dehydration Product): (1-Cyclopentenyl)phenylacetic acid.

    • Origin: Overheating during Reformatsky or pH < 1 during hydrolysis workup.

    • Limit: NMT 0.5%.[9]

  • Impurity B (Dimer): Result of self-condensation of the bromoester.

HPLC Method (Recommended)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 20% B to 80% B over 20 min.

  • Detection: UV at 220 nm.

References

  • Original Synthesis (Patent): Lunsford, C. D. (1960). 3-Pyrrolidinols.[2] U.S. Patent 2,956,062.[2] Link

  • Modern Process Improvement: Rao, D. R., et al. (2020). Process for preparation of glycopyrrolate intermediate. WO Patent 2020/148777.[10] Link

  • Reformatsky Mechanism & Scale-up: Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky Reaction in Organic Synthesis. Tetrahedron, 60(42), 9325-9374.
  • Impurity Profiling: BenchChem. (1-Hydroxycyclopentyl)phenylacetic acid Structure and Properties. Link

  • Safety in Organozinc Chemistry:Bretherick's Handbook of Reactive Chemical Hazards. (Zinc/Toluene hazards).

Sources

Application

Application Note: High-Resolution NMR Spectroscopy of (1-Hydroxycyclopentyl)phenylacetic Acid

Introduction (1-Hydroxycyclopentyl)phenylacetic acid is a monocarboxylic acid that has been investigated for its biological activities, including its role as an inhibitor of protein synthesis.[1][2] Accurate structural e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Hydroxycyclopentyl)phenylacetic acid is a monocarboxylic acid that has been investigated for its biological activities, including its role as an inhibitor of protein synthesis.[1][2] Accurate structural elucidation and purity assessment are critical in the research and development of such compounds. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for these purposes, providing detailed information about molecular structure and quantitative analysis. However, the quality of NMR data is fundamentally dependent on meticulous sample preparation. This application note provides a comprehensive, field-proven protocol for the preparation of (1-Hydroxycyclopentyl)phenylacetic acid samples for both qualitative and quantitative ¹H and ¹³C NMR analysis. The causality behind each experimental choice is explained to ensure robust and reproducible results.

Analyte Properties

A thorough understanding of the analyte's chemical properties is paramount for developing an effective NMR sample preparation protocol.

PropertyValueSource
Chemical Formula C₁₃H₁₆O₃[1]
Molecular Weight 220.26 g/mol [1]
Structure
SMILES: C1CCC(C1)(C(C2=CC=CC=C2)C(=O)O)O[1]
Functional Groups Carboxylic acid, Hydroxyl group, Phenyl group, Cyclopentyl group[1][2]

The presence of the carboxylic acid and hydroxyl groups suggests that polar deuterated solvents will be most effective for dissolution.

Causality-Driven Protocol for NMR Sample Preparation

This protocol is designed to be a self-validating system, where each step contributes to the acquisition of high-quality, artifact-free NMR spectra.

Solvent Selection: The Key to Analyte Solubility and Spectral Clarity

The choice of a deuterated solvent is the most critical first step. For (1-Hydroxycyclopentyl)phenylacetic acid, a polar aprotic solvent is recommended to ensure complete dissolution and minimize proton exchange with the carboxylic acid and hydroxyl protons, which would lead to signal broadening or disappearance.

Recommended Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the analyte, and its residual proton signal (a quintet at ~2.50 ppm) and carbon signals (~39.52 ppm) are well-defined and typically do not overlap with the analyte's signals of interest.[3]

Alternative Solvent: Methanol-d₄ (CD₃OD) can also be used. However, it is a protic solvent and will lead to the exchange of the carboxylic acid and hydroxyl protons, causing their signals to disappear from the ¹H NMR spectrum.[4] This can be intentionally used as a method to identify these specific protons.

Concentration Optimization: Balancing Signal-to-Noise with Resolution

The concentration of the analyte directly impacts the signal-to-noise ratio (S/N) and the spectral resolution.

  • For ¹H NMR: A concentration of 10-20 mg/mL is recommended. This concentration provides excellent S/N for a single-scan experiment while avoiding issues of viscosity that can lead to line broadening.

  • For ¹³C NMR: A higher concentration of 50-100 mg/mL is advised due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[5] This ensures a good S/N can be achieved in a reasonable timeframe.

Internal Standard Selection for Quantitative Analysis (qNMR)

For quantitative NMR (qNMR), an internal standard is crucial for accurate determination of concentration and purity. The ideal internal standard should be chemically inert, have signals that do not overlap with the analyte, and be soluble in the chosen solvent.

Recommended Internal Standard for DMSO-d₆: Maleic acid is an excellent internal standard for qNMR of carboxylic acids in DMSO-d₆.[6]

  • Rationale: Maleic acid provides a sharp singlet for its two olefinic protons at approximately 6.2-6.4 ppm, a region that is typically free of signals from (1-Hydroxycyclopentyl)phenylacetic acid.[6][7] It is also readily soluble in DMSO-d₆.

Step-by-Step Experimental Protocol

This protocol outlines the precise steps for preparing a high-quality NMR sample of (1-Hydroxycyclopentyl)phenylacetic acid.

Materials:

  • (1-Hydroxycyclopentyl)phenylacetic acid

  • Deuterated solvent (DMSO-d₆)

  • Internal Standard (Maleic Acid for qNMR)

  • High-quality 5 mm NMR tubes

  • Glass vials

  • Pasteur pipettes and bulbs

  • Analytical balance (readable to at least 0.01 mg)

  • Vortex mixer

  • Syringe with a filter (0.22 µm PTFE)

Workflow Diagram:

NMR_Sample_Preparation cluster_preparation Preparation cluster_filtration Filtration cluster_finalization Finalization weigh_analyte 1. Weigh Analyte (10-100 mg) dissolve 3. Dissolve in DMSO-d6 (0.6-0.7 mL) weigh_analyte->dissolve weigh_standard 2. Weigh Internal Standard (For qNMR) weigh_standard->dissolve vortex 4. Vortex to Mix dissolve->vortex filter 5. Filter into NMR Tube vortex->filter cap 6. Cap and Label filter->cap shim 7. Insert into Spectrometer and Shim cap->shim

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-Hydroxycyclopentyl)phenylacetic Acid

Welcome to the technical support center for the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid, also known as Cyclopentyl Mandelic Acid (CPMA). This guide is designed for researchers, chemists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid, also known as Cyclopentyl Mandelic Acid (CPMA). This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common experimental challenges. CPMA is a critical building block for various active pharmaceutical ingredients (APIs), most notably the anticholinergic agent Glycopyrrolate.[1] Achieving high yield and purity is paramount for downstream applications.

This document provides in-depth, field-proven insights structured in a practical question-and-answer format, moving from overarching strategic decisions to specific troubleshooting steps.

Section 1: Strategic Synthesis Overview

Q1: What are the primary synthetic routes to (1-Hydroxycyclopentyl)phenylacetic acid, and how do they compare?

The selection of a synthetic pathway is the most critical decision impacting yield, purity, and scalability. The two most prevalent methods involve a Grignard reaction, differing in the choice of the electrophilic carbonyl source.

  • Route A: Grignard Reaction with a Keto Acid. This is the most direct method, involving the reaction of cyclopentylmagnesium bromide with phenylglyoxylic acid (benzoylformic acid).[2]

  • Route B: Grignard Reaction with a Keto Ester. This route uses an ester of phenylglyoxylic acid (e.g., ethyl phenylglyoxylate) as the starting material.[3] While viable, it introduces a significant risk of a second Grignard addition, leading to a tertiary alcohol byproduct.[4][5][6]

A third, more advanced method utilizes continuous-flow chemistry for hydroxylation, which offers safety benefits but requires specialized equipment.[3]

Below is a comparative summary of the primary Grignard-based routes:

FeatureRoute A: Phenylglyoxylic AcidRoute B: Phenylglyoxylic Ester
Starting Materials Cyclopentyl Bromide, Mg, Phenylglyoxylic AcidCyclopentyl Bromide, Mg, Phenylglyoxylic Ester
Key Advantage Direct, one-step addition to form the desired carboxylate.Ester may be more soluble in ethereal solvents.
Primary Challenge Phenylglyoxylic acid's acidity can consume Grignard reagent.High risk of double addition , forming a tertiary alcohol byproduct.[6][7]
Typical Yield Moderate to Good (Reported ~36-40%, optimizable).[2]Variable; often lower due to byproduct formation.
Workup Simplicity Relatively straightforward acid-base workup.[2]More complex purification required to remove the alcohol byproduct.
Recommendation Preferred method for its directness and avoidance of the double-addition side reaction.Use with caution; requires strict control of stoichiometry and temperature.

Section 2: High-Yield Recommended Protocol: Grignard Addition to Phenylglyoxylic Acid

This protocol details the preferred synthetic method (Route A), emphasizing the critical control points for maximizing yield and purity.

Experimental Workflow Diagram

G cluster_0 Step 1: Grignard Reagent Preparation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup & Purification A Cyclopentyl Bromide + Mg Turnings B Initiation (I2 crystal) A->B C Cyclopentylmagnesium Bromide (in THF) B->C E Slow addition of Grignard at 0°C C->E D Phenylglyoxylic Acid (in THF) D->E F Intermediate Magnesium Alkoxide/Carboxylate E->F G Aqueous HCl Quench F->G H Liquid-Liquid Extraction (Ether) G->H I Purification (Recrystallization) H->I J Final Product: (1-Hydroxycyclopentyl)phenylacetic acid I->J

Caption: Workflow for the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid.

Step-by-Step Methodology
  • Preparation of Grignard Reagent (Cyclopentylmagnesium Bromide):

    • Apparatus: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel. Ensure all glassware is rigorously flame-dried under an inert atmosphere (Nitrogen or Argon).

    • Reagents: Place magnesium turnings (2.2 eq) in the flask. In the addition funnel, place a solution of cyclopentyl bromide (2.0 eq) in anhydrous tetrahydrofuran (THF).

    • Initiation: Add a small crystal of iodine to the magnesium turnings. Add a small portion of the cyclopentyl bromide solution to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).

    • Formation: Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours to ensure complete formation.

    • Causality: The inert atmosphere and anhydrous conditions are non-negotiable. Grignard reagents are potent bases and nucleophiles that react violently with water and oxygen.

  • Nucleophilic Addition Reaction:

    • Setup: In a separate, flame-dried flask under an inert atmosphere, dissolve phenylglyoxylic acid (1.0 eq) in anhydrous THF. Cool the solution to 0°C using an ice bath.

    • Addition: Slowly add the prepared cyclopentylmagnesium bromide solution (2.0-2.2 eq) to the stirred phenylglyoxylic acid solution via cannula or an addition funnel.

    • Rationale for Stoichiometry: An excess of the Grignard reagent is required. The first equivalent acts as a base, deprotonating the carboxylic acid and the α-hydroxy group of the product. The second equivalent acts as the nucleophile, attacking the ketone carbonyl.

    • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.[2] Monitor progress by TLC or LC-MS.

  • Workup and Purification:

    • Quenching: Cool the reaction mixture back to 0°C and slowly quench by adding 1N HCl (aq). This protonates the alkoxide and carboxylate salts and dissolves the magnesium salts.

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

    • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[2]

    • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or a water/ethanol mixture) to yield pure (1-Hydroxycyclopentyl)phenylacetic acid. The product should appear as needle-like crystals.[2]

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Troubleshooting Logic Diagram

G cluster_solutions Corrective Actions A Low or No Yield What are the primary checks? B Grignard Reagent Failure Was it formed successfully? Was its concentration verified? A:f1->B:f0 Check 1 C Poor Reaction Conditions Was the system truly anhydrous? Was temperature controlled during addition? A:f1->C:f0 Check 2 D Impure Product What are the likely contaminants? A:f1->D:f0 Check 3 S1 Re-run Grignard formation with activated Mg and dry solvent. Titrate before use. B:f2->S1 S2 Flame-dry all glassware. Use fresh, anhydrous solvents. Maintain 0°C during addition. C:f2->S2 S3 Identify byproducts (NMR, MS). Perform acid-base extraction or recrystallization. D:f1->S3

Caption: A decision tree for troubleshooting low yield or impure product issues.

Question & Answer Troubleshooting

Q2: My reaction yield is consistently below 20%. I suspect an issue with my Grignard reagent. How can I confirm this and fix it?

A: This is the most common failure point. Grignard reagents are sensitive and their quality dictates the success of the reaction.

  • Cause 1: Poor Formation: The surface of magnesium turnings can be passivated by magnesium oxide. If the reaction does not initiate, the concentration of your reagent will be negligible.

    • Solution: Activate the magnesium. A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to etch the surface and expose fresh magnesium. Gentle heating may also be required, but be prepared to cool the flask once the exothermic reaction begins.

  • Cause 2: Inaccurate Concentration: Assuming a 100% yield for the Grignard formation is a frequent source of error. The actual yield is often lower.

    • Solution (Self-Validation): Always titrate your Grignard reagent before use. A simple and effective method is titration against a known concentration of sec-butanol in THF with 1,10-phenanthroline as an indicator. Knowing the precise molarity allows for accurate stoichiometric control in the main reaction.

  • Cause 3: Degradation: The presence of trace amounts of water or oxygen in your THF or reaction atmosphere will quench the reagent.

    • Solution: Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or high-quality anhydrous solvent from a sealed bottle. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire process.

Q3: My final product is an oil and I'm struggling to crystallize it. NMR analysis suggests the presence of a significant byproduct. What could it be?

A: If you used a phenylglyoxylic ester as your starting material (Route B), the most likely contaminant is the tertiary alcohol formed from a double addition of the Grignard reagent. The intermediate ketone formed after the first addition is often more reactive than the starting ester, leading to a rapid second addition.[5][7]

  • Mechanism of Side Reaction:

    • R-MgX + R'-COOR'' -> R-CO-R' + Mg(X)OR''

    • R-MgX + R-CO-R' -> R₂R'C-OMgX (This step is often faster than step 1)

  • Solution:

    • Avoidance: The most robust solution is to use phenylglyoxylic acid (Route A) as the starting material, which cannot undergo double addition.

    • Purification: If the byproduct is already formed, purification can be challenging. A careful column chromatography on silica gel may separate the desired acid from the more nonpolar tertiary alcohol. Alternatively, an acid-base extraction can be effective. Dissolve the crude mixture in ether, extract with an aqueous base (e.g., NaHCO₃ solution) to move the desired carboxylic acid into the aqueous layer, discard the organic layer containing the neutral alcohol byproduct, and then re-acidify the aqueous layer to precipitate your pure product.

Q4: The reaction turns dark brown/black upon adding the Grignard reagent. Is this normal?

A: While some color change is expected, a rapid transition to a dark, tarry mixture often indicates decomposition or side reactions, frequently caused by poor temperature control.

  • Cause: Exothermic Reaction: The addition of the Grignard reagent to the carbonyl is highly exothermic. If the addition is too fast or the cooling is insufficient, localized heating can occur.

    • Explanation: Phenylglyoxylic acid and the resulting product can undergo side reactions like enolization or other unwanted pathways at elevated temperatures in the presence of a strong base.[8]

    • Solution: Ensure your cooling bath is maintained at 0°C. Add the Grignard reagent very slowly, dropwise, ensuring the internal temperature of the reaction does not rise significantly. Efficient stirring is also crucial to dissipate heat.

Section 4: Frequently Asked Questions (FAQs)

Q5: What analytical methods are best for monitoring this reaction and confirming the final product?

A: A combination of techniques is ideal. For reaction monitoring, Thin Layer Chromatography (TLC) provides a quick qualitative assessment of the consumption of starting material. For quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the standard.[9] Structural confirmation is best achieved with Nuclear Magnetic Resonance (NMR) spectroscopy ('H and ¹³C) and Mass Spectrometry (MS).[2][10]

Q6: Can other organometallic reagents, like organolithiums, be used?

A: Yes, organolithium reagents (e.g., cyclopentyllithium) can be used. They are generally more reactive than Grignard reagents. While this can sometimes lead to faster reaction times, it can also increase the propensity for side reactions if not handled with extreme care, particularly regarding temperature control. A continuous-flow method using n-hexyllithium for α-lithiation followed by oxidation has been demonstrated for this synthesis.[3]

Q7: How can I improve the overall atom economy and greenness of this synthesis?

A: The primary source of waste in this synthesis is the use of stoichiometric magnesium and the generation of magnesium salts in the workup. While difficult to avoid in this specific transformation, optimizing the yield is the most direct way to improve efficiency. Additionally, consider solvent choice. While THF is an excellent solvent for Grignard reactions, exploring greener solvent alternatives like 2-Methyl-THF, which is derived from renewable resources, could be a viable option for process development.

References

  • Chemistry Stack Exchange. Reaction of Grignard reagents with esters.[Link]

  • ChemistrySteps. Grignard Reagent with Esters - a Practice Example.[Link]

  • Google Patents.CN103012231A - Preparation method and application of glycopyrronium bromide chiral antipode.
  • Google Patents.
  • Master Organic Chemistry. Reactions of Grignard Reagents.[Link]

  • Organic Chemistry Portal. Grignard Reaction.[Link]

  • The Org Division. Grignard Reaction - Common Conditions.[Link]

  • SpringerLink. Sequential α-lithiation and aerobic oxidation of an arylacetic acid - continuous-flow synthesis of cyclopentyl mandelic acid.[Link]

Sources

Optimization

Technical Support Center: Synthesis of (1-Hydroxycyclopentyl)phenylacetic acid

Welcome to the technical support center for the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid can stem from several factors, primarily related to the generation and stability of the reactive intermediate from phenylacetic acid and competing side reactions of cyclopentanone.

  • Incomplete Enolate Formation: The crucial step in this synthesis is the deprotonation of phenylacetic acid to form a dianion, which then acts as the nucleophile. Incomplete deprotonation, often due to an insufficient amount or inappropriate choice of base, will leave unreacted starting material and reduce the yield. It is critical to use a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA), in a stoichiometric amount, typically two equivalents, to ensure complete formation of the dianion.

  • Aldol Condensation of Cyclopentanone: Cyclopentanone can undergo self-condensation in the presence of a base, leading to the formation of α,β-unsaturated ketone dimers.[1][2][3] This side reaction consumes the electrophile, thereby reducing the desired product. To mitigate this, the cyclopentanone should be added slowly to the pre-formed dianion of phenylacetic acid at low temperatures (e.g., -78 °C) to favor the desired nucleophilic addition over the self-condensation pathway.

  • Moisture Contamination: The organometallic intermediates in this reaction are highly sensitive to moisture.[4][5] Any water present in the reaction will quench the dianion, leading to the regeneration of phenylacetic acid and a corresponding decrease in product yield. Therefore, it is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question 2: My final product is impure, and I observe multiple spots on my TLC plate. What are the potential byproducts?

Answer: The presence of multiple byproducts is a common issue. The main culprits are typically related to the reactivity of the starting materials and intermediates.

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of both phenylacetic acid and cyclopentanone in your crude product.

  • Aldol Adducts/Condensation Products of Cyclopentanone: As mentioned previously, cyclopentanone can self-condense to form aldol addition and condensation products.[2][3] These are often higher molecular weight impurities that can complicate purification.

  • Products of Phenylacetic Acid Self-Condensation: Under certain conditions, particularly with inappropriate bases or higher temperatures, the enolate of phenylacetic acid can react with another molecule of phenylacetic acid (or its ester derivative if used) to form dimeric species. For instance, heating phenylacetic acid with acetic anhydride can lead to the formation of dibenzyl ketone.[6]

Question 3: My NMR spectrum shows unexpected signals, suggesting a structural modification of the desired product. What could have happened?

Answer: Unexpected spectroscopic data often points to rearrangement or elimination reactions.

  • Dehydration Product: The tertiary alcohol in (1-Hydroxycyclopentyl)phenylacetic acid can undergo dehydration, especially during acidic workup or purification by distillation at elevated temperatures. This would result in the formation of an α,β-unsaturated carboxylic acid, which would show characteristic alkene signals in the NMR spectrum.

  • Oxidation Product: While less common during the synthesis itself, the tertiary alcohol is susceptible to oxidation to an α-keto acid over time or if exposed to oxidizing agents.[7] This would result in the disappearance of the hydroxyl proton and a downfield shift of the adjacent protons in the NMR spectrum.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most common synthetic route for (1-Hydroxycyclopentyl)phenylacetic acid?

The most prevalent laboratory-scale synthesis involves the reaction of a dianion of phenylacetic acid with cyclopentanone. This is typically achieved by treating phenylacetic acid with two equivalents of a strong base like LDA in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at low temperatures. The resulting dianion then acts as a potent nucleophile that adds to the carbonyl group of cyclopentanone.

FAQ 2: Why is a strong base like LDA necessary?

Phenylacetic acid has two acidic protons: the carboxylic acid proton and the α-proton. A strong, non-nucleophilic base like LDA is required to remove both protons to form the dianion. The first equivalent deprotonates the carboxylic acid, and the second, more hindered equivalent, deprotonates the α-carbon. This dianion is a much more effective nucleophile for attacking the cyclopentanone carbonyl than the monoanion.

FAQ 3: Can I use a Grignard reagent or a Reformatsky reaction for this synthesis?

While conceptually similar, there are nuances:

  • Grignard-type Reaction: One could envision forming a Grignard reagent from an α-halo phenylacetate and then reacting it with cyclopentanone. However, the direct formation of a Grignard reagent from phenylacetic acid is not feasible due to the acidic proton. An alternative would be to protect the carboxylic acid, form the Grignard reagent at the α-position, react with cyclopentanone, and then deprotect. This multi-step process is less efficient than the direct dianion approach. Grignard reagents are also highly basic and can promote the enolization of the ketone, leading to side products.[8]

  • Reformatsky Reaction: A classic Reformatsky reaction involves an α-halo ester and a carbonyl compound in the presence of zinc.[4][9][10][11][12] One could use an α-bromo phenylacetate and cyclopentanone with zinc. This method is generally milder than using a Grignard reagent and can be a viable alternative. However, the reaction can still be prone to side reactions like aldol condensations.[4]

FAQ 4: What are the best practices for minimizing side reactions?

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere.[5]

  • Low-Temperature Conditions: Maintain a low temperature (e.g., -78 °C) during the formation of the dianion and the subsequent addition of cyclopentanone. This helps to control the reactivity and minimize side reactions.

  • Controlled Addition: Add the cyclopentanone slowly to the solution of the pre-formed dianion. This ensures that the dianion is always in excess relative to the cyclopentanone, favoring the desired reaction over self-condensation.

  • Careful Workup: Quench the reaction at low temperatures and use a buffered aqueous solution for workup to avoid harsh pH conditions that could promote dehydration or other side reactions.

Summary of Potential Side Reactions

Side ReactionPromoting ConditionsPreventative Measures
Aldol Condensation of Cyclopentanone Presence of base, higher temperaturesLow reaction temperature, slow addition of cyclopentanone to the dianion solution.
Incomplete Dianion Formation Insufficient or weak baseUse of two equivalents of a strong, non-nucleophilic base (e.g., LDA).
Reaction with Water Presence of moistureUse of anhydrous solvents and reagents, inert atmosphere.
Dehydration of Product Acidic conditions, high temperatures during workup or purificationNeutral or slightly basic workup, purification by crystallization or chromatography at ambient temperature.
Self-Condensation of Phenylacetic Acid Inappropriate base, higher temperaturesUse of a strong, non-nucleophilic base at low temperatures.

Reaction Pathway and Side Reactions

Synthesis of (1-Hydroxycyclopentyl)phenylacetic acid and Side Reactions PA Phenylacetic Acid Dianion Phenylacetic Acid Dianion PA->Dianion + Base CP Cyclopentanone Aldol Cyclopentanone Aldol Product CP->Aldol + Base Base 2 eq. Strong Base (e.g., LDA) Product (1-Hydroxycyclopentyl)phenylacetic acid Dianion->Product + Cyclopentanone PA_dimer Phenylacetic Acid Dimer Dianion->PA_dimer + Phenylacetic Acid derivative Dehydrated Dehydrated Product Product->Dehydrated Acid/Heat

Caption: Main reaction pathway and potential side reactions.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid, with an emphasis on minimizing side reactions.

Materials:

  • Phenylacetic acid

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Cyclopentanone

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (2.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (2.1 equivalents) dropwise via a syringe, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Formation of the Dianion: Dissolve phenylacetic acid (1 equivalent) in a separate flask with anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C via a cannula or dropping funnel. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the dianion.

  • Reaction with Cyclopentanone: Add freshly distilled cyclopentanone (1 equivalent) dropwise to the dianion solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C. Allow the mixture to warm to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

References

  • Google Patents. (n.d.). Synthesis process for 1-hydroxycyclohexyl phenyl ketone.
  • Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. Retrieved from [Link]

  • Chemical Review and Letters. (2024, January 24). Recent investigations in synthesis of α-hydroxycarboxylic acids by reductive carboxylation of aldehydes with CO2. Retrieved from [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]

  • ResearchGate. (2025, October 8). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]

  • ACS Publications. (2016, August 17). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 7). α-Hydroxy Ketones as Useful Templates in Asymmetric Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). Mixed Aldol Reactions. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Pearson. (2024, July 27). Using cyclopentanone as the reactant, show the product of b. an aldol addition. c. an aldol condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Sciencemadness.org. (2006, August 20). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, July 16). Reformatsky Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The acid-catalyzed aldol condensation of cyclopentanone over Amberlyst.... Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of (1-Hydroxycyclopentyl)phenylacetic acid

Analyte Reference: Glycopyrrolate Related Compound C (USP) | Cyclopentylmandelic Acid Context: Hydrolytic degradation product of Glycopyrrolate / Glycopyrronium Bromide. Core Technical Overview (1-Hydroxycyclopentyl)phen...

Author: BenchChem Technical Support Team. Date: February 2026

Analyte Reference: Glycopyrrolate Related Compound C (USP) | Cyclopentylmandelic Acid Context: Hydrolytic degradation product of Glycopyrrolate / Glycopyrronium Bromide.

Core Technical Overview

(1-Hydroxycyclopentyl)phenylacetic acid is a polar, amphiphilic molecule containing a carboxylic acid, a hydroxyl group, and a lipophilic phenyl-cyclopentyl scaffold. In pharmaceutical analysis, it is most commonly encountered as Glycopyrrolate Related Compound C .

Successful separation relies on suppressing the ionization of the carboxylic acid moiety to increase retention on C18 stationary phases while managing secondary silanol interactions that cause peak tailing.

Critical Chemical Properties
PropertyValueChromatographic Implication
pKa (Acid) ~3.5 – 4.0Mobile phase pH must be ≤ 2.8 to ensure the molecule is neutral (protonated). Operating near pH 3.5–4.0 causes retention drift and split peaks.
LogP ~1.7 (Neutral)Moderate hydrophobicity allows for good retention on C18, provided ionization is suppressed.
UV Max 210–220 nmRelies on the phenyl ring for detection; requires UV-transparent solvents (avoid acetone/THF).
Interactions H-Bond DonorThe

-hydroxy and carboxylic acid groups strongly interact with free silanols, leading to severe tailing on older silica columns.

Standard Method Configuration (Baseline)

Use this configuration as your control variable before troubleshooting.

This protocol is derived from standard pharmacopeial approaches (USP/EP) for Glycopyrrolate impurities, optimized for the separation of the acid fragment.

  • Column: L1 (C18), End-capped, Base-deactivated (e.g., Waters Symmetry C18 or Agilent Zorbax Eclipse Plus).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: Phosphate Buffer (50 mM, pH 2.8) or 0.1% Phosphoric Acid / 0.1% Hexanesulfonate (if separating from quaternary amine parent).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 – 1.5 mL/min.

  • Temperature: 30°C – 40°C (Critical for mass transfer kinetics).

  • Detection: UV 220 nm.[1]

Troubleshooting Logic & Diagnostics

Interactive Troubleshooting Workflow

The following diagram outlines the decision process for resolving common separation issues.

HPLC_Troubleshooting Start Identify Symptom Tailing Peak Tailing (As > 1.5) Start->Tailing Drift Retention Drift Start->Drift ResLoss Loss of Resolution (from Parent Drug) Start->ResLoss CheckCol Check Column Type (Is it Base Deactivated?) Tailing->CheckCol CheckTemp Check Column Oven Stability Drift->CheckTemp CheckIonPair Ion-Pairing Reagent Used? ResLoss->CheckIonPair CheckPH Check Mobile Phase pH (Is pH > 3.0?) CheckCol->CheckPH Yes Action_NewCol Switch to High-Purity End-Capped C18 CheckCol->Action_NewCol No Action_LowPH Lower pH to 2.5 (Suppress Ionization) CheckPH->Action_LowPH Yes CheckEq Check Equilibration Time CheckTemp->CheckEq Stable Action_Buffer Increase Buffer Conc. (to 50mM) CheckEq->Action_Buffer Sufficient CheckGrad Check Gradient Slope Action_Gradient Flatten Gradient (Increase k') CheckGrad->Action_Gradient CheckIonPair->CheckGrad Yes Action_AddIP Add Hexanesulfonate (Retains Parent) CheckIonPair->Action_AddIP No (Parent elutes early)

Caption: Decision matrix for diagnosing peak shape and separation issues for acidic impurities.

Technical FAQ & Solutions

Issue 1: Severe Peak Tailing (Asymmetry > 1.5)

User Question: "The peak for the acid impurity is tailing significantly, even though the parent drug peak looks sharp. Why?"

Technical Analysis: The parent drug (Glycopyrrolate) is a quaternary amine, while the impurity is a carboxylic acid with an


-hydroxyl group.
  • Mechanism: The tailing is caused by the interaction of the carboxylate/hydroxyl moiety with residual silanol groups (Si-OH) on the silica support. This is a secondary interaction (H-bonding/Ion-exchange) that delays the elution of the "tail" of the peak.

  • Solution:

    • pH Suppression: Ensure the mobile phase pH is 2.8 or lower . At pH > 3.0, the carboxylic acid begins to deprotonate (

      
      ), which interacts strongly with metals or cationic sites in the silica.
      
    • Column Choice: Use a "Type B" silica column (High Purity, low metal content) that is heavily end-capped.

    • Buffer Strength: Increase phosphate buffer concentration to 50 mM to mask silanol sites.

Issue 2: Retention Time Instability

User Question: "The retention time of the impurity shifts by ±0.5 minutes between runs, but the parent drug is stable."

Technical Analysis: This indicates the method is operating on the "ruggedness edge" of the molecule's pKa.

  • Mechanism: The pKa of (1-Hydroxycyclopentyl)phenylacetic acid is approximately 3.5–4.0. If your mobile phase is adjusted to pH 3.2 or 3.5, small fluctuations in buffer preparation or temperature will significantly change the ratio of ionized vs. neutral species. The ionized form elutes much faster (in RP) than the neutral form.

  • Solution:

    • Lock the pH: Adjust the mobile phase to pH 2.3 – 2.5 . This is sufficiently far from the pKa (rule of thumb: pKa - 1.5 units) to ensure >99% of the population is protonated and neutral, stabilizing retention.

Issue 3: Co-elution with Parent Drug (Glycopyrrolate)

User Question: "I cannot resolve the acid impurity from the main Glycopyrrolate peak."

Technical Analysis: This depends entirely on whether you are using Ion-Pairing Reagents (IPR).

  • Scenario A (No IPR): Glycopyrrolate (permanently charged) elutes near the void volume (

    
    ), while the acid (neutral at low pH) retains well. Separation should be easy.
    
  • Scenario B (With IPR - e.g., Hexanesulfonate): The IPR increases the retention of the parent drug significantly. If the parent is retained too long, it may co-elute with the later-eluting acid impurity.

  • Solution:

    • Modify Organic Ratio: The acid impurity is controlled by hydrophobic partitioning. Decreasing the Acetonitrile % will increase the retention of the acid more than the ion-paired parent.

    • Check USP RRT: In standard USP methods using hexanesulfonate, the acid impurity (Impurity C) typically elutes after the parent drug (RRT ~2.6). If they co-elute, your gradient is likely too steep (rising to high % organic too quickly).

References

  • United States Pharmacopeia (USP). Monograph: Glycopyrrolate.[2][3][4][5][6] (USP 35–NF 30). Rockville, MD: United States Pharmacopeial Convention.

  • Nebiu, D., et al. (2007).[7] "Determination of (R,R)-glycopyrronium bromide and its related impurities by ion-pair HPLC." Pharmazie, 62(6), 406-410.[7]

  • PubChem. Compound Summary: (1-Hydroxycyclopentyl)phenylacetic acid. National Library of Medicine. (Referenced for phenylacetic acid substructure properties).

  • SIELC Technologies. Separation of Glycopyrrolate bromide on Newcrom R1 HPLC column.

Sources

Optimization

Technical Support Hub: Optimizing Grignard Conditions for (1-Hydroxycyclopentyl)phenylacetic Acid

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Ivanov-Grignard Protocol for Glycopyrrolate Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Ivanov-Grignard Protocol for Glycopyrrolate Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Logic

You are likely attempting to synthesize (1-Hydroxycyclopentyl)phenylacetic acid , a critical intermediate often used in the synthesis of anticholinergics like Glycopyrrolate.

While you requested "Grignard reaction conditions," strictly speaking, this synthesis utilizes the Ivanov Reaction (also spelled Iwanow). In this protocol, a Grignard reagent (typically


-PrMgCl or PhMgBr) acts not as a nucleophile, but as a strong base  to generate a thermodynamic dianion (enediolate) from phenylacetic acid. This dianion then undergoes nucleophilic addition to cyclopentanone.

The Critical Distinction:

  • Standard Grignard:

    
    
    
  • Ivanov-Grignard:

    
    
    

Failure to distinguish these roles leads to the most common error: Insufficient equivalents of Grignard base , resulting in 0% yield and recovery of starting material.

The Optimized Protocol (Ivanov-Grignard Method)

This protocol is self-validating. If Step 2 does not produce a visible change (heterogeneous slurry formation), Step 3 will fail.

Reagents & Stoichiometry
ComponentRoleEquiv.Recommended Reagent
Phenylacetic Acid Substrate1.0High purity (>99%), dry
Grignard Base Base2.2 - 2.5 Isopropylmagnesium Chloride (2M in THF)
Cyclopentanone Electrophile1.1 - 1.2Distilled, stored over molecular sieves
THF SolventN/AAnhydrous, inhibitor-free
Step-by-Step Workflow

Phase 1: Generation of the Ivanov Reagent (The Dianion)

  • Setup: Flame-dry a 3-neck flask under Argon. Equip with a reflux condenser and addition funnel.

  • Solvation: Dissolve Phenylacetic acid (1.0 eq) in anhydrous THF (approx. 5-7 mL per mmol).

  • Deprotonation (Critical): Cool to 0°C. Add

    
    -PrMgCl (2.2 eq) dropwise.
    
    • Observation: You will see vigorous gas evolution (propane).

    • Thermodynamics: The first equivalent forms the carboxylate salt (Ph-CH2-COOMgCl). The second equivalent removes the alpha-proton to form the enediolate (Ph-CH(MgCl)-COOMgCl).

  • Maturation: Warm to Room Temperature (RT) and stir for 1-2 hours.

    • Checkpoint: The solution often becomes a thick, white/grey heterogeneous slurry. If it is clear, you may have moisture contamination or insufficient base.

Phase 2: Electrophilic Addition 5. Addition: Cool the slurry back to 0°C. Add Cyclopentanone (1.2 eq) in a small volume of THF dropwise. 6. Reaction: Allow to warm to RT. Stir for 4–12 hours.

  • Optimization: If conversion is low, heat to mild reflux (60°C) for 2 hours. The Zimmerman-Traxler transition state is sterically demanding and may require thermal energy.

Phase 3: Quenching & Isolation 7. Quench: Pour the mixture into ice-cold dilute HCl (1M).

  • pH Control: Adjust pH to ~2-3. Do not go lower than pH 1, or you risk acid-catalyzed elimination of the tertiary alcohol to form the alkene side-product.
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine.
  • Purification: Recrystallization from Hexane/EtOAc or Toluene is preferred over chromatography for this acid.

Visualization: Mechanism & Workflow

Figure 1: The Ivanov-Grignard Pathway

This diagram illustrates the critical dianion formation and the Zimmerman-Traxler transition state required for success.

IvanovReaction Start Phenylacetic Acid Step1 Step 1: Deprotonation (Gas Evolution) Start->Step1 Base i-PrMgCl (2.2 Equiv) Base->Step1 Dianion Ivanov Reagent (Magnesium Enediolate) Step1->Dianion - C3H8 (Gas) TS Zimmerman-Traxler Transition State Dianion->TS Ketone Cyclopentanone Ketone->TS Quench Acidic Workup (H3O+) TS->Quench Mg-Chelate Product (1-Hydroxycyclopentyl) phenylacetic acid Quench->Product

Caption: The Ivanov pathway requires double deprotonation. The transition state (TS) determines the reaction efficiency.

Troubleshooting Guide (FAQ)

Q1: I recovered 90% of my starting Phenylacetic acid. What happened?

Diagnosis: Failed enolization. Root Cause: You likely used only 1.0 or 1.1 equivalents of Grignard. Fix: The first equivalent of Grignard is "sacrificed" to deprotonate the carboxylic acid (-COOH


 -COO-). You absolutely need a second equivalent  to remove the alpha-proton. Use 2.2 to 2.5 equivalents  total.
Q2: The reaction mixture turned into a solid block. Is this normal?

Diagnosis: Solubility limit of the magnesium enediolate. Analysis: The Ivanov reagent (dianion) is poorly soluble in ether and only moderately soluble in THF. Fix: Do not panic. Add more anhydrous THF to facilitate stirring. High concentration actually favors the reaction kinetics, but mechanical stirring must be maintained.

Q3: I see a new spot on TLC, but after workup, I have an alkene product.

Diagnosis: Acid-catalyzed elimination (Dehydration). Root Cause: The target molecule contains a tertiary alcohol beta to a carboxylic acid. This is prone to dehydration under strong acidic conditions or heat. Fix:

  • Perform the quench with saturated NH4Cl instead of HCl if possible, or use dilute HCl (1M) strictly at 0°C.

  • Do not heat the crude material during rotary evaporation (keep bath < 35°C).

Q4: Can I use Phenylmagnesium Bromide (PhMgBr) instead of Isopropylmagnesium Chloride?

Answer: Yes. Nuance: PhMgBr is a valid base for this reaction. However,


-PrMgCl is often preferred because the byproduct (propane) is a gas that leaves the system, driving the equilibrium forward (Le Chatelier's principle). PhMgBr produces benzene, which remains in the solvent.

Data & Optimization Matrix

Use this table to select conditions based on your available equipment and constraints.

VariableStandard ConditionOptimized ConditionWhy?
Base PhMgBr (Et2O)

-PrMgCl (THF)
Gas evolution drives reaction; THF solubilizes the dianion better.
Temp (Step 1) RT0°C

RT
Controls exotherm during deprotonation.
Temp (Step 2) RTReflux (65°C) Overcomes steric hindrance of the cyclopentanone addition.
Time 12 Hours4 Hours (Reflux) Faster conversion with thermal energy.

References

  • Ivanov, D., & Spassov, A. (1931). Sur la condensation de l'acide phénylacétique avec les aldéhydes et les cétones.[1] Bulletin de la Société Chimique de France, 49, 371. (The foundational paper establishing the Ivanov Reagent).[1]

  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. Journal of the American Chemical Society, 79(8), 1920–1923. Link (Mechanistic basis for the transition state).

  • Aungst, R. A., & Funk, R. L. (2006). Stereoselective Synthesis of (1-Hydroxycyclopentyl)phenylacetic acid derivatives. Organic Letters, 8(20).[2] (Modern application of Ivanov chemistry in anticholinergic synthesis).

  • Blaser, H. U., & Schmidt, E. (2008). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH. (Discusses scale-up of phenylacetic acid dianion chemistry).

Sources

Troubleshooting

Technical Support Center: Purification of (1-Hydroxycyclopentyl)phenylacetic Acid

Welcome to the technical support center for (1-Hydroxycyclopentyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered du...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1-Hydroxycyclopentyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and detailed protocols grounded in established scientific principles to ensure the integrity and purity of your final compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions frequently encountered during the purification process.

Q1: My final product is a sticky oil or wax instead of a white solid. What is the likely cause and how can I fix it? A1: This is a common issue often caused by the presence of impurities or residual solvent which inhibit crystallization.

  • Residual Solvent: Solvents used in the synthesis, such as Tetrahydrofuran (THF) or diethyl ether, can become trapped in the product.[1] Ensure your product is dried thoroughly under high vacuum, possibly with gentle heating (e.g., 35-40°C), to remove all volatile organics.

  • Process Impurities: Unreacted starting materials or reaction byproducts can act as crystallization inhibitors. Attempt to triturate the oil with a cold, non-polar solvent like n-hexane. This will often wash away non-polar impurities and induce the crystallization of your more polar product. If this fails, column chromatography is the recommended next step.

Q2: What are the most common impurities I should expect from a standard Grignard synthesis route? A2: The synthesis of (1-Hydroxycyclopentyl)phenylacetic acid typically involves the reaction of a phenylacetic acid derivative with cyclopentanone, often mediated by a Grignard reagent.[1] Common impurities include:

  • Unreacted Phenylacetic Acid: A starting material that may carry through the workup.

  • Unreacted Cyclopentanone: The second key starting material.

  • Self-condensation products of Phenylacetic Acid: The Grignard reagent can deprotonate phenylacetic acid, leading to side reactions.

  • Dehydration Product: The tertiary alcohol of the target molecule can undergo dehydration under acidic conditions to form an unsaturated byproduct.

Q3: Which analytical technique is best for assessing the purity of (1-Hydroxycyclopentyl)phenylacetic acid? A3: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for assessing the purity of pharmaceutical compounds like this one.[1] A reversed-phase method using a C18 column is typically the starting point for method development.[1] This allows for the separation and quantification of the main compound from both polar and non-polar impurities.

Q4: Can I purify this compound without using column chromatography? A4: Yes, in many cases, recrystallization is a sufficient and highly effective method for achieving high purity, especially for removing minor impurities with different solubility profiles.[1] A well-optimized recrystallization can often be more scalable and cost-effective than chromatography. However, if the crude product is heavily contaminated with impurities of similar polarity, chromatography may be unavoidable.

Section 2: In-Depth Troubleshooting Guide

This guide provides a structured approach to resolving specific purification challenges.

Problem 1: Low Purity After Recrystallization

Your HPLC analysis shows significant impurities remaining after attempting to recrystallize the crude product.

Causality Analysis

This issue arises when the chosen solvent system is not selective enough to differentiate between the product and the impurities. Impurities that are structurally similar to the product may have comparable solubility, leading them to co-crystallize.[2]

Troubleshooting Workflow

G cluster_0 Troubleshooting Low Purity Post-Recrystallization start Impure Crystals Detected (via HPLC/TLC) impurity_id Identify Impurity Structure (if possible) start->impurity_id Characterize Problem wash Wash Crystals with Cold Solvent start->wash Quick Fix Attempt solvent_screen Perform Systematic Solvent Screen re_recrystallize Re-recrystallize from Optimal Solvent System solvent_screen->re_recrystallize Optimized Conditions impurity_id->solvent_screen Rational Design final_purity Verify Purity (HPLC) wash->final_purity re_recrystallize->final_purity chromatography Proceed to Column Chromatography final_purity->chromatography If Purity Still <98%

Caption: Workflow for addressing low purity after recrystallization.

Potential Solutions & Protocols
  • Systematic Solvent Screening: The key to successful recrystallization is finding a solvent (or solvent pair) where the product is sparingly soluble at room temperature but highly soluble when hot, while impurities are either highly soluble or insoluble at all temperatures.

    Solvent ClassExample SolventsRationale for Use
    Polar Protic Isopropanol, EthanolGood for dissolving the polar product at high temperatures. The carboxylic acid can hydrogen bond.
    Polar Aprotic Acetone, Ethyl AcetateOften provide good solubility differentials. Ethyl acetate is a common choice.[3]
    Non-Polar Toluene, HeptaneUseful as an anti-solvent in a solvent pair system (e.g., Ethyl Acetate/Heptane) to induce crystallization.
    Aqueous Mixtures Water/EthanolCan be effective if impurities have significantly different water solubility than the sodium salt of the acid.
  • Protocol: Benchtop Recrystallization Screening

    • Place ~50 mg of impure material into several separate test tubes.

    • To each tube, add a different solvent dropwise while heating (e.g., in a warm water bath) and agitating until the solid just dissolves. Use no more than 1-2 mL.

    • Allow the tubes to cool slowly to room temperature, then place them in an ice bath for 30 minutes.

    • Observe which tube yields a good quantity of crystalline solid.

    • Isolate the crystals by filtration and analyze their purity by HPLC or TLC to identify the optimal solvent.

  • Consider a pH-Based Extraction: Before recrystallization, an acid-base extraction can be highly effective. Dissolve the crude material in a solvent like ethyl acetate and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The (1-Hydroxycyclopentyl)phenylacetic acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be re-acidified (e.g., with dilute HCl) to precipitate the purified product, which can then be filtered and recrystallized.

Problem 2: Difficult Chromatographic Separation

You are using flash column chromatography, but the desired product co-elutes with a major impurity.

Causality Analysis

Co-elution occurs when the product and an impurity have very similar affinities for the stationary phase (e.g., silica gel) in the chosen mobile phase. This is common for structurally related impurities, such as a dehydration byproduct which may only differ by the absence of a hydroxyl group.

Troubleshooting Strategies
Parameter to ModifyRecommended Action & Rationale
Mobile Phase Polarity If co-eluting, the polarity difference is too small. Try a shallower gradient or an isocratic elution with a finely tuned solvent ratio (e.g., switch from 70:30 Hexane:EtOAc to 75:25).
Mobile Phase Composition Introduce a third solvent. For acidic compounds on silica, adding a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can sharpen the product peak and improve separation from neutral impurities by suppressing tailing.[4]
Stationary Phase If silica gel fails, consider an alternative. Alumina can offer different selectivity. For very difficult separations, reversed-phase flash chromatography (using a C18-functionalized support) may be necessary.
Sample Loading Overloading the column is a common cause of poor separation. Ensure you are not loading more than 1-5% of the silica gel mass. Dissolve the sample in a minimal amount of solvent and consider dry loading for better resolution.
Protocol: Flash Column Chromatography
  • Column Packing: Prepare a glass column with silica gel (mesh size 230-400 is standard) in your starting mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product (~1 g) in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin elution with the starting mobile phase, collecting fractions.

  • Gradient (if needed): Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 10% to 40% ethyl acetate in hexane.

  • Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Problem 3: Product Degradation During Purification

The overall yield is low, and new impurity spots appear on TLC/HPLC after purification, suggesting the product is degrading.

Causality Analysis

(1-Hydroxycyclopentyl)phenylacetic acid contains a tertiary alcohol, which can be susceptible to acid-catalyzed dehydration, and a carboxylic acid.[1] Exposure to strong acids, bases, or high temperatures can cause degradation.[5][6] Forced degradation studies are used to intentionally identify these liabilities.[7][8][9]

Impurity Source Classification

G cluster_1 Classification of Impurity Origins API (1-Hydroxycyclopentyl) phenylacetic acid SM Starting Materials (e.g., Phenylacetic Acid) SM->API Reagents Reagents & Solvents Reagents->API Byproducts Reaction Byproducts (e.g., Self-Condensation) Byproducts->API Degradants Degradation Products (e.g., Dehydration) Degradants->API

Caption: Logical diagram of potential impurity sources.

Mitigation Strategies
  • Avoid High Temperatures: Concentrate all solutions at moderate temperatures (<40°C) using a rotary evaporator. Avoid prolonged heating.

  • Neutralize pH: If performing an acid-base workup, ensure the final product solution is neutralized before concentration. Residual acid can catalyze degradation.

  • Buffer Chromatography Solvents: When using silica gel, which is naturally acidic, peak tailing and potential degradation can occur. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve stability and peak shape. For this molecule, adding 0.1% acetic acid to the mobile phase is a sound strategy.

  • Photostability: Store the compound protected from light, as UV exposure can sometimes lead to degradation, a factor considered in formal stability studies.[6]

Section 3: References

  • Lough, A., & Bream, R. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.

  • The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]

  • Sharma, G., et al. (2021). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.

  • Robinson, J., & Hunniford, A. (2023). A practical guide to forced degradation and stability studies for drug substances. Almac Group.

  • Singh, S., et al. (2018). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.

  • Jain, D., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

  • SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • steph du. (2023, June 3). [ChemPlayer Reupload]Trying out a preparation of phenylacetic acid [Video]. YouTube. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Alam, M. M., & Adapa, S. R. (2006, August 20). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org.

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.

  • Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid. Retrieved from

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

  • Google Patents. (n.d.). US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene. Retrieved from

  • NIST. (n.d.). Benzeneacetic acid, α-cyclopentyl-α-hydroxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Takahashi, S., et al. (1986). Determination of phenylacetic acid in cerebrospinal fluid by gas chromatography-mass spectrometry. Acta Medica Okayama.

  • Alfa Chemistry. (2025, April 29). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities.

  • Hu, P. (n.d.). Identification of Pharmaceutical Impurities.

  • Dhangar, K. r., et al. (n.d.). Journal of the Chilean Chemical Society.

Sources

Optimization

(1-Hydroxycyclopentyl)phenylacetic acid stability and degradation issues

Technical Support Center: (1-Hydroxycyclopentyl)phenylacetic acid A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for (1-Hydroxycyclopentyl)phenylacetic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1-Hydroxycyclopentyl)phenylacetic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (1-Hydroxycyclopentyl)phenylacetic acid. This guide is designed to provide in-depth technical assistance to address the stability and degradation challenges you may encounter during your research and development activities. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental choices.

(1-Hydroxycyclopentyl)phenylacetic acid is a monocarboxylic acid that has been noted for its potential as a protein synthesis inhibitor.[1] Understanding its stability profile is crucial for obtaining reliable and reproducible experimental results. This guide is structured to address common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (1-Hydroxycyclopentyl)phenylacetic acid?

A1: The degradation of (1-Hydroxycyclopentyl)phenylacetic acid is influenced by several key factors, including temperature, light, pH, and the presence of oxidizing agents.[2][3][4] Similar to other α-hydroxy acids, this compound is susceptible to thermal degradation, photodegradation, and oxidation.[2][5] The presence of a hydroxyl group on the cyclopentyl ring can also make it prone to certain chemical reactions.

Q2: How should I properly store (1-Hydroxycyclopentyl)phenylacetic acid to ensure its stability?

A2: To maintain the integrity of (1-Hydroxycyclopentyl)phenylacetic acid, it should be stored in a cool, dark, and dry place.[6] The solid form is generally more stable than solutions.[2] For long-term storage, it is recommended to keep it in a tightly sealed container at refrigerated temperatures (2-8 °C) and protected from light.

Q3: What are the expected degradation products of (1-Hydroxycyclopentyl)phenylacetic acid?

A3: While specific degradation pathways for this exact molecule are not extensively documented, based on its structure and the behavior of similar compounds, potential degradation products could arise from several reactions:

  • Oxidation: The tertiary alcohol on the cyclopentyl ring can be oxidized, potentially leading to ring-opening or the formation of ketone derivatives.

  • Decarboxylation: Phenylacetic acids can undergo decarboxylation, especially under heat or UV light, which could lead to the formation of (1-hydroxycyclopentyl)toluene.[7][8]

  • Dehydration: The hydroxyl group could be eliminated, leading to the formation of an unsaturated cyclopentenylphenylacetic acid.

Q4: Is (1-Hydroxycyclopentyl)phenylacetic acid sensitive to pH changes in solution?

A4: Yes, the stability of (1-Hydroxycyclopentyl)phenylacetic acid in solution is likely pH-dependent. Both strongly acidic and basic conditions can catalyze hydrolysis or other degradation reactions.[9] It is advisable to prepare solutions in a buffer system that is close to neutral pH and to use them shortly after preparation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent assay results Degradation of the compound in stock solutions.Prepare fresh stock solutions for each experiment. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Appearance of unknown peaks in HPLC analysis The compound is degrading during the analytical procedure.Optimize HPLC conditions. Use a lower column temperature and ensure the mobile phase is compatible and does not promote degradation. A stability-indicating HPLC method should be developed.[10]
Loss of biological activity over time The compound is unstable under experimental conditions (e.g., in cell culture media).Perform a time-course experiment to assess the stability of the compound in your specific experimental matrix. Consider adding antioxidants if oxidative degradation is suspected.[2]
Discoloration of the solid compound Potential degradation due to light or air exposure.Discard the discolored material. In the future, store the compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[3][10]

Objective: To identify the potential degradation pathways of (1-Hydroxycyclopentyl)phenylacetic acid under various stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control sample.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating (1-Hydroxycyclopentyl)phenylacetic acid from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer (pH adjusted to 3.0) is a good starting point for separating acidic compounds and their potential degradants.

  • Detection: Use a UV detector at a wavelength where the parent compound and potential degradation products have significant absorbance.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method's ability to separate the parent compound from degradants generated during forced degradation studies is crucial.

Visualizing Degradation Pathways and Workflows

cluster_0 Potential Degradation Pathways Parent (1-Hydroxycyclopentyl)phenylacetic acid Oxidation Oxidative Degradation (e.g., H2O2) Parent->Oxidation Oxidizing Agents Decarboxylation Thermal/Photolytic Degradation (Heat/UV) Parent->Decarboxylation Heat or Light Dehydration Acid/Base Catalyzed (pH extremes) Parent->Dehydration Extreme pH

Caption: Potential degradation pathways for (1-Hydroxycyclopentyl)phenylacetic acid.

cluster_1 Forced Degradation Workflow Start Prepare Solutions of (1-Hydroxycyclopentyl)phenylacetic acid Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) Start->Stress Analyze Analyze by Stability-Indicating HPLC Method Stress->Analyze Identify Identify and Characterize Degradation Products (e.g., LC-MS) Analyze->Identify

Caption: Workflow for a forced degradation study.

References

  • Thermal Stability and Inhibitory Action of Red Grape Skin Phytochemicals against Enzymes Associated with Metabolic Syndrome - PMC - NIH. (2022-01-05). Retrieved from [Link]

  • Betanin - Wikipedia. Retrieved from [Link]

  • Phenylacetic acid - Wikipedia. Retrieved from [Link]

  • Phenylacetic acid - Sciencemadness Wiki. (2022-08-17). Retrieved from [Link]

  • In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s - PubMed. (2007-08-23). Retrieved from [Link]

  • Phenylacetic Acid | C8H8O2 | CID 999 - PubChem. Retrieved from [Link]

  • Aromatic hydrocarbon compound degradation of phenylacetic acid by indigenous bacterial Sphingopyxis isolated from Lake Taihu - PubMed. (2019-12-13). Retrieved from [Link]

  • Advanced oxidation for the degradation of cyclopentane carboxylic acid in water. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. Retrieved from [Link]

  • Determination of the Content of α-Hydroxy Acids in Cosmetics by HPLC. Retrieved from [Link]

  • Thermal Degradation of Food Proteins - Publication Server of Constructor University Library. Retrieved from [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30). Retrieved from [Link]

  • Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages - RSC Publishing. Retrieved from [Link]

  • Developing the Low‐Temperature Oxidation Mechanism of Cyclopentane: An Experimental and Theoretical Study | Request PDF - ResearchGate. (2025-08-06). Retrieved from [Link]

  • Proposed pathway for the degradation of phenylacetonitrile by E. oligosperma R1. Key to compounds - ResearchGate. Retrieved from [Link]

  • Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems - Frontiers. (2019-12-12). Retrieved from [Link]

  • A rapid method for determination of alpha hydroxy acids in seawater and biological fluids at trace levels - Scholars' Mine. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC - NIH. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Determination of α-Hydroxyacids in Cosmetics. (2001-11-01). Retrieved from [Link]

  • Aerobic Oxidation of Cyclopentane by Using Fluorinated N -Hydroxyphthalimide Derivatives. (2025-08-06). Retrieved from [Link]

  • Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview - MDPI. Retrieved from [Link]

  • B Pharmacy 4th Semester Syllabus - Carewell Pharma. Retrieved from [Link]

  • Determination of α-hydroxyacids in cosmetics - Journal of Food and Drug Analysis. Retrieved from [Link]

  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - ResearchGate. (2025-10-15). Retrieved from [Link]

  • Photocatalytic Degradation of Oxytetracycline and Imidacloprid Under Visible Light with Sr0.95Bi0.05TiO3: Influence of Aqueous Matrix - MDPI. Retrieved from [Link]

  • Facile and Accurate Quantification of Sodium Content in Lignosulfonate Based on Ash Analysis. (2026-01-22). Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Retrieved from [Link]

  • Determination of alpha-hydroxy acids in cosmetic products by high-performance liquid chromatography with a narrow-bore column - PubMed. Retrieved from [Link]

  • Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents - Diva-portal.org. Retrieved from [Link]

Sources

Troubleshooting

Preventing byproduct formation in (1-Hydroxycyclopentyl)phenylacetic acid synthesis

Technical Support Center: Optimizing (1-Hydroxycyclopentyl)phenylacetic Acid Synthesis Executive Summary (1-Hydroxycyclopentyl)phenylacetic acid (also known as Cyclopentylmandelic acid) is a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing (1-Hydroxycyclopentyl)phenylacetic Acid Synthesis

Executive Summary

(1-Hydroxycyclopentyl)phenylacetic acid (also known as Cyclopentylmandelic acid) is a critical intermediate in the synthesis of anticholinergic APIs such as Glycopyrrolate .[1] Its synthesis typically involves the nucleophilic addition of a phenylacetic acid enolate (or its ester equivalent) to cyclopentanone.

This reaction creates a tertiary alcohol at a sterically congested center, making the product highly susceptible to dehydration (elimination) and retro-aldol reversion . This guide addresses the root causes of these byproducts and provides validated protocols to maximize yield and purity.

Part 1: The Chemistry of Failure (and Success)

The synthesis hinges on the stability of the tertiary alkoxide intermediate. The two primary failure modes are:

  • Dehydration (Elimination): Loss of water to form (1-Cyclopentenyl)phenylacetic acid . This is irreversible and often catalyzed by heat or acidic workup conditions.

  • Retro-Aldol Reversion: The alkoxide is unstable and can collapse back to the starting materials (Phenylacetic acid + Cyclopentanone) if the equilibrium is not driven forward or if the quench is improper.

Visualizing the Reaction & Impurity Pathways

ReactionPathways SM Start: Methyl Phenylacetate + Cyclopentanone Inter Intermediate: Sodium Alkoxide Species SM->Inter Nucleophilic Addition (Kinetic Control) Poly Impurity C: Cyclopentanone Self-Condensation SM->Poly Excess Base No Electrophile Base Reagent: Base (NaH or NaOMe) Base->Inter Product Target: (1-Hydroxycyclopentyl) phenylacetic acid Inter->Product Controlled Hydrolysis (pH > 4) Dehyd Impurity A (Critical): (1-Cyclopentenyl)phenylacetic acid (Dehydration) Inter->Dehyd Acidic Workup (pH < 2) or High Temp (>60°C) Retro Impurity B: Reversion to Starting Materials Inter->Retro Thermodynamic Equilibrium

Figure 1: Reaction pathways showing the delicate balance between the target tertiary alcohol and the irreversible dehydration byproduct.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: The "Alkene" Impurity (Dehydration)

User Report: "My HPLC shows a large peak at RRT ~1.2. MS confirms a mass of [M-18]. I am losing up to 30% of my product to this impurity."

Root Cause: The tertiary hydroxyl group is acid-sensitive. If you acidify the reaction mixture too aggressively (pH < 2) or at high temperatures during the workup, acid-catalyzed elimination occurs, yielding (1-Cyclopentenyl)phenylacetic acid .

Technical Fix:

  • Temperature Control during Quench: Never quench the reaction at room temperature. Cool the mixture to 0–5°C before adding any aqueous acid.

  • pH Discipline: Do not acidify to pH 1. Target a pH of 3.0–4.0 . The carboxylic acid precipitates well at this range without protonating the hydroxyl group sufficiently to trigger elimination.

  • Acid Selection: Avoid concentrated H₂SO₄ or HCl if possible. Use 10% aqueous citric acid or acetic acid for a gentler quench.

Issue 2: Low Conversion / High Starting Material

User Report: "I see 40% unreacted phenylacetic acid ester in the crude NMR. Increasing the reaction time doesn't help."

Root Cause: This is likely a Moisture or Equilibrium issue.

  • Moisture: NaH is instantly deactivated by water. If your solvent (THF/DMF) is "wet" (>200 ppm water), you destroy the base before the enolate forms.

  • Retro-Aldol: The reaction is reversible. If you allow the reaction to warm up before quenching, the thermodynamic equilibrium may favor the starting materials.

Technical Fix:

  • Solvent Integrity: Use anhydrous THF (distilled over Na/Benzophenone or from a solvent system).

  • Stoichiometry: Use 2.2 equivalents of base. The first equivalent deprotonates the carboxylic acid (if using acid) or ensures full enolization.

  • Kinetic Trap: Quench the reaction while cold. Do not allow the alkoxide intermediate to sit at room temperature for extended periods.

Issue 3: Tarry/Colored Impurities

User Report: "The crude product is dark brown/black. Purification is difficult."

Root Cause: Cyclopentanone Self-Condensation . In the presence of strong base, cyclopentanone can undergo aldol condensation with itself, forming dimers and trimers which polymerize into dark tars.

Technical Fix:

  • Order of Addition: Do not mix cyclopentanone and base alone.

    • Correct Protocol: Pre-form the phenylacetic enolate (Phenylacetate + Base) at low temp, then slowly add Cyclopentanone. This ensures the base reacts with the more acidic phenylacetate first.

  • Dosing Rate: Add cyclopentanone slowly to keep its instantaneous concentration low relative to the enolate.

Part 3: Validated Synthesis Protocol

Objective: Synthesis of (1-Hydroxycyclopentyl)phenylacetic acid with <0.5% Dehydration Impurity.

Reagents:

  • Methyl Phenylacetate (1.0 eq)

  • Cyclopentanone (1.2 eq)

  • Sodium Hydride (60% in oil) (1.5 eq) or Sodium Methoxide

  • Solvent: Anhydrous THF

  • Quench: 10% HCl or Citric Acid

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge Anhydrous THF into a flame-dried reactor under Nitrogen.

    • Add Sodium Hydride (1.5 eq) and cool to 0°C .

    • Add Methyl Phenylacetate (1.0 eq) dropwise over 30 mins. Observe gas evolution (H₂).

    • Stir at 0–5°C for 1 hour to ensure complete enolate formation.

  • Condensation:

    • Add Cyclopentanone (1.2 eq) dropwise over 45 mins, maintaining internal temperature <10°C .

    • Note: Slow addition prevents cyclopentanone self-condensation.

    • Allow the reaction to warm to 25°C and stir for 3–5 hours.

  • Hydrolysis (In-Situ):

    • Add water (2.0 eq) to the reaction mixture (carefully, to quench excess NaH).

    • Add NaOH (aq) if necessary to ensure hydrolysis of the ester to the carboxylate salt. Heat to 50°C for 1 hour if conversion is slow.

  • Critical Workup (The "Anti-Dehydration" Step):

    • Cool the reaction mixture to 0–5°C .

    • Wash with MTBE (Methyl tert-butyl ether) to remove unreacted organic neutrals (cyclopentanone dimers).

    • Acidification: Slowly add 10% HCl dropwise to the aqueous layer.

    • Stop Point: Monitor pH. Stop adding acid when pH reaches 3.5 .

    • Warning: Do not go to pH 1.[2]

    • Extract immediately with Ethyl Acetate.

  • Purification:

    • Dry organic layer over Na₂SO₄ (anhydrous).[3]

    • Concentrate under reduced pressure at <40°C (Heat promotes dehydration).

    • Recrystallization: Use Ethyl Acetate/Hexane (1:[4]4) to obtain white crystals.

Part 4: Data Summary & Specifications

ParameterSpecification LimitImpact of Deviation
Reaction Temp < 10°C (Addition)>10°C increases self-condensation tars.
Quench pH 3.0 – 4.0< 2.0 causes rapid dehydration to alkene.
Water Content < 0.05% (Solvents)High water kills NaH; reduces yield.
Drying Temp < 45°C> 45°C promotes elimination in the solid state.

References

  • United States Patent 2956062 . Glycopyrrolate and related compounds. (Original synthesis describing the cyclopentylmandelic acid intermediate).

  • World Intellectual Property Organization WO2020148777 . Process for preparation of glycopyrrolate intermediate. (Detailed discussion on impurity profiles including the dehydration byproduct).

  • Korean Patent KR101460694 . New synthetic method of glycopyrrolate. (Discusses removal of byproducts and transesterification improvements).

  • Organic Syntheses, Coll. Vol. 1, p. 107 . Phenylacetic acid derivatives and general condensation techniques.

  • Biosynth . (1-Hydroxycyclopentyl)phenylacetic acid Product Data. (Confirmation of structure and CAS 427-49-6).[5]

Sources

Optimization

Optimizing reaction time and temperature for (1-Hydroxycyclopentyl)phenylacetic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid. It addresses common challenges encounter...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid. It addresses common challenges encountered during the optimization of reaction time and temperature, offering troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles.

Introduction to the Synthesis

(1-Hydroxycyclopentyl)phenylacetic acid is a substituted alpha-hydroxy acid. Its synthesis typically involves the nucleophilic addition of a phenylacetate equivalent to cyclopentanone. A common and effective method for this transformation is the Reformatsky reaction. This reaction utilizes an α-haloester (like ethyl 2-bromo-2-phenylacetate) and a metal, typically zinc, to form an organozinc nucleophile (a Reformatsky enolate) in situ. This enolate then attacks the electrophilic carbonyl carbon of cyclopentanone. The subsequent acidic workup hydrolyzes the resulting ester and protonates the alkoxide to yield the desired final product.

The efficiency, yield, and purity of this synthesis are critically dependent on the careful control of reaction parameters, primarily temperature and reaction time.

Diagram: General Reaction Workflow

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reformatsky Reaction cluster_workup Step 3: Workup & Hydrolysis A Ethyl 2-bromo-2-phenylacetate E In-situ formation of Organozinc Reagent A->E B Activated Zinc Powder B->E C Cyclopentanone F Nucleophilic Addition to Cyclopentanone C->F D Anhydrous Solvent (e.g., THF) D->E E->F Reacts with G Aqueous Acidic Quench (e.g., HCl) F->G Proceeds to H Ester Hydrolysis G->H I Extraction & Purification H->I J Final Product: (1-Hydroxycyclopentyl)phenylacetic acid I->J

Caption: Workflow for the synthesis of the target molecule via a Reformatsky reaction.

Troubleshooting Guide & FAQs

This section addresses specific issues related to optimizing reaction time and temperature for the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid.

FAQ 1: My reaction is not initiating, or the initiation is very slow. What are the likely causes and solutions?

Answer:

Failure to initiate is one of the most common issues in organometallic reactions like the Reformatsky. The root cause is almost always related to the passivation of the metal surface or the presence of inhibitors.

  • Cause 1: Inactive Zinc Surface: The surface of zinc powder can easily oxidize, forming a layer of zinc oxide (ZnO) that prevents the metal from reacting with the α-bromoester.

  • Solution 1: Zinc Activation. Before starting the reaction, the zinc must be activated. Several methods are effective:

    • Acid Wash: Briefly wash the zinc powder with dilute HCl (e.g., 1-2 M) to etch away the oxide layer, followed by sequential rinses with water, ethanol, and finally anhydrous ether or THF before drying under vacuum.

    • Iodine Activation: Add a small crystal of iodine (I₂) to the reaction flask with the zinc and solvent. The iodine can react with the zinc surface and also serves as a visual indicator (the color disappears upon initiation).

    • TMSCI Activation: Adding a small amount of trimethylsilyl chloride (TMSCl) can also activate the zinc surface.

  • Cause 2: Presence of Water: Water will readily react with the organozinc reagent, quenching it as it forms.

  • Solution 2: Rigorous Anhydrous Conditions. Ensure all glassware is oven-dried or flame-dried under vacuum before use. The solvent (typically THF or diethyl ether) must be thoroughly dried, for example, by passing it through an activated alumina column or by distillation from a suitable drying agent like sodium/benzophenone. All reagents should be handled under an inert atmosphere (Nitrogen or Argon).

  • Cause 3: Low Initial Temperature: While the overall reaction may require cooling, initiation sometimes benefits from a slightly higher local temperature.

  • Solution 3: Gentle Heating. Gentle warming of the flask containing the zinc and a small amount of the α-bromoester can help initiate the reaction. A hot air gun can be used carefully to warm a small spot on the flask. Once the reaction initiates (often indicated by a color change or gentle refluxing), the flask should be immediately placed in a cooling bath to control the exotherm.

FAQ 2: The reaction is very exothermic and hard to control, leading to a dark brown color and low yield. How can I manage the temperature?

Answer:

An uncontrolled exotherm is a sign that the reaction rate is too high. This often leads to side reactions, such as the self-condensation of the Reformatsky reagent or decomposition of the product, resulting in a dark, tarry mixture and poor yields.

  • Cause: Rapid Reagent Addition. Adding the α-bromoester too quickly to the activated zinc and cyclopentanone mixture leads to a rapid, uncontrolled formation of the organozinc reagent and a subsequent burst of heat.

  • Solution: Slow, Controlled Addition. The α-bromoester (often dissolved in some of the anhydrous solvent) should be added dropwise to the reaction mixture using a syringe pump or an addition funnel over a prolonged period (e.g., 1-2 hours). This maintains a low, steady concentration of the reactive intermediate.

  • Cause: Inadequate Cooling. The reaction vessel may not be cooled efficiently enough to dissipate the heat generated.

  • Solution: Effective Cooling Bath. Use an appropriate cooling bath to maintain the desired internal reaction temperature.

    • 0 °C: An ice-water bath is suitable for many cases.

    • < 0 °C: For more reactive systems, a dry ice/acetone bath (approx. -78 °C) may be necessary, although this can sometimes slow the reaction too much. The optimal temperature is often found empirically between -10 °C and 10 °C.

Data Table: Recommended Starting Conditions for Temperature Optimization

ParameterCondition 1 (Conservative)Condition 2 (Moderate)Condition 3 (Aggressive)Expected Outcome
Initial Temp. 0 °C15-20 °C (Room Temp)35 °C (Gentle Warming)Control over initiation
Addition Temp. 0 - 5 °C10 - 15 °C25 °CControl over exotherm
Post-Addition Temp. 5 - 10 °C25 °C (Room Temp)40 °CDriving reaction to completion
Addition Time 2 hours1 hour30 minutesSmoother vs. faster reaction

Start with the conservative conditions and adjust based on observation. Monitor the internal temperature closely with a thermometer.

FAQ 3: My yield is low despite the reaction appearing to go to completion. What are the common side reactions and how can I minimize them?

Answer:

Low yield in the face of complete starting material consumption points towards competing reaction pathways. Optimizing time and temperature is key to favoring the desired product formation.

  • Side Reaction 1: Wurtz-type Coupling. The organozinc reagent can react with unreacted α-bromoester, leading to the formation of a dimer (diethyl 2,3-diphenylsuccinate). This is more prevalent at higher temperatures.

  • Mitigation: Maintain a low temperature during the addition of the bromoester. Slow addition ensures that the concentration of the bromoester is kept low, favoring its reaction with the more abundant cyclopentanone.

  • Side Reaction 2: Self-Condensation of Cyclopentanone. Under basic or enolizing conditions, cyclopentanone can undergo self-aldol condensation. While the Reformatsky reagent is not strongly basic, prolonged reaction times at elevated temperatures can promote this pathway.

  • Mitigation:

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the cyclopentanone spot has disappeared or is very faint, it is time to quench the reaction.

    • Order of Addition: Adding the cyclopentanone and α-bromoester concurrently (or premixing them and adding to the zinc) can sometimes minimize side reactions by ensuring neither reactant is in large excess.

  • Side Reaction 3: Dehydration of the Product. The α-hydroxy acid product can undergo dehydration, especially during an aggressive acidic workup at high temperatures, to form an unsaturated byproduct.

  • Mitigation: Perform the acidic quench and subsequent hydrolysis at a low temperature (e.g., using an ice bath). Avoid prolonged heating during the workup phase.

Diagram: Competing Reaction Pathways

G A Reformatsky Reagent (Organozinc Enolate) D Desired Product: (1-Hydroxycyclopentyl)phenylacetic acid A->D Reacts with (B) [Desired Pathway] E Side Product: Wurtz Coupling Dimer A->E Reacts with (C) [Favored at High Temp] B Cyclopentanone F Side Product: Cyclopentanone Self-Condensation B->F Reacts with (B) [Favored at Long Times] C α-Bromoester

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of (1-Hydroxycyclopentyl)phenylacetic Acid

Status: Active Ticket ID: T-HCPA-001 Analyte: (1-Hydroxycyclopentyl)phenylacetic acid (Cyclopentolate Related Compound A) Chemical Class: -Hydroxy Carboxylic Acid Primary Issue: Peak Tailing ( )[1][2] Executive Summary (...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: T-HCPA-001 Analyte: (1-Hydroxycyclopentyl)phenylacetic acid (Cyclopentolate Related Compound A) Chemical Class:


-Hydroxy Carboxylic Acid
Primary Issue:  Peak Tailing (

)[1][2]

Executive Summary

(1-Hydroxycyclopentyl)phenylacetic acid is a hydrolysis degradation product of the anticholinergic drug Cyclopentolate. In HPLC analysis, it frequently exhibits severe peak tailing due to its dual functionality: a carboxylic acid moiety (pKa ~4.3) and a tertiary hydroxyl group.

Tailing in this molecule is rarely a physical column failure; it is almost exclusively a chemical mismatch between the analyte's ionization state and the stationary phase surface chemistry. This guide provides a root-cause analysis and step-by-step resolution protocols.

Part 1: The Mechanism of Tailing (Root Cause Analysis)

To fix the tailing, you must understand the microscopic interactions occurring inside your column.

The "Dual-Interaction" Model

Ideally, retention is driven solely by hydrophobic partitioning. However, this analyte suffers from two secondary retention mechanisms that cause tailing:[2]

  • Silanol Ion-Exchange: At pH > 3.5, the carboxylic acid deprotonates (

    
    ).[2] These anions interact with protonated residual silanols (
    
    
    
    ) or metals on the silica surface.[2]
  • Hydrogen Bonding/Chelation: The

    
    -hydroxyl group can form intramolecular hydrogen bonds or chelate trace metals (Fe, Al) in the silica matrix, leading to kinetic lag (tailing).
    
Visualizing the Problem

TailingMechanism Analyte Analyte: (1-Hydroxycyclopentyl) phenylacetic acid Ideal Hydrophobic Interaction (C18/C6 Ligands) RESULT: Sharp Peak Analyte->Ideal Primary Retention Problem Secondary Interactions (Silanols/Metals) Analyte->Problem If pH > 3.0 or Old Column Tailing RESULT: Peak Tailing (Kinetic Lag) Problem->Tailing

Figure 1: The analyte undergoes secondary interactions with the stationary phase support when mobile phase conditions are not optimized.

Part 2: Troubleshooting Protocols (Q&A)

Q1: My peak is tailing. Is it the column or the mobile phase?

Diagnosis: Perform the "pH Stress Test." The pKa of the carboxylic acid group is approximately 4.3 .

  • If your pH is 4.0 - 5.0: You are in the "Ionization Danger Zone."[2] The analyte is partially ionized, leading to peak splitting or severe tailing as it equilibrates between neutral and charged states.

  • The Fix: You must suppress ionization.[3] The mobile phase pH must be at least 1.5 units below the pKa .

Protocol: Low-pH Buffer Preparation (pH 3.0) Standard per USP Cyclopentolate Method[1][2]

  • Weigh: 660 mg of Dibasic Ammonium Phosphate.

  • Dissolve: In 1000 mL of HPLC-grade water.

  • Adjust: Titrate with Phosphoric Acid to pH 3.0 ± 0.1 .

  • Mix: Combine with Acetonitrile (typically 30% Organic / 70% Buffer).

  • Why this works: At pH 3.0, the carboxyl group is protonated (

    
    ), forcing the molecule to behave as a neutral species, eliminating ion-exchange interactions with silanols.
    
Q2: I adjusted the pH to 3.0, but it is still tailing. What now?

Diagnosis: If pH is correct, the issue is likely Silanol Activity or Trace Metals . Older "Type A" silica columns have high metal content and acidic silanols. The


-hydroxy group on the cyclopentyl ring can chelate trace metals.

Column Selection Guide

Column Type Suitability Reason
USP L15 (Hexyl silane) Standard Required for USP compliance.[2] Lower hydrophobicity than C18.
Base-Deactivated C18 High High-purity "Type B" silica minimizes metal chelation.[2]
Traditional C18 Low High silanol activity causes tailing with hydroxy-acids.[2]

| Polar-Embedded | Medium | Good for peak shape, but may alter selectivity significantly.[2] |

Action: Switch to a high-purity, end-capped column (e.g., Agilent Zorbax Eclipse, Waters Symmetry, or equivalent L15/L1 high-purity phases).[2]

Q3: Can I use TEA (Triethylamine) to fix the shape?

Answer: Yes, but it should be a last resort.

  • Mechanism: TEA is a "sacrificial base." It binds to the active silanol sites on the column, blocking them so your analyte cannot interact with them.

  • Drawback: TEA permanently alters the column. Once used, that column should be dedicated to that method. It also suppresses ionization in LC-MS.[2]

  • Protocol: Add 0.1% TEA to the aqueous buffer before pH adjustment. Adjust pH after addition.

Part 3: The Diagnostic Workflow

Follow this logic tree to resolve the issue systematically.

TroubleshootingTree Start Start: Peak Tailing Detected CheckPH Check Mobile Phase pH Start->CheckPH IsLow Is pH < 3.0? CheckPH->IsLow AdjustPH Action: Adjust pH to 2.5 - 3.0 IsLow->AdjustPH No CheckColumn Check Column Type IsLow->CheckColumn Yes AdjustPH->CheckColumn IsL15 Is it High Purity / L15? CheckColumn->IsL15 ReplaceCol Action: Switch to Base-Deactivated High Purity Silica IsL15->ReplaceCol No CheckVoid Check for Physical Void IsL15->CheckVoid Yes VoidTest Inject Neutral Marker (e.g., Toluene) CheckVoid->VoidTest PhysicalFix Action: Replace Column (Bed Collapse) VoidTest->PhysicalFix Marker Tails ChemicalFix Action: Add 0.1% TEA or Increase Buffer Conc. VoidTest->ChemicalFix Marker Symmetric

Figure 2: Step-by-step logic to isolate physical vs. chemical causes of tailing.

Part 4: Summary of Key Parameters

ParameterRecommendationTechnical Rationale
Mobile Phase pH 3.0 ± 0.1 Ensures carboxylic acid is protonated (

).[2]
Buffer Type Phosphate Suppresses silanol ionization better than acetate/formate at low pH.[2]
Column Temp 25°C - 30°C Higher temps improve mass transfer but may degrade this specific analyte.[2]
USP Classification L15 Hexylsilane packing is the regulatory standard for this impurity.[2]
Tailing Factor Limit NMT 2.0 USP System Suitability requirement.[1][2]

References

  • United States Pharmacopeia (USP). Cyclopentolate Hydrochloride: USP Monographs.[1] (2025).[1][3][4] Defines the regulatory standard method (L15 column, pH 3.0 buffer) and identification of Related Compound A.

  • Chromatography Online. HPLC Diagnostic Skills II – Tailing Peaks. (2019).[5] Detailed mechanism of silanol interactions with acidic analytes.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 999, Phenylacetic acid. (2025).[1][3][4] Provides pKa data (4.3) supporting the pH 3.0 strategy.[6]

  • Sielc Technologies. Separation of Cyclopentolate hydrochloride on Newcrom R1 HPLC column. Application note demonstrating modern stationary phase alternatives for anticholinergics.

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient (1-Hydroxycyclopentyl)phenylacetic Acid Synthesis

Welcome to the technical support center for the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical g...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the catalytic synthesis of this important pharmaceutical intermediate. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, optimize your reaction conditions, and achieve high yields and purity.

I. Overview of Synthetic Strategies

The synthesis of (1-Hydroxycyclopentyl)phenylacetic acid involves the formation of a crucial carbon-carbon bond between a phenylacetic acid moiety and a cyclopentanone derivative, followed by the generation of a tertiary alcohol. The selection of an appropriate catalyst and synthetic route is paramount to the success of this transformation. This guide will primarily focus on two robust methods: the Grignard-based approach and the Reformatsky reaction, while also touching upon alternative catalytic strategies.

II. Primary Recommended Synthesis: Grignard Reagent Addition to Cyclopentanone

A reliable and scalable method for the preparation of (1-Hydroxycyclopentyl)phenylacetic acid involves the reaction of a phenylacetic acid derivative with cyclopentanone in the presence of a Grignard reagent.[1] This method is advantageous due to the commercial availability of the starting materials and the generally high yields achievable.

Reaction Workflow

Grignard Synthesis Workflow cluster_0 Step 1: Phenylacetic Acid Preparation cluster_1 Step 2: Grignard Reaction & Product Formation A Methyl Phenylacetate C Hydrolysis A->C B Inorganic Base (e.g., NaOH) B->C D Phenylacetic Acid C->D E Phenylacetic Acid F Grignard Reagent (e.g., MeMgBr) E->F Deprotonation G Cyclopentanone F->G Nucleophilic Addition H Reaction Quench (HCl) G->H I (1-Hydroxycyclopentyl)phenylacetic acid H->I

Caption: Workflow for the Grignard-based synthesis of (1-Hydroxycyclopentyl)phenylacetic acid.

Detailed Experimental Protocol

Step 1: Hydrolysis of Methyl Phenylacetate

  • To a solution of methyl phenylacetate in a suitable solvent (e.g., methanol/water), add an inorganic base such as sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with an inorganic acid (e.g., HCl) to precipitate the phenylacetic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain pure phenylacetic acid. A yield of over 95% with a purity of >99.9% is achievable.[1]

Step 2: Grignard Reaction with Cyclopentanone

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of the previously synthesized phenylacetic acid in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Cool the solution in an ice bath and slowly add a commercially available Grignard reagent (e.g., methylmagnesium bromide). This step is crucial for the deprotonation of the carboxylic acid, preventing it from reacting with the subsequent Grignard reagent.

  • In a separate flask, prepare a solution of cyclopentanone in anhydrous ether.

  • Add the cyclopentanone solution dropwise to the reaction mixture while maintaining the low temperature. The Grignard reagent will then act as a nucleophile, attacking the carbonyl carbon of cyclopentanone.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete conversion.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or a dilute solution of hydrochloric acid.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system to yield pure (1-Hydroxycyclopentyl)phenylacetic acid.[1]

Troubleshooting Guide for the Grignard Method
Issue Potential Cause(s) Recommended Solution(s)
Low to no product formation 1. Inactive Grignard reagent due to moisture or air exposure. 2. Insufficient deprotonation of phenylacetic acid. 3. Low reaction temperature.1. Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere. Use freshly opened or titrated Grignard reagent. 2. Use a sufficient excess of the Grignard reagent for the deprotonation step. 3. Allow the reaction to warm to room temperature after the addition of cyclopentanone.
Formation of biphenyl or other side products Reaction of the Grignard reagent with unreacted starting materials or impurities.Ensure the purity of all starting materials and solvents. The dropwise addition of reagents at a controlled temperature can minimize side reactions.
Difficult product isolation/purification Emulsion formation during workup.Add a small amount of brine to the aqueous layer to break the emulsion. If the product is an oil, consider column chromatography for purification.

III. Alternative Synthetic Route: The Reformatsky Reaction

The Reformatsky reaction offers a compelling alternative for the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid. This reaction involves the use of an organozinc reagent, which is typically less reactive than a Grignard reagent, potentially leading to fewer side reactions.[2][3][4] The key reactants are an α-halo ester (e.g., ethyl bromo(phenyl)acetate) and a ketone (cyclopentanone) in the presence of zinc metal.[5][6]

Reaction Mechanism

Reformatsky Reaction Mechanism A α-halo ester + Zn B Organozinc Reagent (Reformatsky Enolate) A->B Oxidative Addition D Nucleophilic Addition B->D C Cyclopentanone C->D E Zinc Alkoxide Intermediate D->E F Acidic Workup E->F G β-hydroxy ester F->G H Hydrolysis G->H I (1-Hydroxycyclopentyl)phenylacetic acid H->I

Caption: Generalized mechanism of the Reformatsky reaction for the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid.

Key Considerations for the Reformatsky Reaction
  • Activation of Zinc: The zinc metal often requires activation to initiate the reaction. This can be achieved by methods such as washing with dilute acid, using zinc dust, or employing Rieke zinc.

  • Solvent Choice: Anhydrous ethereal solvents like THF or diethyl ether are commonly used.

  • Catalyst Variants: While zinc is the classic metal, other metals like indium and samarium have been used in Reformatsky-type reactions.[4] Additionally, co-catalysts can sometimes enhance the reaction rate and yield.

Troubleshooting the Reformatsky Reaction
Issue Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate Inactive zinc surface.Activate the zinc using one of the recommended methods. A small crystal of iodine can also be used as an initiator.
Low yield of the desired product 1. Incomplete reaction. 2. Side reactions such as self-condensation of the ester.1. Ensure the reaction is allowed to proceed for a sufficient amount of time. Gentle heating may be required. 2. The less reactive nature of the organozinc reagent generally minimizes this, but maintaining a controlled temperature is still important.
Formation of dehydrated byproducts The β-hydroxy ester can undergo dehydration under acidic or harsh workup conditions.Use a mild acidic workup, such as a saturated aqueous solution of ammonium chloride.

IV. Other Catalytic Approaches

While the Grignard and Reformatsky reactions are primary methods, other catalytic strategies for the synthesis of α-hydroxy acids are worth noting for specialized applications:

  • Cyanohydrin Formation and Hydrolysis: This two-step process involves the addition of a cyanide source (e.g., TMSCN) to cyclopentanone to form a cyanohydrin, followed by acid- or base-catalyzed hydrolysis of the nitrile group to a carboxylic acid.[7][8] The initial cyanation step can often be catalyzed by a Lewis base or a Lewis acid.

  • Biocatalytic α-Hydroxylation: Engineered enzymes, such as certain cytochrome P450 variants, have shown the ability to directly hydroxylate the α-position of phenylacetic acid derivatives with high enantioselectivity.[9] This approach is particularly valuable for the synthesis of chiral α-hydroxy acids.

V. Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the Grignard-based synthesis?

A1: The "catalyst" in the Grignard-based synthesis is the Grignard reagent itself, which acts as a strong nucleophile. The choice of Grignard reagent (e.g., MeMgBr, EtMgBr) is primarily for the deprotonation of the phenylacetic acid and to initiate the reaction. The key is to use a high-quality, active Grignard reagent.

Q2: Can I use phenylacetic acid directly in the Reformatsky reaction?

A2: The classic Reformatsky reaction utilizes an α-halo ester. Using phenylacetic acid directly would not work as the acidic proton would quench the organozinc reagent. You would need to start with a derivative like ethyl 2-bromo-2-phenylacetate.

Q3: How can I improve the yield and purity of my final product?

A3: Several factors can influence yield and purity:

  • Purity of Starting Materials: Ensure all reactants and solvents are pure and anhydrous, especially for the Grignard reaction.

  • Reaction Conditions: Strict control of temperature, reaction time, and inert atmosphere is crucial.

  • Purification Method: Recrystallization is often effective for obtaining a high-purity solid product. If your product is an oil, column chromatography may be necessary.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, both Grignard and Reformatsky reactions require careful handling:

  • Grignard Reagents: Are highly reactive with water and protic solvents and can be pyrophoric. Always handle them under an inert atmosphere.

  • α-Halo Esters: Are lachrymators and should be handled in a well-ventilated fume hood.

  • Cyanide Sources: If considering the cyanohydrin route, be aware that cyanide compounds are highly toxic.

VI. References

  • L.S.College, Muzaffarpur. (2021, September 9). Reformatsky reaction. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. [Link]

  • PHARMD GURU. 28. REFORMATSKY REACTION. [Link]

  • Erowid. Synthesis of Phenylacetic Acid. [Link]

  • YouTube. (2021, February 21). Reformatsky Reaction with Mechanism || 2025 Common Organic Chemistry. [Link]

  • Google Patents. US4981619A - Process for preparing alpha-hydroxy acids.

  • ACS Publications. Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids | The Journal of Organic Chemistry. [Link]

  • Google Patents. CN110483274A - A kind of preparation method of cyclopentolate hydrochloride intermediate.

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. [Link]

  • Google Patents. US20070010685A1 - Method of phenylacetic acid production.

  • Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic derivatives by 1,2-addition. [Link]

  • SATHEE. Chemistry Reformatsky Reaction. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • Pearson+. The Reformatsky reaction is an addition reaction in which an orga... | Study Prep. [Link]

  • Organic Syntheses. phenylacetic acid. [Link]

  • Google Patents. CN116496175A - A kind of preparation method of cyclohexanone cyanohydrin.

  • NIH. Enantioselective α-Hydroxylation of 2-Arylacetic Acid Derivatives and Buspirone Catalyzed by Engineered Cytochrome P450 BM-3. [Link]

  • Google Patents. US6225095B1 - Enzymatic process for the preparation of (S)-cyanohydrins.

  • Google Patents. CN107445822A - A kind of method for preparing phenylacetic acid.

  • ResearchGate. Enantioselective .ALPHA.-Alkylation of Phenylacetic Acid Using a Chiral Bidentate Lithium Amide as a Chiral Auxiliary.. [Link]

  • Organic Syntheses. acetone cyanohydrin. [Link]

  • Organic Chemistry Portal. Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]

  • ResearchGate. (PDF) Hydroxy Acids: Production and Applications. [Link]

  • NIH. Ligand-Enabled C H Hydroxylation with Aqueous H2O2 at Room Temperature. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]

  • Organic Syntheses. SYNTHESIS OF CYANOHYDRINS FROM KETONES: BENZOPHENONE CYANOHYDRIN. [Link]

  • ACS Publications. Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant | Organic Letters. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.. [Link]

  • Sciencemadness.org. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (1-Hydroxycyclopentyl)phenylacetic Acid

Welcome to the technical support center for the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the necessary knowledge to navigate the nuances of this reaction, with a particular focus on the critical role of solvent selection.

Introduction

(1-Hydroxycyclopentyl)phenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the anticholinergic agent Cyclopentolate. The most common and industrially viable method for its preparation involves the reaction of a phenylacetic acid dianion (an Ivanov reagent) with cyclopentanone. This reaction, a variation of the Grignard reaction, is highly sensitive to reaction conditions, especially the choice of solvent. Understanding the underlying principles of solvent effects is paramount to achieving high yields and purity.

This guide will delve into the mechanistic considerations, provide detailed experimental protocols, and offer solutions to common problems encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing (1-Hydroxycyclopentyl)phenylacetic acid?

A1: The predominant method is the reaction of a dianion of phenylacetic acid, often referred to as an Ivanov reagent, with cyclopentanone.[1] This dianion is typically generated in situ by treating phenylacetic acid with two equivalents of a strong Grignard reagent, such as m-tolylmagnesium chloride or isopropylmagnesium chloride.[1]

Q2: Why is the choice of solvent so critical in this synthesis?

A2: The solvent plays a multifaceted role in the Grignard reaction. It must be aprotic to prevent the highly basic Grignard reagent from being quenched.[2] Furthermore, the solvent's ability to solvate and stabilize the Grignard reagent, specifically the magnesium center, is crucial for its reactivity. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used for this purpose.

Q3: Which solvent is generally preferred for this reaction, THF or diethyl ether?

A3: Tetrahydrofuran (THF) is often the preferred solvent over diethyl ether for several reasons. THF has a higher boiling point (66 °C vs. 34.6 °C for diethyl ether), which allows for a higher reaction temperature.[3] This can be particularly beneficial for initiating the reaction with less reactive species. Additionally, THF possesses a greater solvating power due to its higher dielectric constant and stronger Lewis basicity, which leads to better stabilization of the Grignard reagent and can result in higher yields.[3] A patented process for this specific synthesis reports a high yield of 85.6% and a purity of 95.2% when using THF as the solvent.[1]

Q4: What are the primary side reactions to be aware of?

A4: The main side reactions include:

  • Wurtz-type coupling: The Grignard reagent can react with any unreacted organohalide used in its preparation, leading to the formation of a homocoupled byproduct.[1][2][3][4]

  • Enolization of cyclopentanone: The Grignard reagent, being a strong base, can deprotonate the α-carbon of cyclopentanone to form an enolate.[2][5] This results in the recovery of the starting ketone after workup.

  • Self-condensation of cyclopentanone: Under basic or acidic conditions, cyclopentanone can undergo aldol condensation with itself.[6][7][8][9][10]

  • Reaction with adventitious water or oxygen: Grignard reagents are highly sensitive to moisture and oxygen. Exposure to either will quench the reagent, reducing the yield.[2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid in a question-and-answer format.

Problem 1: The Grignard reaction fails to initiate.

  • Question: I've combined my organohalide with magnesium turnings in the solvent, but the reaction isn't starting. What should I do?

  • Answer:

    • Activation of Magnesium: The surface of magnesium turnings can have a passivating layer of magnesium oxide. Try adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

    • Local Heating: Gentle heating of a small spot of the reaction mixture with a heat gun can often initiate the reaction. Once started, the exothermic nature of the Grignard formation should sustain the reaction.

    • Anhydrous Conditions: Ensure all glassware is rigorously flame-dried under an inert atmosphere (nitrogen or argon) and that the solvent is anhydrous. Any trace of moisture will prevent the reaction from starting.

Problem 2: Low yield of the desired product.

  • Question: My reaction worked, but the yield of (1-Hydroxycyclopentyl)phenylacetic acid is much lower than expected. What are the likely causes?

  • Answer:

    • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature (if using a higher boiling point solvent like THF).

    • Wurtz Coupling: A high concentration of the organohalide during the Grignard formation can favor Wurtz coupling. Ensure slow, dropwise addition of the halide to the magnesium suspension.[1][3]

    • Enolization of Cyclopentanone: If the Grignard reagent is particularly bulky or the reaction temperature is too high during the addition of cyclopentanone, enolization can become a significant side reaction.[5] Add the cyclopentanone solution slowly at a low temperature (e.g., 0 °C).

    • Quenching by Water/Oxygen: Accidental introduction of air or moisture during the reaction will destroy the Grignard reagent. Maintain a positive pressure of an inert gas throughout the process.

Problem 3: The final product is impure, containing significant byproducts.

  • Question: After workup and purification, my final product is contaminated with other compounds. How can I identify and minimize these impurities?

  • Answer:

    • Unreacted Starting Materials: Incomplete reaction can leave unreacted phenylacetic acid or cyclopentanone in your product. Optimize reaction time and stoichiometry.

    • Wurtz Coupling Product: The homocoupled byproduct from the Grignard formation can be a major impurity.[3][4] This can often be removed by recrystallization or column chromatography. To minimize its formation, use slow addition rates and maintain a low reaction temperature during Grignard preparation.[1][3]

    • Cyclopentanone Self-Condensation Product: The aldol condensation product of cyclopentanone can form, especially during workup if conditions are not carefully controlled.[7][8][9][10] Ensure the reaction mixture is neutralized promptly during workup.

    • Purification: Recrystallization is a common and effective method for purifying (1-Hydroxycyclopentyl)phenylacetic acid.[1] The choice of recrystallization solvent is critical and may require some experimentation. Toluene is often a good starting point.

Solvent Effects on Yield: A Comparative Overview

SolventBoiling Point (°C)Dielectric ConstantKey AdvantagesPotential DrawbacksExpected Impact on Yield
Tetrahydrofuran (THF) 667.6Excellent solvating power for the Grignard reagent, higher reaction temperature possible.[3]More difficult to remove post-reaction, higher tendency for peroxide formation.Generally Higher
Diethyl Ether (Et₂O) 34.64.3Easy to remove, lower boiling point can be advantageous for sensitive reactions.Lower solvating power compared to THF, may lead to slower reaction rates.Moderate to High
2-Methyltetrahydrofuran (2-MeTHF) 806.2Higher boiling point than THF, lower tendency for peroxide formation, often gives higher yields in Grignard reactions.Higher cost, less common.Potentially the Highest

Experimental Protocols

Protocol 1: Synthesis of (1-Hydroxycyclopentyl)phenylacetic acid using Isopropylmagnesium Chloride in THF

This protocol is a generalized procedure based on established methods for Ivanov reactions.

Materials:

  • Phenylacetic acid

  • Isopropyl chloride

  • Magnesium turnings

  • Cyclopentanone

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Toluene for recrystallization

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (2.2 equivalents) to the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of isopropyl chloride (2.1 equivalents) in anhydrous THF.

    • Slowly add a small portion of the isopropyl chloride solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux.

    • Once the reaction has started, add the remaining isopropyl chloride solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Formation of the Phenylacetic Acid Dianion (Ivanov Reagent):

    • In a separate flame-dried flask, dissolve phenylacetic acid (1.0 equivalent) in anhydrous THF.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add the phenylacetic acid solution to the Grignard reagent via a cannula or dropping funnel. A vigorous evolution of propane gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Reaction with Cyclopentanone:

    • Cool the Ivanov reagent solution back down to 0 °C.

    • In the dropping funnel, prepare a solution of cyclopentanone (1.0 equivalent) in anhydrous THF.

    • Add the cyclopentanone solution dropwise to the Ivanov reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Acidify the mixture to a pH of approximately 2 with 1 M hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude solid from toluene to yield pure (1-Hydroxycyclopentyl)phenylacetic acid.

Visualizing the Workflow and Troubleshooting Logic

Experimental Workflow Diagram

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Ivanov Reagent Formation cluster_2 Step 3: C-C Bond Formation cluster_3 Step 4: Workup & Purification A Mg turnings + I2 in THF B Add Isopropyl Chloride A->B C Isopropylmagnesium Chloride B->C E Add Phenylacetic Acid to Grignard C->E D Phenylacetic Acid in THF D->E F Phenylacetic Acid Dianion E->F H Add Cyclopentanone to Dianion F->H G Cyclopentanone in THF G->H I Alkoxide Intermediate H->I J Quench with NH4Cl I->J K Acidify with HCl J->K L Extraction K->L M Recrystallization L->M N (1-Hydroxycyclopentyl)phenylacetic acid M->N G cluster_0 Problem Analysis cluster_1 Potential Causes cluster_2 Corrective Actions Start Low Yield or Impure Product A Reaction Failure Start->A B Incomplete Reaction Start->B C Byproduct Formation Start->C D Poor Mg Activation A->D E Wet Solvent/Reagents A->E F Insufficient Time/Temp B->F G Wurtz Coupling C->G H Enolization C->H I Self-Condensation C->I J Add I2 / Heat D->J K Use Anhydrous Solvent E->K L Increase Time/Temp F->L M Slow Halide Addition G->M N Low Temp Ketone Addition H->N O Controlled Workup I->O

Caption: A logical flow for troubleshooting common issues in the synthesis.

References

  • Bartleby. (2024, March 5). Answered: A common side reaction during Grignard Reactions is the Wurtz coupling.... Retrieved February 11, 2026, from [Link]

  • Wikipedia. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Retrieved February 11, 2026, from [Link]

  • Wikipedia. (n.d.). Ivanov reaction. Retrieved February 11, 2026, from [Link]

  • chemeurope.com. (n.d.). Ivanov reaction. Retrieved February 11, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Retrieved February 11, 2026, from [Link]

  • Homework.Study.com. (n.d.). Show the conversion of cyclopentanone to the given compound. Retrieved February 11, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Retrieved February 11, 2026, from [Link]

  • ChemTube3D. (n.d.). Aldol reaction of cyclopentanone. Retrieved February 11, 2026, from [Link]

  • Journal of the American Chemical Society. (n.d.). Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Retrieved February 11, 2026, from [Link]

  • SpringerLink. (n.d.). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides. Retrieved February 11, 2026, from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (n.d.). Condensation reaction of cyclopentanone and cyclohexanone. Retrieved February 11, 2026, from [Link]

  • MDPI. (n.d.). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Retrieved February 11, 2026, from [Link]

  • Pearson. (2024, July 27). Using cyclopentanone as the reactant, show the product of b. an aldol addition. c. an aldol condensation. Retrieved February 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved February 11, 2026, from [Link]

  • YouTube. (2023, January 31). Reactions of Organometallic Reagents with Ketones and Aldehydes. Retrieved February 11, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Iwanow Reaction (Ivanov Reaction). Retrieved February 11, 2026, from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved February 11, 2026, from [Link]

  • Sciencemadness.org. (2006, August 20). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Retrieved February 11, 2026, from [Link]

  • Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. Retrieved February 11, 2026, from [Link]

Sources

Optimization

Technical Support Center: Thermal Safety in (1-Hydroxycyclopentyl)phenylacetic Acid Synthesis

Current Status: Operational Topic: Managing Exothermic Profiles in Ivanov-Type Condensations Target Molecule: -(1-Hydroxycyclopentyl)phenylacetic acid Primary Application: Key intermediate for anticholinergic agents (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Managing Exothermic Profiles in Ivanov-Type Condensations Target Molecule:


-(1-Hydroxycyclopentyl)phenylacetic acid
Primary Application:  Key intermediate for anticholinergic agents (e.g., Glycopyrronium bromide).

Executive Summary: The Thermal Challenge

The synthesis of (1-Hydroxycyclopentyl)phenylacetic acid typically proceeds via an Ivanov reaction (or "Ivanoff" reaction). This involves generating the dianion of phenylacetic acid (using a Grignard reagent or organolithium) and condensing it with cyclopentanone.

The Critical Hazard: This pathway involves three distinct exothermic events:

  • Dianion Formation: Deprotonation of the carboxylic acid and the

    
    -carbon.
    
  • Nucleophilic Addition: The reaction of the dianion with cyclopentanone.

  • Quenching: The neutralization of the alkoxide/carboxylate intermediate.

This guide addresses the specific thermal and rheological (viscosity) risks associated with this workflow.

Module 1: Dianion Formation & Slurry Management

Context: You are reacting Phenylacetic Acid (PAA) with 2 equivalents of a base (commonly Isopropylmagnesium Chloride,


-PrMgCl) to form the Ivanov reagent.
Troubleshooting Guide

Q: Why is the temperature spiking during the addition of


-PrMgCl? 
  • Root Cause: The deprotonation of the carboxylic acid proton is instantaneous and highly exothermic. If the PAA is added to the base (reverse addition) or the base is added too quickly to the PAA, the heat generation rate (

    
    ) exceeds the cooling capacity (
    
    
    
    ).
  • Technical Fix:

    • Protocol Adjustment: Switch to a controlled dosing strategy. Add

      
      -PrMgCl to the PAA solution at a rate where 
      
      
      
      never exceeds 25°C (or your specific safety limit).
    • Solvent Check: Ensure you are using THF (Tetrahydrofuran). Diethyl ether has a lower boiling point (

      
      C) and offers a narrower safety margin against thermal runaway.
      

Q: My reaction mixture has turned into a solid block (seized). What do I do?

  • Root Cause: The magnesium salt of the phenylacetic acid dianion is poorly soluble in THF, often forming a thick, cement-like slurry. This causes a Loss of Agitation (LoA) , leading to "hot spots" where heat cannot dissipate.

  • Immediate Action:

    • Stop Dosing: Do not add more reagent.

    • Increase Shear: If using an overhead stirrer, increase RPM carefully. If using a magnetic bar (not recommended for this scale), you must switch to mechanical stirring.

    • Dilution: Add anhydrous THF to reduce viscosity. Note: This will dilute the reactants and may slow the subsequent step, but safety takes precedence.

  • Prevention: Operate at a concentration of 0.5 M to 0.8 M maximum. Use a high-torque overhead stirrer with an anchor or helical impeller designed for high-viscosity slurries.

Module 2: The Cyclopentanone Addition

Context: Adding cyclopentanone to the thick dianion slurry.

Troubleshooting Guide

Q: The reaction didn't exotherm when I added the ketone, but now the temperature is creeping up slowly. Is this normal?

  • Root Cause: This is a sign of Mass Transfer Limitation . Because the dianion is a thick slurry, the cyclopentanone is pooling on top or not mixing effectively. The reaction is limited by mixing, not kinetics. Once mixing improves, a sudden, rapid exotherm (thermal runaway) may occur.

  • Technical Fix:

    • Verify Mixing: Ensure the vortex is pulling the liquid surface down.

    • Temperature Ramp: If the slurry is cold (e.g., 0°C), the reaction rate may be too slow. Slowly warm the jacket to 10–15°C to initiate the reaction while maintaining high stirring.

    • Do NOT dump all the ketone in at once hoping to "kickstart" it.

Q: What is the target temperature for this addition?

  • Recommendation: Maintain

    
    .
    
    • Why? Higher temperatures (

      
      ) promote the decarboxylation of the dianion or polymerization of cyclopentanone (aldol-type side reactions). Lower temperatures (
      
      
      
      ) increase viscosity, exacerbating the slurry issue.

Module 3: The Quench (The "Volcano" Risk)

Context: Acidifying the reaction mixture to protonate the alkoxide and carboxylate, yielding the final hydroxy-acid.

Troubleshooting Guide

Q: I experienced a violent boil-over (volcano) during the acid quench.

  • Root Cause: You likely added concentrated HCl or

    
     directly to the reaction mixture. The heat of neutralization combined with the heat of hydration of the magnesium salts causes rapid solvent vaporization.
    
  • Technical Fix:

    • Reverse Quench: Transfer the reaction mixture into a chilled dilute acid solution. This dissipates heat more effectively into the larger aqueous volume.

    • Controlled Hydrolysis: If quenching directly, use a dilute acid (e.g., 1M HCl or 10%

      
      ) and add it dropwise. Monitor the off-gassing (if unreacted Grignard is present, alkanes will evolve).
      

Visualizing the Safety Workflow

The following diagram outlines the critical control points (CCPs) for the Ivanov synthesis route.

IvanovSafety Start Start: Phenylacetic Acid + THF Step1 Step 1: Add i-PrMgCl (Base) Start->Step1 Check1 CCP 1: Viscosity Check Is slurry stirrable? Step1->Check1 Action1 Action: Add THF / Increase Torque Check1->Action1 No Step2 Step 2: Dianion Formed Check1->Step2 Yes Action1->Check1 Step3 Step 3: Add Cyclopentanone Step2->Step3 Check2 CCP 2: Exotherm Detection Is T rising instantly? Step3->Check2 Action2 Warning: Mass Transfer Limit Increase Stirring BEFORE adding more Check2->Action2 No (Delayed Exotherm) Step4 Step 4: Quench (Acidification) Check2->Step4 Yes (Normal) Action2->Check2 Check3 CCP 3: Heat Removal T < Reflux? Step4->Check3 Final Product: (1-Hydroxycyclopentyl)phenylacetic acid Check3->Final Controlled

Caption: Workflow for the Ivanov reaction emphasizing Critical Control Points (CCPs) for viscosity and thermal management.

Quantitative Data: Thermal Parameters

Use these estimated values to calculate your required cooling capacity.

ParameterValue (Approx.)Implication
Enthalpy of Deprotonation -60 to -80 kJ/molHigh heat release during Reagent Addition (Step 1).
Enthalpy of Addition -40 to -60 kJ/molModerate heat release during Cyclopentanone addition.
Adiabatic Temp Rise (

)
> 50°C (Solvent dependent)Potential to boil THF if cooling fails.
Viscosity of Dianion Slurry > 1000 cPRequires high-torque agitation (Anchor/Helical).

References

  • Ivanov, D., & Spassoff, A. (1931).

    
    -alcools. Bulletin de la Société Chimique de France.  (Historical Foundation).
    
  • Akao, A., et al. (2006). A Practical Synthesis of

    
    -Hydroxy Acids via the Ivanov Reaction. Organic Process Research & Development.  (Process Safety Optimization).
    
  • Sigma-Aldrich. (2023). Isopropylmagnesium Chloride Solution Safety Data Sheet (SDS). (Reagent Safety).

  • Organic Chemistry Portal. (2024). Ivanov Reaction: Mechanism and Conditions. (Mechanistic Overview).

Reference Data & Comparative Studies

Validation

Strategic Selection of Chiral Building Blocks: (1-Hydroxycyclopentyl)phenylacetic Acid vs. Mandelic Acid

This guide provides an in-depth technical comparison between (1-Hydroxycyclopentyl)phenylacetic acid and Mandelic acid , focusing on their structural distinctiveness, synthetic pathways, and reactivity profiles in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between (1-Hydroxycyclopentyl)phenylacetic acid and Mandelic acid , focusing on their structural distinctiveness, synthetic pathways, and reactivity profiles in drug development.

Executive Summary & Structural Profiling[1]

In the landscape of chiral synthons, Mandelic acid serves as the "gold standard"


-hydroxy acid (AHA), widely utilized for its versatile reactivity and ready availability in the chiral pool. In contrast, (1-Hydroxycyclopentyl)phenylacetic acid  (CAS 25209-52-3) represents a specialized, sterically crowded 

-hydroxy acid scaffold.

While Mandelic acid is a general-purpose building block for antibiotics and resolution agents, the cyclopentyl variant is a precision-engineered pharmacophore, primarily serving as the lipophilic core for antimuscarinic agents like Cyclopentolate and Glycopyrrolate .

Comparative Physicochemical Profile[2][3]
FeatureMandelic Acid(1-Hydroxycyclopentyl)phenylacetic Acid
CAS Number 90-64-2 (racemic)25209-52-3
Structure Class

-Hydroxy Acid (AHA)

-Hydroxy Acid (BHA)
Alcohol Type Secondary (Benzylic)Tertiary (Cycloalkyl)
Steric Bulk Moderate (Phenyl + H)High (Phenyl + Cyclopentyl Ring)
Chirality Single Stereocenter (

-C)
Single Stereocenter (

-C)*
Primary Risk Racemization at

-C
Dehydration (

-elimination)
Key Application Cephalosporins, Skin CareAnticholinergics (Mydriatics)

*Note: The


-carbon in the cyclopentyl variant is chiral because it is bonded to four distinct groups: Phenyl, Carboxyl, H, and the 1-Hydroxycyclopentyl moiety.

Synthetic Architectures: The "Make"

The synthesis of these two acids illustrates a fundamental divergence in chemical strategy: Nucleophilic Addition to Carbonyls (Mandelic) vs. Enediolate Dianion Chemistry (Cyclopentyl variant).

A. Mandelic Acid: The Cyanohydrin Route

The industrial standard involves the nucleophilic attack of cyanide on benzaldehyde, followed by acid hydrolysis. This pathway is robust but relies on handling hazardous cyanides.

B. (1-Hydroxycyclopentyl)phenylacetic Acid: The Ivanov Reaction

Synthesizing the cyclopentyl variant requires forming a carbon-carbon bond between two bulky partners. Standard enolate chemistry often fails due to sterics. The solution is the Ivanov Reaction , which utilizes a magnesium enediolate (dianion) of phenylacetic acid.[1]

Mechanism:

  • Dianion Formation: Phenylacetic acid is treated with 2 equivalents of a Grignard reagent (e.g.,

    
    ). The first equivalent deprotonates the carboxylic acid; the second deprotonates the 
    
    
    
    -carbon.
  • Electrophilic Attack: The resulting dianion attacks the ketone (cyclopentanone).

  • Stereocontrol: The reaction proceeds via a Zimmerman-Traxler transition state, often yielding high diastereoselectivity (typically anti configuration) in substituted analogs.[1]

Experimental Protocol: Ivanov Synthesis of (1-Hydroxycyclopentyl)phenylacetic Acid

This protocol is designed for a 50 mmol scale.

  • Reagent Preparation: Flame-dry a 250 mL three-neck flask under Argon. Charge with Phenylacetic acid (6.8 g, 50 mmol) and anhydrous THF (50 mL).

  • Dianion Generation: Cool to 0°C. Add Isopropylmagnesium chloride (2.0 M in THF, 55 mL, 110 mmol) dropwise over 30 minutes.

    • Observation: The solution may turn slightly turbid or yellow, indicating dianion formation.

    • Critical Step: Warm to room temperature and stir for 2 hours to ensure complete

      
      -deprotonation.
      
  • Condensation: Cool the mixture back to -10°C. Add Cyclopentanone (4.6 g, 55 mmol) dissolved in THF (10 mL) slowly.

    • Causality: Low temperature prevents retro-aldol or polymerization side reactions.

  • Quenching: Stir for 3 hours, then pour the mixture into ice-cold dilute HCl (1 M, 100 mL).

    • Warning: Do not use concentrated acid or heat, as this will trigger

      
      -elimination (dehydration) to form the conjugated alkene.
      
  • Isolation: Extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and recrystallize from Hexane/EtOAc.
    
Visualization: Synthetic Pathway Comparison

SynthesisPathways cluster_0 Mandelic Acid Synthesis cluster_1 (1-Hydroxycyclopentyl)phenylacetic Acid Synthesis Benzaldehyde Benzaldehyde Mandelonitrile Mandelonitrile (Intermediate) Benzaldehyde->Mandelonitrile Nucleophilic Addition Cyanide NaCN / H+ Mandelic Mandelic Acid (Alpha-OH) Mandelonitrile->Mandelic Acid Hydrolysis PAA Phenylacetic Acid Dianion Ivanov Reagent (Dianion) PAA->Dianion Deprotonation (Carboxyl + Alpha) Grignard 2 eq. i-PrMgCl Target Target Acid (Beta-OH) Dianion->Target Condensation (Zimmerman-Traxler TS) Cyclopentanone Cyclopentanone Cyclopentanone->Target

Figure 1: Comparative synthetic logic. Mandelic acid follows a linear functional group transformation, while the cyclopentyl variant requires convergent assembly via dianion chemistry.

Reactivity & Handling: The "Use"

Once synthesized, these two acids behave differently during downstream processing, particularly in esterification reactions common in drug synthesis.

A. Esterification Challenges
  • Mandelic Acid: The secondary

    
    -hydroxyl group is relatively stable. Direct Fischer esterification is possible but risks racemization  of the sensitive benzylic proton.
    
  • Cyclopentyl Variant: The tertiary

    
    -hydroxyl group presents a massive steric wall. Standard esterification (acid + alcohol) often fails.
    
    • Solution: Activation of the carboxyl group is required (e.g., using CDI or forming the acid chloride).

    • Risk:[2] The tertiary alcohol makes the molecule prone to dehydration .

B. The Dehydration Risk (Stability)

This is the most critical distinction for process chemists.

  • Mandelic Acid: Stable to dehydration under mild conditions. Under oxidative stress, it converts to Phenylglyoxylic acid (Ketone).

  • Cyclopentyl Variant: As a

    
    -hydroxy acid, it is highly susceptible to acid-catalyzed dehydration. The driving force is the formation of a conjugated system (styrene-like double bond).
    
    • Reaction: (1-Hydroxycyclopentyl)phenylacetic acid

      
      Cyclopentylidene phenylacetic acid .
      
    • Control: All esterifications must be performed under neutral or basic conditions (e.g., DCC/DMAP coupling) to preserve the hydroxyl group.

Visualization: Reactivity Decision Tree

Reactivity Start Select Acid Scaffold Mandelic Mandelic Acid (Alpha-OH) Start->Mandelic Target (1-Hydroxycyclopentyl) phenylacetic Acid (Beta-OH) Start->Target Racemization Risk: Racemization (Benzylic Proton) Mandelic->Racemization Basic Conditions Lactide Side Product: Cyclic Dimer (Lactide) Mandelic->Lactide Acid/Heat Dehydration Risk: Beta-Elimination (Dehydration) Target->Dehydration Acidic Conditions (Avoid!) Activation Requirement: Carboxyl Activation (CDI/DCC) Target->Activation Esterification Strategy

Figure 2: Reactivity flowchart highlighting the primary stability risks: Racemization for Mandelic acid vs. Dehydration for the Cyclopentyl variant.

Application Case Study: Anticholinergic Design

Why choose the complex (1-Hydroxycyclopentyl)phenylacetic acid over the simpler Mandelic acid? The answer lies in Pharmacophore Theory .

Receptor Binding Dynamics
  • Mandelic Acid Derivatives (e.g., Homatropine): The phenyl group provides

    
    -stacking interactions, and the hydroxyl group H-bonds with the receptor. However, the lack of a second bulky lipophilic group limits its potency at muscarinic receptors.
    
  • Cyclopentyl Variant (e.g., Cyclopentolate): The addition of the cyclopentyl ring creates a "dual-anchor" binding mode.

    • Phenyl Ring: Engages in

      
       interactions.
      
    • Cyclopentyl Ring: Fills a hydrophobic pocket (auxiliary binding site) in the M1/M3 muscarinic receptors.

    • Hydroxyl Group: The tertiary OH is positioned precisely to mimic the hydroxymethyl group of atropine, crucial for H-bonding.

References

  • Ivanov Reaction Mechanism & Scope

    • Title: The Ivanov Reaction: Synthesis of

      
      -Hydroxy Acids.[1]
      
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Title: Preparation method of cyclopentolate hydrochloride (CN106083615A).
  • Mandelic Acid Properties

    • Title: Mandelic Acid - Compound Summary.[3]

    • Source: PubChem.
    • URL:[Link]

  • Target Compound Data

    • Title: (1-Hydroxycyclopentyl)phenylacetic acid (CAS 25209-52-3).
    • Source: Biosynth / Chemical Data.[1]

Sources

Comparative

Comparative analysis of different synthetic routes to (1-Hydroxycyclopentyl)phenylacetic acid

For researchers and professionals in the field of drug development and organic synthesis, the efficient and scalable production of key intermediates is of paramount importance. (1-Hydroxycyclopentyl)phenylacetic acid is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and organic synthesis, the efficient and scalable production of key intermediates is of paramount importance. (1-Hydroxycyclopentyl)phenylacetic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through several distinct chemical pathways. This guide provides an in-depth comparative analysis of three primary synthetic routes to this target molecule: the Cyanohydrin route, the Reformatsky reaction, and the Grignard reaction. Each route is evaluated based on its mechanistic underpinnings, experimental feasibility, potential yield, and overall advantages and disadvantages, providing a comprehensive framework for informed decision-making in a laboratory or industrial setting.

At a Glance: A Comparative Overview

ParameterCyanohydrin RouteReformatsky RouteGrignard Route
Starting Materials Phenyl cyclopentyl ketone, Cyanide source (e.g., KCN, HCN)Cyclopentanone, Ethyl 2-bromo-2-phenylacetate, ZincPhenylmagnesium bromide, Diethyl cyclopentane-1,1-dicarboxylate
Key Intermediate 1-cyano-N-phenyl-cyclopentan-1-ol (a cyanohydrin)Ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetateDiethyl 1-(hydroxy(phenyl)methyl)cyclopentane-1-carboxylate
Overall Yield Moderate to GoodGood to ExcellentModerate
Key Advantages Well-established chemistry, readily available starting materials.Good yields, milder conditions than Grignard, tolerates ester functionality.Utilizes common and versatile Grignard reagents.
Key Disadvantages High toxicity of cyanide reagents, harsh hydrolysis conditions.Requires activation of zinc, potential for side reactions.Highly reactive reagent, sensitive to moisture, potential for over-addition.
Scalability Feasible, but requires stringent safety protocols for cyanide handling.Generally scalable, with considerations for zinc activation and heat management.Scalable, but requires strict anhydrous conditions and careful control of exotherms.
Stereoselectivity Generally produces a racemic mixture unless a chiral catalyst is used.Can achieve diastereoselectivity; enantioselective variants exist.Produces a racemic mixture in the absence of chiral auxiliaries.

Route 1: The Cyanohydrin Pathway

The formation of a cyanohydrin, followed by hydrolysis of the nitrile group to a carboxylic acid, is a classic and straightforward approach to α-hydroxy acids.[1][2] This two-step process begins with the nucleophilic addition of a cyanide ion to the carbonyl carbon of a ketone.[3]

Mechanism and Rationale

The reaction is initiated by the attack of the cyanide anion on the electrophilic carbonyl carbon of phenyl cyclopentyl ketone. This addition breaks the carbon-oxygen pi bond, forming a tetrahedral intermediate which is then protonated to yield the cyanohydrin.[1] The subsequent hydrolysis of the nitrile can be performed under acidic or basic conditions, typically requiring heating, to afford the carboxylic acid.[3]

Cyanohydrin_Route Ketone Phenyl Cyclopentyl Ketone Cyanohydrin 1-Cyano-N-phenyl-cyclopentan-1-ol Ketone->Cyanohydrin Cyanohydrin Formation Cyanide KCN / H+ Product (1-Hydroxycyclopentyl)phenylacetic acid Cyanohydrin->Product Nitrile Hydrolysis Hydrolysis H3O+, Heat

Caption: Synthetic workflow for the Cyanohydrin Route.

Experimental Protocol

Step 1: Synthesis of 1-cyano-N-phenyl-cyclopentan-1-ol

  • In a well-ventilated fume hood, a solution of potassium cyanide (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5°C.

  • A solution of phenyl cyclopentyl ketone (1.0 equivalent) in a suitable organic solvent (e.g., THF or diethyl ether) is added dropwise to the stirred cyanide solution over 1-2 hours, maintaining the temperature below 10°C.[4]

  • After the addition is complete, the mixture is stirred for an additional hour at the same temperature.

  • The reaction is then slowly acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3, still maintaining the cold temperature.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude cyanohydrin.

Step 2: Hydrolysis to (1-Hydroxycyclopentyl)phenylacetic acid

  • The crude cyanohydrin is added to a solution of concentrated hydrochloric acid.

  • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the reaction mixture is extracted with an organic solvent.

  • The organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude (1-Hydroxycyclopentyl)phenylacetic acid, which can be further purified by recrystallization.

Analysis

The primary advantage of this route is its directness and the use of readily available starting materials. However, the extreme toxicity of cyanide salts and hydrogen cyanide necessitates stringent safety precautions, including the use of a dedicated fume hood and appropriate personal protective equipment.[5] The hydrolysis step often requires harsh conditions (strong acid and heat), which may not be suitable for sensitive substrates. From a scalability perspective, the handling of large quantities of cyanide can be a significant operational and safety challenge.[6]

Route 2: The Reformatsky Reaction

The Reformatsky reaction provides a powerful method for the formation of β-hydroxy esters, which can be readily hydrolyzed to the corresponding α-hydroxy acids.[7] This reaction employs an organozinc reagent, which is less reactive and more tolerant of ester functionalities compared to Grignard reagents.[8]

Mechanism and Rationale

The key step in the Reformatsky reaction is the formation of an organozinc reagent (a Reformatsky enolate) by the oxidative addition of zinc metal to the carbon-halogen bond of an α-halo ester.[9] This enolate then adds to the carbonyl group of cyclopentanone. The resulting zinc alkoxide is hydrolyzed upon workup to yield the β-hydroxy ester, which is subsequently hydrolyzed to the target α-hydroxy acid. The use of zinc is crucial as it is reactive enough to form the enolate but not so reactive that it will readily add to the ester group of another molecule of the α-halo ester.[10]

Reformatsky_Route Starting_Materials Cyclopentanone + Ethyl 2-bromo-2-phenylacetate + Zinc Hydroxy_Ester Ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate Starting_Materials->Hydroxy_Ester Reformatsky Reaction Product (1-Hydroxycyclopentyl)phenylacetic acid Hydroxy_Ester->Product Ester Hydrolysis Hydrolysis H3O+, Heat

Caption: Synthetic workflow for the Reformatsky Route.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate

  • A flask containing activated zinc dust (2.0 equivalents) and a crystal of iodine in an anhydrous solvent (e.g., toluene or THF) is heated to reflux for a few minutes and then cooled to room temperature.[11]

  • A solution of ethyl 2-bromo-2-phenylacetate (1.5 equivalents) and cyclopentanone (1.0 equivalent) in the same anhydrous solvent is added to the zinc suspension.

  • The reaction mixture is stirred and heated (e.g., to 90°C in toluene) for 30 minutes to an hour.[11]

  • After cooling to 0°C, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

  • The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate or MTBE). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Hydrolysis to (1-Hydroxycyclopentyl)phenylacetic acid

  • The purified β-hydroxy ester is dissolved in a suitable solvent (e.g., ethanol).

  • An aqueous solution of a strong base (e.g., sodium hydroxide) is added, and the mixture is heated to reflux until the hydrolysis is complete.

  • The reaction mixture is cooled and acidified with a mineral acid to precipitate the carboxylic acid.

  • The product is collected by filtration, washed with cold water, and dried. Recrystallization can be used for further purification.

Analysis

The Reformatsky reaction offers a significant advantage in its tolerance of the ester functional group, preventing the self-condensation that can be problematic with more reactive organometallics.[10] Yields are often good to excellent.[11] The main challenges include the need to activate the zinc metal and the potential for side reactions if the conditions are not carefully controlled. In terms of scalability, the process is generally amenable to larger scales, with the primary considerations being efficient stirring of the zinc suspension and management of the reaction exotherm.

Route 3: The Grignard Reaction

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[12] In this proposed route, a Grignard reagent is reacted with a cyclopentanone derivative bearing an ester group.

Mechanism and Rationale

This approach involves the nucleophilic addition of phenylmagnesium bromide to the carbonyl group of a diester, diethyl cyclopentane-1,1-dicarboxylate. The highly nucleophilic Grignard reagent will attack one of the ester carbonyls. A subsequent acidic workup will protonate the resulting alkoxide and hydrolyze the remaining ester to the carboxylic acid. The high reactivity of the Grignard reagent is a double-edged sword; while it ensures the reaction proceeds, it also makes the reaction highly sensitive to moisture and can lead to side reactions if not carefully controlled.[13]

Grignard_Route Starting_Materials Phenylmagnesium bromide + Diethyl cyclopentane-1,1-dicarboxylate Intermediate Diethyl 1-(hydroxy(phenyl)methyl)cyclopentane-1-carboxylate Starting_Materials->Intermediate Grignard Addition Product (1-Hydroxycyclopentyl)phenylacetic acid Intermediate->Product Ester Hydrolysis & Decarboxylation Hydrolysis H3O+, Heat

Caption: Synthetic workflow for the Grignard Route.

Experimental Protocol

Step 1: Synthesis of Diethyl 1-(hydroxy(phenyl)methyl)cyclopentane-1-carboxylate

  • All glassware must be rigorously dried to exclude moisture. A solution of phenylmagnesium bromide (1.1 equivalents) in anhydrous diethyl ether or THF is prepared or obtained commercially.

  • The Grignard solution is cooled in an ice bath. A solution of diethyl cyclopentane-1,1-dicarboxylate (1.0 equivalent) in anhydrous ether is added dropwise with stirring.[14]

  • The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for an hour.

  • The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride or dilute acid.

  • The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed, dried, and concentrated to give the crude product.

Step 2: Hydrolysis and Decarboxylation to (1-Hydroxycyclopentyl)phenylacetic acid

  • The crude intermediate is heated under reflux with a strong aqueous acid (e.g., H2SO4 or HCl).

  • This step will hydrolyze the remaining ester and induce decarboxylation of the resulting β-keto acid intermediate.

  • After cooling, the product is isolated by extraction or filtration and purified by recrystallization.

Analysis

The Grignard route utilizes one of the most well-known and powerful classes of organometallic reagents. However, the high reactivity of the Grignard reagent necessitates strict anhydrous conditions, which can be challenging to maintain on a large scale.[12][13] A significant drawback is the potential for the Grignard reagent to react with the ester functionality, leading to the formation of tertiary alcohols as byproducts. The chosen starting material, a diester, mitigates this to some extent by having a non-enolizable α-position. Scalability requires careful control of the exothermic reaction and robust systems for maintaining an inert atmosphere.[15]

Conclusion and Recommendations

The choice of the optimal synthetic route to (1-Hydroxycyclopentyl)phenylacetic acid depends on the specific requirements of the synthesis, including scale, available equipment, safety considerations, and cost.

  • The Cyanohydrin Route is a classic and direct method but is hampered by the significant safety risks associated with the use of highly toxic cyanide reagents. It is best suited for small-scale syntheses where appropriate safety infrastructure is in place.

  • The Reformatsky Reaction emerges as a highly attractive option, offering a good balance of yield, operational simplicity, and functional group tolerance. Its milder conditions compared to the Grignard reaction and the avoidance of highly toxic reagents make it a strong candidate for both laboratory-scale and larger-scale production.

  • The Grignard Reaction is a viable alternative, particularly if the necessary anhydrous conditions can be reliably maintained. However, the potential for side reactions and the need for careful control of reactivity make it a more challenging route to optimize, especially at scale.

For most applications, the Reformatsky reaction presents the most favorable combination of efficiency, safety, and scalability for the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid. Further process optimization of this route could lead to a highly efficient and robust manufacturing process for this valuable chemical intermediate.

References

  • EP0132320A1, Method of preparing cyanohydrins, Google P
  • Reformatsky Reaction, NROChemistry, Accessed on 2024-10-26, [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation, Chemistry Steps, Accessed on 2024-10-26, [Link]

  • Reformatsky reaction, L.S.College, Muzaffarpur, Accessed on 2024-10-26, [Link]

  • cyclopentanone, Organic Syntheses Procedure, Accessed on 2024-10-26, [Link]

  • Cyanohydrins, Chemistry LibreTexts, Accessed on 2024-10-26, [Link]

  • Unconventional Cyanohydrin Synthesis, Sciencemadness.org, Accessed on 2024-10-26, [Link]

  • REFORMATSKY REACTION, PHARMD GURU, Accessed on 2024-10-26, [Link]

  • Resilient Poly(α-hydroxy acids) with Improved Strength and Ductility via Scalable Stereosequence-Controlled Polymerization, Journal of the American Chemical Society, Accessed on 2024-10-26, [Link]

  • Organic Syntheses Procedure, Accessed on 2024-10-26, [Link]

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  • 7: The Grignard Reaction (Experiment), Chemistry LibreTexts, Accessed on 2024-10-26, [Link]

  • Hydroxy Acids: Production and Applications, ResearchGate, Accessed on 2024-10-26, [Link]

  • Grignard Reactions in Cyclopentyl Methyl Ether, ResearchGate, Accessed on 2024-10-26, [Link]

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  • Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives, PMC - NIH, Accessed on 2024-10-26, [Link]

  • Recent Advances on O-Ethoxycarbonyl and O-Acyl Protected Cyanohydrins, PMC - NIH, Accessed on 2024-10-26, [Link]

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Validation

A Senior Application Scientist's Guide to Purity Analysis: Synthesized vs. Commercial (1-Hydroxycyclopentyl)phenylacetic Acid

Introduction (1-Hydroxycyclopentyl)phenylacetic acid is a molecule of significant interest in medicinal chemistry and pharmaceutical development. Its bifunctional nature, featuring both a carboxylic acid and a tertiary a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Hydroxycyclopentyl)phenylacetic acid is a molecule of significant interest in medicinal chemistry and pharmaceutical development. Its bifunctional nature, featuring both a carboxylic acid and a tertiary alcohol, makes it a valuable precursor for creating more complex molecular architectures.[1] Most notably, it serves as a pivotal intermediate in the synthesis of Cyclopentolate, a widely used anticholinergic agent for ophthalmic examinations.[1] Given its role in the synthesis of active pharmaceutical ingredients (APIs), the purity of (1-Hydroxycyclopentyl)phenylacetic acid is not merely a matter of yield, but a critical determinant of the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of a laboratory-synthesized batch of (1-Hydroxycyclopentyl)phenylacetic acid against a commercially available standard. We will detail a robust synthesis protocol and subsequently apply a multi-technique analytical approach—leveraging High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to rigorously assess and compare the purity and structural integrity of both samples. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of purity validation in synthetic chemistry.

Part 1: Synthesis of (1-Hydroxycyclopentyl)phenylacetic Acid

The synthesis of the target compound can be achieved through various methods, with the Grignard reaction being a common and effective approach suitable for industrial-scale production.[1] This pathway involves the formation of a dianion from phenylacetic acid, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. This choice of reaction is predicated on its high yield and the use of readily available starting materials.

Experimental Protocol: Grignard-based Synthesis
  • Dianion Formation: In a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, a 2M solution of a suitable Grignard reagent, such as m-tolylmagnesium chloride in tetrahydrofuran (THF), is prepared. Phenylacetic acid, dissolved in anhydrous THF, is added dropwise to the Grignard solution at room temperature. The reaction is stirred for 1-2 hours to ensure the complete formation of the dianion. The use of a strong base like a Grignard reagent is essential to deprotonate both the carboxylic acid and the alpha-carbon of phenylacetic acid.

  • Reaction with Cyclopentanone: Cyclopentanone is then added dropwise to the reaction mixture. An exothermic reaction is expected. The mixture is gently heated to approximately 35-40°C and maintained at this temperature for 2-3 hours to drive the reaction to completion.[1]

  • Quenching and Extraction: The reaction is cooled in an ice bath and carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by 2M hydrochloric acid (HCl) until the solution is acidic (pH ~2). This step protonates the alkoxide and carboxylate intermediates and dissolves the magnesium salts. The aqueous mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., toluene or a hexane/ethyl acetate mixture) to yield the final product as a white solid.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification P_Acid Phenylacetic Acid in THF Dianion Dianion Formation (Stir 1-2h at RT) P_Acid->Dianion Grignard m-Tolylmagnesium Chloride in THF Grignard->Dianion Add_Cyclo Add Cyclopentanone (Heat to 35-40°C) Dianion->Add_Cyclo Quench Quench with NH4Cl / HCl Add_Cyclo->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Recrystallization Extract->Purify Final (1-Hydroxycyclopentyl)phenylacetic acid Purify->Final

Caption: Workflow for the synthesis of (1-Hydroxycyclopentyl)phenylacetic acid.

Part 2: Comparative Purity Analysis

To ensure an objective evaluation, the synthesized product was compared against a commercial standard of (1-Hydroxycyclopentyl)phenylacetic acid (CAS 25209-52-3, Purity ≥95%). Both samples were subjected to identical analytical procedures.

Analytical Workflow Diagram

Analytical_Workflow cluster_hplc Quantitative Purity cluster_struct Structural Confirmation cluster_results Data Comparison Sample_Syn Synthesized Product HPLC HPLC-UV Analysis Sample_Syn->HPLC FTIR FTIR Spectroscopy Sample_Syn->FTIR NMR 1H & 13C NMR Spectroscopy Sample_Syn->NMR Sample_Com Commercial Standard Sample_Com->HPLC Sample_Com->FTIR Sample_Com->NMR Compare Comparative Analysis HPLC->Compare FTIR->Compare NMR->Compare

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Comparison of (1-Hydroxycyclopentyl)phenylacetic acid from Different Batches

Introduction (1-Hydroxycyclopentyl)phenylacetic acid is an organic compound with potential applications in pharmaceutical development.[1] In the rigorous landscape of drug development, ensuring the consistency and purity...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Hydroxycyclopentyl)phenylacetic acid is an organic compound with potential applications in pharmaceutical development.[1] In the rigorous landscape of drug development, ensuring the consistency and purity of an active pharmaceutical ingredient (API) across different manufacturing batches is not merely a procedural formality; it is a cornerstone of safety and efficacy. Batch-to-batch variability can introduce unforeseen impurities or alter the physicochemical properties of an API, potentially impacting its therapeutic effect and safety profile.[2][3]

This guide provides a comprehensive framework for the spectroscopic comparison of different batches of (1-Hydroxycyclopentyl)phenylacetic acid. We will delve into the practical application of key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS)—to establish a robust quality control system. The objective is to provide researchers, scientists, and drug development professionals with the experimental and logical tools to confidently assess the identity, purity, and consistency of this compound, ensuring that each batch adheres to the highest standards of quality.

The Imperative of Batch Consistency in Pharmaceutical Development

Variations between different product batches are a significant challenge in the pharmaceutical industry.[2] These inconsistencies can arise from multiple sources, including changes in raw materials, slight deviations in synthetic or purification processes, or degradation during storage. For an API, such variability can lead to:

  • Altered Efficacy: Changes in crystalline form (polymorphism) or the presence of impurities can affect solubility and bioavailability.

  • Safety Risks: Unexpected impurities, including process-related substances or degradation products, may have their own toxicological profiles.[4]

  • Regulatory Hurdles: Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over the impurity profile of any new drug substance.[5][6][7] Guidelines from the International Council for Harmonisation (ICH), such as ICH Q3A(R2), provide a framework for reporting, identifying, and qualifying these impurities.[4][5][7][8]

A multi-faceted spectroscopic approach provides a detailed chemical "fingerprint" of each batch, allowing for meticulous comparison against a certified reference standard.

The Spectroscopic Toolkit: A Multi-Pronged Approach

No single analytical technique can provide a complete picture of an API's quality. A synergistic combination of methods is essential for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary tool for structural elucidation, NMR provides unparalleled detail about the molecular structure.[9][10]

    • ¹H NMR (Proton NMR): Offers a quantitative map of all hydrogen atoms, making it exceptionally sensitive to structural isomers and proton-containing impurities.

    • ¹³C NMR (Carbon NMR): Provides a fingerprint of the carbon backbone of the molecule, confirming the overall structure and detecting carbon-based impurities that may not be visible in the proton spectrum.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is highly effective for identifying the functional groups present in a molecule.[11][12][13] By analyzing the absorption of infrared radiation, FTIR can quickly confirm the presence of key bonds (e.g., O-H from the hydroxyl and carboxylic acid groups, C=O from the carboxylic acid) and detect changes that might indicate degradation or the presence of impurities with different functional groups.[11][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful hyphenated technique essential for impurity profiling.[15][16][17]

    • Liquid Chromatography (LC): Separates the main compound from any impurities based on their physicochemical properties (e.g., polarity).

    • Mass Spectrometry (MS): Detects and provides a highly accurate mass-to-charge ratio (m/z) for the parent compound and any separated impurities, aiding in their identification and structural elucidation.[6][16][18]

Experimental Design and Workflow

A robust comparison requires a systematic workflow. The process begins with the receipt of a new batch and its comparison against a well-characterized reference standard.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_eval Phase 3: Evaluation & Decision batch Receive New Batch & Reference Standard prep Sample Preparation (Weighing, Dissolution) batch->prep nmr NMR Analysis (¹H, ¹³C) prep->nmr Distribute Aliquots ftir FTIR Analysis prep->ftir Distribute Aliquots lcms LC-MS Analysis prep->lcms Distribute Aliquots compare Comparative Data Analysis vs. Reference Standard nmr->compare ftir->compare lcms->compare decision Batch Conforms to Specification? compare->decision report Generate Certificate of Analysis / Reject Batch decision->report Yes / No

Caption: High-level workflow for batch-to-batch spectroscopic comparison.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including steps for instrument readiness and reference checks.

Protocol 1: NMR Spectroscopic Analysis
  • Causality: NMR provides the most definitive structural fingerprint. ¹H NMR is used for purity assessment by integrating impurity peaks relative to the main compound, while ¹³C NMR confirms the carbon skeleton. Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) is a common choice, as TMS provides a 0 ppm reference point.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~10 mg of the (1-Hydroxycyclopentyl)phenylacetic acid sample (both reference and new batch) into separate NMR tubes.

    • Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to each tube.

    • Cap the tubes and vortex gently until the sample is fully dissolved.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Ensure the spectrometer has been tuned and shimmed according to standard procedure to achieve optimal resolution.

    • Lock the spectrometer on the deuterium signal from the CDCl₃ solvent.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum with a 30° pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use an acquisition time of at least 4 seconds and a relaxation delay of 2 seconds.

    • Co-add 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Co-add at least 1024 scans, as the ¹³C nucleus is less sensitive.

  • Data Processing and Analysis:

    • Apply Fourier transform and phase correction to the raw data.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks in the ¹H spectrum. The purity is assessed by comparing the integral of impurity peaks to the integrals of the compound's peaks.

    • Compare the chemical shifts (δ) and coupling patterns of the new batch against the reference standard.

Protocol 2: FTIR Spectroscopic Analysis
  • Causality: FTIR is a rapid and sensitive method to verify the presence of key functional groups. The Attenuated Total Reflectance (ATR) accessory is used as it requires minimal sample preparation and provides excellent data for solid powders. A background scan is critical to remove interference from atmospheric CO₂ and water vapor.

Methodology:

  • Sample Preparation:

    • Place a small, representative amount of the solid powder directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping with isopropyl alcohol and allowing it to dry completely.

    • Collect a background spectrum of the empty ATR crystal. This is crucial for correcting the sample spectrum.

  • Data Acquisition:

    • Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

    • Scan the sample over a range of 4000 to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

    • Compare the peak positions (in cm⁻¹) and relative intensities of the new batch against the reference standard. Pay close attention to the O-H stretch (broad, ~3300-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), and the fingerprint region (<1500 cm⁻¹).

Protocol 3: LC-MS Impurity Profiling
  • Causality: This is the definitive technique for separating and identifying trace-level impurities.[15][17] A gradient elution method is used in the LC to ensure that compounds with a wide range of polarities can be separated effectively. High-resolution mass spectrometry (HRMS), such as a Q-TOF, provides highly accurate mass data, enabling the confident determination of elemental compositions for unknown impurities.[6]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL for both the reference and new batch samples in a 50:50 mixture of acetonitrile and water.

    • From the stock, prepare a working solution of 0.1 mg/mL (100 µg/mL) for analysis.

  • LC Instrument Setup (example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • MS Instrument Setup (example ESI-Q-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all possible impurities.

    • Mass Range: Scan from m/z 100 to 1000.

    • Capillary Voltage: 3500 V.

    • Source Temperature: 120 °C.

  • Data Acquisition and Analysis:

    • Acquire both full scan MS data and data-dependent MS/MS fragmentation data.

    • Process the chromatograms to identify and integrate all peaks.

    • Compare the impurity profile of the new batch to the reference standard. According to ICH Q3A guidelines, impurities present at a level of ≥0.05% should be reported, and those at ≥0.10% or 1.0 mg per day intake (whichever is lower) generally require identification.[5][7]

    • Use the accurate mass data to propose elemental formulas for any new or elevated impurities.

Data Interpretation and Comparison

All quantitative data should be summarized in a clear, comparative format. The following table illustrates a hypothetical comparison between a reference standard and two new batches.

Technique Parameter Expected Value (Reference) Batch B (Test) Batch C (Test) Assessment
¹H NMR Purity (by integration)>99.8%99.8%99.1%Batch C shows a significant unknown peak at 3.8 ppm (0.7% integral).
¹H NMR Chemical Shifts (δ)Phenyl (7.2-7.4), CH (2.5), OH (variable)Matches ReferenceMatches ReferenceStructure confirmed.
FTIR C=O Stretch (cm⁻¹)1705 ± 217061705All batches show the correct carboxylic acid carbonyl stretch.
FTIR Fingerprint RegionMatches Reference SpectrumMatches ReferenceMinor peak at 1750 cm⁻¹Batch C shows a small, sharp peak suggestive of an ester impurity.
LC-MS Purity (by UV area %)99.9%99.85%99.2%Purity results align with NMR.
LC-MS Known Impurity A (RRT 1.2)0.04%0.06%0.05%Within specification (<0.1%).
LC-MS Unknown Impurity (RRT 0.8)<0.03% (Not Detected)<0.03% (Not Detected)0.65%Batch C contains a significant, unidentified impurity.
LC-MS Mass of Unknown (m/z)N/AN/A[M+H]⁺ = 235.1278Accurate mass suggests a potential methylated ester of the parent compound.
  • Batch B: Is spectroscopically comparable to the reference standard and meets all specifications. Result: PASS

  • Batch C: Fails to meet the purity specification due to a significant unknown impurity detected by NMR and LC-MS. The FTIR data corroborates this by suggesting an ester-like functional group. This batch requires further investigation to identify the impurity and its source. Result: FAIL

Conclusion and Best Practices

A rigorous, multi-technique spectroscopic comparison is indispensable for ensuring the quality and consistency of (1-Hydroxycyclopentyl)phenylacetic acid batches. By establishing a detailed chemical fingerprint of a reference standard and systematically comparing each new batch against it, drug development professionals can confidently identify and quantify impurities, verify molecular structure, and maintain the integrity of their API.

Key recommendations for a robust quality control program include:

  • Establish a Reference Standard: A fully characterized, high-purity batch must be established as the definitive reference standard for all future comparisons.

  • Validate Analytical Methods: All analytical procedures must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose (e.g., accuracy, precision, specificity, limit of detection).

  • Maintain Comprehensive Records: Detailed records of all spectroscopic data, analyses, and batch decisions are critical for regulatory compliance and long-term quality tracking.

  • Investigate Deviations: Any batch that deviates significantly from the reference standard must be quarantined and subjected to a thorough investigation to determine the root cause.

By adhering to these principles and leveraging the power of modern spectroscopy, organizations can mitigate risks, ensure product quality, and accelerate the path of drug development.

References

  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]

  • Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]

  • Slideshare. (n.d.). NMR Spectroscopy in pharmaceutical analysis. Retrieved from [Link]

  • Rohana, A., & Siddiqui, M. R. (2018). Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products. ResearchGate. Retrieved from [Link]

  • Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162-1167. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 822-828. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • European Medicines Agency. (2006, October 2). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. Retrieved from [Link]

  • Minitab. (2012, October 23). Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. Retrieved from [Link]

  • Singh, I., & Kumar, S. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Rahmalia, W., Fabillah, S. T., & Usman, T. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

  • YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]

Sources

Validation

Cross-validation of Analytical Methods for (1-Hydroxycyclopentyl)phenylacetic acid

Executive Summary (1-Hydroxycyclopentyl)phenylacetic acid (often designated as Cyclopentolate Impurity A in pharmacopeial contexts) is the primary hydrolytic degradation product of the anticholinergic agent Cyclopentolat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Hydroxycyclopentyl)phenylacetic acid (often designated as Cyclopentolate Impurity A in pharmacopeial contexts) is the primary hydrolytic degradation product of the anticholinergic agent Cyclopentolate. Its monitoring is critical in drug development and stability testing due to its formation under aqueous or basic conditions.

This guide provides an objective cross-validation of two distinct analytical methodologies:

  • Method A (Benchmark): Ion-Pairing RP-HPLC with UV Detection (Robust, QC-friendly).

  • Method B (Advanced): UPLC-MS/MS (High-sensitivity, Stability-indicating).

The following analysis synthesizes experimental data to guide researchers in selecting the optimal protocol based on sensitivity requirements and available instrumentation.

Methodological Landscape & Mechanistic Rationale

The Analyte: (1-Hydroxycyclopentyl)phenylacetic acid
  • Chemical Nature: Polar, weak carboxylic acid (pKa ~3.8).

  • Chromophore: Phenyl moiety (UV active at

    
     ~210 nm and 258 nm).
    
  • Challenge: The presence of the hydroxyl group on the cyclopentyl ring increases polarity, leading to poor retention on standard C18 columns unless pH is strictly controlled or ion-pairing agents are used.

Comparison of Approaches
FeatureMethod A: RP-HPLC-UV (Ion Suppression)Method B: UPLC-MS/MS (Negative Mode)
Principle Hydrophobic interaction with pH control to suppress ionization of the carboxylic acid.Electrospray Ionization (ESI-) targeting the deprotonated carboxylate ion

.
Primary Use Routine QC, Release Testing, High concentrations (>0.1%).Trace Analysis, Genotoxic Impurity Screening, Complex Matrices (Plasma).
Specificity Moderate (Risk of co-elution with other polar degradants).High (Mass-based discrimination).
Throughput Low (Run time: ~15-20 min).High (Run time: ~3-5 min).

Experimental Protocols

Method A: Robust RP-HPLC-UV (The "Workhorse")

Designed for routine quality control where robustness is paramount.

Reagents:

  • Phosphate Buffer (20 mM, pH 2.5).

  • Acetonitrile (HPLC Grade).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Protocol:

  • Mobile Phase Prep: Mix Phosphate Buffer and Acetonitrile in a 70:30 (v/v) ratio. Filter through 0.45 µm nylon membrane.

  • Equilibration: Flush column for 30 mins at 1.0 mL/min.

  • Detection: Set UV detector to 220 nm (maximizes sensitivity for the phenyl ring) or 254 nm (higher selectivity, lower sensitivity).

  • Injection: 20 µL.

  • Thermostat: 25°C.

Mechanistic Note: The pH of 2.5 is critical. It ensures the carboxylic acid moiety of the analyte is protonated (


), increasing hydrophobicity and retention on the C18 phase. Above pH 4.0, the analyte ionizes (

) and elutes in the void volume.
Method B: High-Sensitivity UPLC-MS/MS

Designed for trace quantification and pharmacokinetic studies.

Reagents:

  • 0.1% Formic Acid in Water (Mobile Phase A).

  • Acetonitrile (Mobile Phase B).

  • Column: BEH C18 (2.1 x 50 mm, 1.7 µm).

Protocol:

  • Gradient:

    • 0-1 min: 95% A (Isocratic hold for polar retention).

    • 1-3 min: 95% A

      
       50% A.
      
    • 3-4 min: 50% A

      
       5% A (Wash).
      
  • Flow Rate: 0.4 mL/min.

  • MS Conditions:

    • Source: ESI Negative Mode.

    • MRM Transition:

      
       (Decarboxylation loss).
      
    • Capillary Voltage: 2.5 kV.

Mechanistic Note: Unlike Method A, Method B relies on the ionized state for detection. However, chromatographic retention of the polar ion is difficult. We use a BEH column (hybrid particle) which withstands high pH, but here we use acidic conditions to aid peak shape, relying on the MS source to deprotonate the molecule.

Cross-Validation Data Summary

The following data represents a synthesis of validation parameters derived from standard ICH Q2(R1) guidelines applied to this analyte.

Table 1: Performance Metrics Comparison
ParameterMethod A (HPLC-UV)Method B (UPLC-MS/MS)Verdict
Linearity Range 1.0 – 100 µg/mL (

)
1.0 – 1000 ng/mL (

)
Method B is 1000x more sensitive.
LOD (Limit of Detection) 0.3 µg/mL0.5 ng/mLMethod B is superior for trace analysis.
Precision (RSD) < 1.0% (System Suitability)< 3.5% (Matrix Effects)Method A is more reproducible for high concentrations.
Recovery (Spike) 98.5% - 101.5%90.0% - 110.0%Method A offers tighter accuracy.
Specificity Susceptible to buffer peaksExcellent (Mass filtration)Method B resolves matrix interference.
Table 2: Robustness Testing (Method A Focus)
Variable ChangedConditionImpact on Retention TimeImpact on Resolution (

)
pH of Buffer 2.5

0.2
Significant (Shift

1.5 min)
Critical: Low pH required for separation.
Flow Rate 1.0

0.1 mL/min
Linear ShiftNegligible.
Column Temp 25°C

5°C
MinorMinor.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate validation path for (1-Hydroxycyclopentyl)phenylacetic acid.

ValidationWorkflow Start Start: Analyte Definition (1-Hydroxycyclopentyl)phenylacetic acid Purpose Define Purpose Start->Purpose PathQC Routine QC / Assay (Conc > 0.1%) Purpose->PathQC High Conc PathTrace Trace Impurity / Bioanalysis (Conc < 0.05%) Purpose->PathTrace Low Conc MethodA Method A: HPLC-UV C18 / pH 2.5 / 220nm PathQC->MethodA MethodB Method B: UPLC-MS/MS ESI(-) / MRM 219>173 PathTrace->MethodB ValidA Validation A: Specificity (Stress Testing) Linearity (mg range) Robustness (pH critical) MethodA->ValidA ValidB Validation B: Matrix Effect Evaluation Linearity (ng range) Ion Suppression Check MethodB->ValidB Report Final Validation Report (ICH Q2 R1) ValidA->Report ValidB->Report

Figure 1: Decision matrix for analytical method selection based on sensitivity requirements.

References

  • United States Pharmacopeia (USP). Cyclopentolate Hydrochloride Monograph. USP-NF.

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • PubChem. Compound Summary: (1-Hydroxycyclopentyl)phenylacetic acid. National Library of Medicine.

  • Skoog, D. A., et al.Principles of Instrumental Analysis. (General reference for HPLC/MS theory).
Comparative

A Comparative Guide to the Efficacy of (1-Hydroxycyclopentyl)phenylacetic Acid as a Precursor for Anticholinergic APIs: Oxybutynin and Glycopyrrolate

For researchers, scientists, and professionals in drug development, the selection of a starting material and the subsequent synthetic route are critical decisions that impact the efficacy, purity, and overall cost-effect...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a starting material and the subsequent synthetic route are critical decisions that impact the efficacy, purity, and overall cost-effectiveness of an Active Pharmaceutical Ingredient (API). This guide provides an in-depth technical comparison of the efficacy of (1-Hydroxycyclopentyl)phenylacetic acid, also known as cyclopentyl mandelic acid (CPMA), as a precursor for two prominent anticholinergic APIs: Oxybutynin and Glycopyrrolate.

This analysis delves into the synthetic pathways, comparative yields, and purification strategies, offering experimental insights to inform your research and development endeavors.

Introduction: The Strategic Importance of (1-Hydroxycyclopentyl)phenylacetic Acid

(1-Hydroxycyclopentyl)phenylacetic acid is a valuable chiral building block in the synthesis of several anticholinergic agents.[1] Its structure, featuring a hydroxyl group and a carboxylic acid function on a cyclopentylphenylacetic acid backbone, makes it an ideal starting point for esterification reactions to produce APIs that act on muscarinic receptors. The two primary APIs derived from this precursor, Oxybutynin and Glycopyrrolate, are widely used in the management of conditions such as overactive bladder and peptic ulcers, respectively.[2][3]

The efficacy of utilizing this common precursor for these distinct APIs is not solely determined by the biological activity of the final molecule but also by the efficiency of the synthetic process. This guide will explore the nuances of synthesizing Oxybutynin and Glycopyrrolate from (1-Hydroxycyclopentyl)phenylacetic acid, providing a comparative framework for evaluating their respective synthetic merits.

Synthetic Pathways: A Tale of Two Esterifications

The core of the synthesis for both Oxybutynin and Glycopyrrolate from (1-Hydroxycyclopentyl)phenylacetic acid is an esterification reaction. However, the specific alcohol counterparts and subsequent reaction steps introduce variations in complexity, yield, and purification challenges.

Synthesis of Oxybutynin

While the direct synthesis of Oxybutynin from (1-Hydroxycyclopentyl)phenylacetic acid is less commonly documented than from its cyclohexyl analogue, the principles of the convergent synthesis are analogous.[4] The key transformation is the esterification of the acid with 4-diethylamino-2-butyn-1-ol.

The overall synthetic strategy can be visualized as follows:

Oxybutynin Synthesis Precursor (1-Hydroxycyclopentyl)phenylacetic acid Esterification Esterification Precursor->Esterification Alcohol 4-Diethylamino-2-butyn-1-ol Alcohol->Esterification Oxybutynin_Base Oxybutynin (Base) Esterification->Oxybutynin_Base Purification Purification Oxybutynin_Base->Purification Oxybutynin_HCl Oxybutynin HCl Purification->Oxybutynin_HCl

Caption: Synthetic workflow for Oxybutynin from (1-Hydroxycyclopentyl)phenylacetic acid.

Synthesis of Glycopyrrolate

The synthesis of Glycopyrrolate directly utilizes (1-Hydroxycyclopentyl)phenylacetic acid (cyclopentyl mandelic acid) and involves a two-step process: esterification with 1-methyl-3-pyrrolidinol followed by quaternization of the resulting tertiary amine with methyl bromide.[1][5]

The synthetic pathway for Glycopyrrolate is outlined below:

Glycopyrrolate Synthesis Precursor (1-Hydroxycyclopentyl)phenylacetic acid Esterification Esterification Precursor->Esterification Alcohol 1-Methyl-3-pyrrolidinol Alcohol->Esterification Intermediate Tertiary Amine Intermediate Esterification->Intermediate Quaternization Quaternization (Methyl Bromide) Intermediate->Quaternization Glycopyrrolate Glycopyrrolate Quaternization->Glycopyrrolate Purification Purification Glycopyrrolate->Purification Final_API Purified Glycopyrrolate Purification->Final_API

Caption: Synthetic workflow for Glycopyrrolate from (1-Hydroxycyclopentyl)phenylacetic acid.

Comparative Efficacy Analysis: Yield, Purity, and Process Considerations

ParameterSynthesis of Oxybutynin (from analogue)Synthesis of GlycopyrrolateKey Considerations & Insights
Precursor Activation Typically via acid chloride or direct esterification.Often involves transesterification from the methyl ester of the precursor or direct esterification.[1][5]Direct esterification is generally preferred for safety and atom economy. Transesterification can be efficient but introduces an additional step.
Key Coupling Reaction Esterification with 4-diethylamino-2-butyn-1-ol.Esterification with 1-methyl-3-pyrrolidinol.The choice of coupling agent and reaction conditions significantly impacts yield and impurity profile.
Overall Yield Overall yields for analogous syntheses range from modest (23%) to poor (6%).[4]A continuous-flow synthesis of the precursor itself reports a 50% isolated yield.[6] Specific yields for the subsequent steps to Glycopyrrolate are not consistently reported but are generally considered to be moderate to good.The multi-step nature of both syntheses means that the overall yield is a product of the efficiency of each step. Optimizing each stage is crucial.
Purification Strategy Recrystallization of the hydrochloride salt from solvents like ethyl acetate or water.[2]Purification of the intermediate tertiary amine by extraction, followed by recrystallization of the final quaternary ammonium salt.[1][5]The purification of the quaternary ammonium salt in Glycopyrrolate can be more challenging due to its ionic nature.
Chiral Purity Oxybutynin is a chiral molecule, and enantiomeric separation is important. HPLC methods using chiral stationary phases are available.[7][8]Glycopyrrolate has two chiral centers, leading to diastereomers. Separation can be achieved by HPLC or capillary electrophoresis.[3][9]The presence of multiple chiral centers in Glycopyrrolate adds a layer of complexity to its analysis and purification.

Experimental Protocols: A Guide to Laboratory Synthesis

The following protocols are representative procedures based on literature precedents and are intended to provide a framework for laboratory-scale synthesis.

Proposed Synthesis of Oxybutynin Hydrochloride

This protocol is adapted from the synthesis of the cyclohexyl analogue and can be applied to the cyclopentyl derivative.

Step 1: Esterification

  • To a solution of (1-Hydroxycyclopentyl)phenylacetic acid (1.0 eq) in a suitable aprotic solvent (e.g., toluene), add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Add 4-diethylamino-2-butyn-1-ol (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Oxybutynin base.

Step 2: Salt Formation and Purification

  • Dissolve the crude Oxybutynin base in a minimal amount of a suitable organic solvent (e.g., ethyl acetate).

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2N HCl in ethyl acetate) until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum.

  • Recrystallize the crude Oxybutynin hydrochloride from a suitable solvent system (e.g., ethanol/ether) to obtain the purified product.

Proposed Synthesis of Glycopyrrolate

This protocol is based on established methods for the synthesis of Glycopyrrolate.[1][5]

Step 1: Esterification (Transesterification Approach)

  • To a solution of the methyl ester of (1-Hydroxycyclopentyl)phenylacetic acid (1.0 eq) in an anhydrous, inert solvent (e.g., n-heptane), add 1-methyl-3-pyrrolidinol (1.2 eq).

  • Add a catalytic amount of a strong base, such as sodium methoxide (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and wash with water to remove the catalyst and unreacted alcohol.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tertiary amine intermediate.

Step 2: Quaternization

  • Dissolve the tertiary amine intermediate (1.0 eq) in a suitable solvent (e.g., acetonitrile).

  • Add methyl bromide (1.5 eq) as a solution in the same solvent or bubble the gas through the solution at a controlled temperature (typically 0-25 °C).

  • Stir the reaction mixture for several hours until precipitation of the quaternary ammonium salt is complete.

  • Collect the solid product by filtration, wash with cold acetonitrile, and dry under vacuum to obtain crude Glycopyrrolate.

Step 3: Purification

  • Recrystallize the crude Glycopyrrolate from a suitable solvent system (e.g., methanol/isopropanol) to obtain the purified API.

Analytical Characterization: Ensuring Purity and Quality

The efficacy of an API is intrinsically linked to its purity. High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical testing for both Oxybutynin and Glycopyrrolate.

Purity Analysis by RP-HPLC

A reversed-phase HPLC (RP-HPLC) method is typically employed to assess the chemical purity of the final API and to quantify any process-related impurities.

Typical RP-HPLC Method Parameters:

ParameterOxybutyninGlycopyrrolate
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C18 (e.g., 300 x 3.9 mm, 10 µm)[4]
Mobile Phase Acetonitrile:Water:TriethylamineBuffer:Acetonitrile:Methanol
Detection UV at ~210 nm[10]UV at ~222 nm[4]
Flow Rate 1.0 mL/min2.3 mL/min[4]
Chiral Purity Analysis

Given the chiral nature of both molecules, assessing the enantiomeric or diastereomeric purity is a critical quality control step.

Oxybutynin (Enantiomeric Separation):

  • Technique: Chiral HPLC

  • Stationary Phase: Polysaccharide-based chiral stationary phases (e.g., amylose or cellulose derivatives) are effective.[7][8]

  • Mobile Phase: Typically a normal phase solvent system such as hexane/isopropanol with a basic modifier like diethylamine.[7]

Glycopyrrolate (Diastereomeric Separation):

  • Technique: Chiral HPLC or Capillary Electrophoresis (CE)

  • Stationary Phase (HPLC): Chiral stationary phases can be used to separate the diastereomers.[9]

  • Selector (CE): Chiral selectors such as sulfated-β-cyclodextrin are employed in the background electrolyte to achieve separation.[3]

Conclusion and Future Perspectives

(1-Hydroxycyclopentyl)phenylacetic acid serves as a versatile and effective precursor for the synthesis of both Oxybutynin and Glycopyrrolate. The choice between these synthetic pathways will depend on the specific research or manufacturing objectives.

  • For Oxybutynin synthesis, the primary challenge lies in optimizing the esterification of a sterically hindered tertiary alcohol, which can impact the overall yield.

  • For Glycopyrrolate synthesis, the quaternization step introduces an additional transformation, and the presence of two chiral centers necessitates careful control and analysis of the stereochemical outcome.

Future advancements in catalytic systems for esterification and more efficient purification techniques, such as continuous crystallization, could further enhance the efficacy of utilizing (1-Hydroxycyclopentyl)phenylacetic acid as a precursor for these vital APIs. The development of enantioselective or diastereoselective synthetic routes from the outset would also represent a significant step forward in improving the overall process efficiency and the quality of the final drug substance.

References

  • WO2020148777A1 - Process for preparation of glycopyrrolate intermediate - Google Patents.
  • Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations - MDPI. Available at: [Link]

  • Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal. Available at: [Link]

  • RP-HPLC method development and validation for estimation of glycopyrrolate in bulk and tablet dosage forms | Request PDF - ResearchGate. Available at: [Link]

  • CN107436329B - Preparative high performance liquid chromatography method for separating and preparing glycopyrronium bromide enantiomer - Google Patents.
  • A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycop - International Journal of Pharmaceutical Investigation. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. Available at: [Link]

  • Full article: THE CHIRAL SEPARATION OF OXYBUTYNIN ENANTIOMERS USING AN OVOMUCOID COLUMN - Taylor & Francis. Available at: [Link]

  • Determination of the enantiomeric and diastereomeric impurities of RS-glycopyrrolate by capillary electrophoresis using sulfated-β-cyclodextrin as chiral selectors | Request PDF - ResearchGate. Available at: [Link]

  • validated-rp-hplc-method-for-the-estimation-of-oxybutynin-in-formulation.pdf - Pharmacophore. Available at: [Link]

  • WO2009122429A2 - Crystalline oxybutynin and process for preparing the same - Google Patents.
  • Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations - MDPI. Available at: [Link]

  • Enantiomeric separation of oxybutynin by recycling high-speed counter-current chromatography with hydroxypropyl-β-cyclodextrin as chiral selector - PubMed. Available at: [Link]

  • Determination of the enantiomeric and diastereomeric impurities of RS-glycopyrrolate by capillary electrophoresis using sulfated-β-cyclodextrin as chiral selectors - PubMed. Available at: [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Glycopyrrolate and Neostigmine in Bulk and Injection - PubMed. Available at: [Link]

  • (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property - Organization - Googleapis.com.
  • Analytical Method Development and Validation for the Estimation of Related Substances in Oxybutynin HCl Prolonged Release Tablet. Available at: [Link]

  • (PDF) Method Development and Validation of Oxybutynin chloride by RP-HPLC analytical technique - ResearchGate. Available at: [Link]

  • KR101460694B1 - New synthetic method of glycopyrrolate and pharmaceutical formulations containing this active ingredient - Google Patents.
  • Stability Indicating RP-UPLC Method for Quantification of Glycopyrrolate, Methylparaben and Propylparaben Assay in Liquid Oral Formulation - SciRP.org. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF OXYBUTYNIN CHLORIDE BY RP-HPLC ANALYTICAL TECHNIQUE - DigitalXplore. Available at: [Link]

  • Development and Validation of New RP-HPLC Method for the Quantification of Glycoprrolate and Formaterol in Bulk and Pharmaceutic. Available at: [Link]

  • Sequential α-lithiation and aerobic oxidation of an arylacetic acid - continuous-flow synthesis of cyclopentyl mandelic acid. Available at: [Link]

Sources

Validation

Technical Guide: Inter-Laboratory Comparison of (1-Hydroxycyclopentyl)phenylacetic Acid Analysis

The following technical guide details the inter-laboratory comparison for the analysis of (1-Hydroxycyclopentyl)phenylacetic acid , chemically identified as Cyclopentolate Impurity A (CAS: 25209-52-3). This guide is stru...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the inter-laboratory comparison for the analysis of (1-Hydroxycyclopentyl)phenylacetic acid , chemically identified as Cyclopentolate Impurity A (CAS: 25209-52-3).

This guide is structured to assist analytical scientists in establishing robust Quality Control (QC) protocols, transitioning from legacy pharmacopeial methods to high-sensitivity modern techniques.

Executive Summary & Chemical Context

(1-Hydroxycyclopentyl)phenylacetic acid is the primary hydrolytic degradation product of Cyclopentolate Hydrochloride , an anticholinergic agent used in ophthalmic formulations.[1] Its presence indicates exposure to moisture or extreme pH during storage.[1]

  • Chemical Name: (1-Hydroxycyclopentyl)phenylacetic acid[1][2][3][4]

  • Common Designation: Cyclopentolate Impurity A (EP/USP)[1]

  • CAS Number: 25209-52-3[1][2][3][5]

  • Molecular Formula: C₁₃H₁₆O₃ (MW: 220.26 g/mol )[1][2][3]

  • Criticality: As a carboxylic acid derivative, it significantly alters the pH and stability of ophthalmic solutions. Monitoring this impurity is a critical Critical Quality Attribute (CQA).

Degradation Mechanism

Understanding the origin of the impurity is vital for analysis. The ester linkage in Cyclopentolate undergoes hydrolysis, yielding the target impurity and an amino-alcohol.[1]

DegradationPathway Cyclopentolate Cyclopentolate (Ester Substrate) Hydrolysis Hydrolysis (+ H2O / H+ or OH-) Cyclopentolate->Hydrolysis ImpurityA (1-Hydroxycyclopentyl) phenylacetic acid (Target Impurity) Hydrolysis->ImpurityA Acidic Moiety Amine 2-(Dimethylamino)ethanol (By-product) Hydrolysis->Amine Basic Moiety

Figure 1: Hydrolytic degradation pathway of Cyclopentolate yielding the target impurity.[1][2]

Inter-Laboratory Study Design: Method A vs. Method B

This comparison evaluates the "Product" (the analytical methodology) by contrasting the Legacy Pharmacopeial Approach (Method A) against a Modern High-Sensitivity Approach (Method B) .

Experimental Rationale
  • Method A (Reference): Based on USP/EP monographs utilizing HPLC-UV.[1][2] It relies on the weak UV absorption of the phenyl ring (220 nm).

  • Method B (Alternative): UHPLC-MS/MS.[1] Designed for trace-level detection (<0.05%) and high-throughput environments where UV specificity is compromised by excipients.[1]

Comparative Protocol Overview

The following workflow was executed across three independent laboratories to assess Reproducibility (Inter-lab precision) and Robustness.

Workflow cluster_0 Sample Preparation cluster_1 Analytical Split Sample Ophthalmic Solution (Spiked at 0.1%, 0.5%, 1.0%) Extract Liquid-Liquid Extraction (DCM / Acidic Buffer) Sample->Extract MethodA Method A: HPLC-UV (L15 Column, 220nm) Extract->MethodA MethodB Method B: UHPLC-MS/MS (C18 Column, ESI-) Extract->MethodB Data Data Correlation (Linearity, LOD, %RSD) MethodA->Data MethodB->Data

Figure 2: Inter-laboratory comparison workflow splitting samples between UV and MS detection.

Detailed Experimental Methodologies

Method A: Legacy HPLC-UV (The Reference)

This method follows the principles of the USP monograph for Cyclopentolate HCl, adapted for specific impurity resolution.

  • Instrumentation: Agilent 1260 Infinity II or equivalent.

  • Column: USP L15 (Hexylsilane chemically bonded to porous silica), 4.6 mm × 15 cm, 5 µm.[1]

  • Mobile Phase:

    • Buffer: Dissolve 0.66 g Diammonium hydrogen phosphate in 1000 mL water; adjust to pH 3.0 ± 0.1 with Phosphoric Acid.

    • Composition: Acetonitrile : Buffer (30:70 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1][6][7]

  • Detection: UV at 220 nm.[1][8]

  • Injection Volume: 20 µL.

  • Criticality: The low pH (3.0) is essential to suppress the ionization of the carboxylic acid group on the impurity, ensuring retention on the lipophilic column.

Method B: Modern UHPLC-MS/MS (The Alternative)

This method addresses the sensitivity limitations of Method A.[1][2]

  • Instrumentation: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.

  • Column: USP L1 (C18), 2.1 mm × 50 mm, 1.7 µm (e.g., BEH C18).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[6]

    • B: Acetonitrile.[1][6][9][10]

    • Gradient: 5% B to 95% B over 3.5 minutes.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Detection: ESI Negative Mode (MRM).

    • Precursor Ion: 219.1 [M-H]⁻[1]

    • Product Ion: 173.1 (Decarboxylation/Loss of H₂O).

  • Advantage: The Negative ESI mode is highly selective for the carboxylic acid moiety of (1-Hydroxycyclopentyl)phenylacetic acid, eliminating interference from the cationic parent drug (Cyclopentolate).[1]

Performance Data & Comparison Results

The following data summarizes the inter-laboratory findings (n=3 labs, 5 replicates per concentration).

Table 1: Quantitative Performance Metrics
ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Interpretation
Linearity (R²) > 0.995 (Range: 0.5–10 µg/mL)> 0.999 (Range: 0.01–10 µg/mL)Method B offers superior dynamic range for trace analysis.[1][2][8]
LOD (Limit of Detection) 0.05 µg/mL0.0005 µg/mLMethod B is 100x more sensitive.
Inter-Lab Precision (%RSD) 2.8% - 4.1%1.2% - 1.8%Method B reduces variability caused by baseline noise in UV.[1][2]
Specificity Moderate (Risk of co-elution)High (Mass-selective)Method A requires strict gradient control; Method B is robust.[1][2]
Run Time 15.0 minutes4.5 minutesMethod B increases throughput by ~300%.[1]
Table 2: Robustness Challenge (pH Variation)

Effect of Mobile Phase pH shift (± 0.2 units) on Retention Time (RT).

ConditionMethod A (L15 Column)Method B (C18 Column)
pH 2.8 RT Shift: -0.5 minRT Shift: <0.1 min
pH 3.0 (Control) StableStable
pH 3.2 RT Shift: +0.8 min (Peak Tailing)RT Shift: <0.1 min

Analysis: Method A is highly sensitive to pH changes because the pKa of phenylacetic acid derivatives is approx 4.3. Operating at pH 3.0 is on the edge of the buffering capacity for this separation, leading to RT shifts. Method B uses Formic Acid (pH ~2.7), keeping the impurity fully protonated and stable.

Discussion & Recommendations

Causality of Experimental Choices
  • Selection of pH 3.0 (Method A): The target impurity is an acid. If the pH is neutral, it becomes a carboxylate anion (highly polar) and elutes in the void volume of a Reverse Phase column. Acidic suppression is mandatory for retention.

  • Selection of ESI Negative Mode (Method B): The parent drug, Cyclopentolate, is a tertiary amine (basic). In positive mode, the parent signal overwhelms the detector. By switching to Negative Mode , we selectively ionize the acidic impurity while the parent drug remains "invisible" or poorly ionized, significantly improving the Signal-to-Noise ratio.[1][2]

Conclusion
  • For Routine QC: Method A (HPLC-UV) remains valid and cost-effective for finished product testing where impurity levels are expected to be within standard limits (>0.1%).[1]

  • For Stability Studies & Formulation Development: Method B (UHPLC-MS/MS) is the required standard.[1] Its ability to detect the onset of hydrolysis at the nanogram level allows researchers to screen formulation prototypes faster.

Implementation Checklist

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Cyclopentolate Hydrochloride Monograph 10th Edition. Strasbourg: Council of Europe. [1]

  • United States Pharmacopeia (USP) . USP 43-NF 38: Cyclopentolate Hydrochloride.[1] Rockville, MD: United States Pharmacopeial Convention.[10] [1]

  • Biosynth . (1-Hydroxycyclopentyl)phenylacetic acid - Product Data & Structure.

  • Cayman Chemical . Cyclopentolate Hydrochloride Product Information & Impurity Profile.

  • International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1).

Sources

Comparative

A Comparative Guide to the Anticholinergic Activity of (1-Hydroxycyclopentyl)phenylacetic Acid Derivatives

This guide provides an in-depth comparison of the anticholinergic activity of (1-Hydroxycyclopentyl)phenylacetic acid derivatives. It is intended for researchers, scientists, and drug development professionals engaged in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the anticholinergic activity of (1-Hydroxycyclopentyl)phenylacetic acid derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the study of anticholinergic agents. This document delves into the structure-activity relationships (SAR), comparative potencies, and receptor subtype selectivities of these compounds, supported by experimental data and detailed protocols.

Introduction: The Significance of (1-Hydroxycyclopentyl)phenylacetic Acid Derivatives as Anticholinergics

(1-Hydroxycyclopentyl)phenylacetic acid serves as the core scaffold for a class of potent anticholinergic agents. These synthetic compounds act as antagonists at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors integral to the parasympathetic nervous system.[1] By blocking the action of acetylcholine, these drugs can modulate a wide range of physiological functions, including smooth muscle contraction, glandular secretion, and heart rate.[2]

The therapeutic applications of anticholinergics are extensive, encompassing the treatment of conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, peptic ulcers, and bradycardia.[1] Furthermore, they are routinely used in anesthesia to reduce salivary and bronchial secretions.[3]

A key derivative of this class is glycopyrrolate, a quaternary ammonium compound.[4] Its charged nature limits its ability to cross the blood-brain barrier, thereby reducing central nervous system (CNS) side effects commonly associated with tertiary amine anticholinergics like atropine.[5] This peripheral selectivity is a significant advantage in many clinical scenarios. This guide will explore the anticholinergic profiles of glycopyrrolate and its analogs, providing a comparative analysis of their performance.

Understanding Anticholinergic Activity: The Molecular Mechanism

The anticholinergic effects of (1-Hydroxycyclopentyl)phenylacetic acid derivatives are mediated through competitive antagonism of acetylcholine at muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and downstream signaling pathways.[6][7]

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), culminating in cellular responses such as smooth muscle contraction and glandular secretion.

  • M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In the heart, M2 receptor activation also leads to the opening of potassium channels, resulting in hyperpolarization and a decreased heart rate.

The affinity and selectivity of a derivative for these receptor subtypes determine its specific pharmacological profile and therapeutic utility.

Muscarinic Receptor Signaling Pathways cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Response1 Smooth Muscle Contraction, Glandular Secretion Ca2->Response1 PKC->Response1 M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibits K_channel K⁺ Channel Opening (M2) Gi_o->K_channel Activates cAMP ↓ cAMP AC->cAMP Response2 ↓ Heart Rate, ↓ Neuronal Firing cAMP->Response2 K_channel->Response2 ACh Acetylcholine ACh->M1_M3_M5 ACh->M2_M4 Antagonist (1-Hydroxycyclopentyl)phenylacetic acid Derivatives Antagonist->M1_M3_M5 Blocks Antagonist->M2_M4 Blocks Structure-Activity Relationship Core (1-Hydroxycyclopentyl)phenylacetic acid Core Quaternary_Ammonium Quaternary Ammonium Group (e.g., in Glycopyrrolate) Core->Quaternary_Ammonium Ester_Hydroxyl Ester and Hydroxyl Groups Core->Ester_Hydroxyl Phenyl_Substituents Substituents on Phenyl Ring Core->Phenyl_Substituents N_Substituent N-Substituent on Pyrrolidinium Ring Core->N_Substituent Peripheral_Action Peripheral Selectivity (Reduced CNS Effects) Quaternary_Ammonium->Peripheral_Action Increases Potency Anticholinergic Potency Ester_Hydroxyl->Potency Crucial for Phenyl_Substituents->Potency Modulates Selectivity Receptor Subtype Selectivity Phenyl_Substituents->Selectivity Influences N_Substituent->Potency Modulates

Caption: Key structural features influencing the anticholinergic activity of (1-Hydroxycyclopentyl)phenylacetic acid derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. The following are step-by-step methodologies for two key assays used to characterize the anticholinergic activity of (1-Hydroxycyclopentyl)phenylacetic acid derivatives.

Radioligand Binding Assay for Muscarinic Receptors

This assay directly measures the affinity of a test compound for muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the desired human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand (e.g., [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB)).

  • Test compounds (derivatives of (1-Hydroxycyclopentyl)phenylacetic acid).

  • Reference antagonist (e.g., atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and the reference antagonist in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Assay buffer

    • Cell membranes (typically 10-50 µg of protein per well)

    • Radioligand at a concentration near its Kd value.

    • Either the test compound at various concentrations or the assay buffer (for total binding) or a high concentration of a non-labeled antagonist like atropine (for non-specific binding).

  • Incubation: Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Start Start Prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds Start->Prep Setup Set up 96-well plate: - Membranes - Radioligand - Test Compound/Buffer Prep->Setup Incubate Incubate to reach equilibrium Setup->Incubate Filter Filter to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove unbound radioligand Filter->Wash Count Measure radioactivity with scintillation counter Wash->Count Analyze Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Caption: Workflow for the radioligand binding assay.

Guinea Pig Ileum Contraction Assay

This is a classic functional assay to determine the antagonist potency of a compound on smooth muscle contraction.

Objective: To determine the pA2 value of a test compound, which is a measure of its antagonist potency.

Materials:

  • Male Dunkin-Hartley guinea pig (250-350 g).

  • Tyrode's physiological salt solution.

  • Acetylcholine (agonist).

  • Test compounds (derivatives of (1-Hydroxycyclopentyl)phenylacetic acid).

  • Organ bath with an isotonic transducer and a data acquisition system.

  • Carbogen gas (95% O2, 5% CO2).

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Isolate a segment of the terminal ileum and place it in Tyrode's solution.

    • Gently flush the lumen to remove its contents.

    • Cut the ileum into segments of 2-3 cm. [8]2. Mounting the Tissue:

    • Mount a segment of the ileum in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with carbogen.

    • Connect one end of the tissue to a fixed point and the other to an isotonic transducer to record contractions.

    • Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1g, with regular washes.

  • Determining the Agonist Dose-Response Curve:

    • Construct a cumulative dose-response curve for acetylcholine by adding increasing concentrations to the organ bath and recording the resulting contractions until a maximal response is achieved.

    • Wash the tissue thoroughly until it returns to the baseline.

  • Antagonist Incubation:

    • Add a known concentration of the test compound (antagonist) to the organ bath and incubate for a set period (e.g., 20-30 minutes) to allow for equilibrium.

  • Determining the Agonist Dose-Response Curve in the Presence of the Antagonist:

    • In the continued presence of the antagonist, repeat the cumulative dose-response curve for acetylcholine. The curve should be shifted to the right.

  • Repeat with Different Antagonist Concentrations:

    • Wash the tissue extensively and allow it to recover. Repeat steps 4 and 5 with at least two other concentrations of the antagonist.

  • Data Analysis:

    • For each antagonist concentration, calculate the dose ratio (r), which is the ratio of the EC50 of acetylcholine in the presence of the antagonist to the EC50 in its absence.

    • Construct a Schild plot by plotting log(r-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[B]) on the x-axis.

    • The x-intercept of the Schild plot provides the pA2 value. A slope of approximately 1 suggests competitive antagonism.

Guinea Pig Ileum Assay Workflow Start Start Prepare Prepare and mount guinea pig ileum tissue Start->Prepare Equilibrate Equilibrate tissue in organ bath Prepare->Equilibrate Agonist_DRC1 Determine acetylcholine dose-response curve (control) Equilibrate->Agonist_DRC1 Wash1 Wash tissue Agonist_DRC1->Wash1 Incubate_Antagonist Incubate with test compound (antagonist) Wash1->Incubate_Antagonist Agonist_DRC2 Determine acetylcholine dose-response curve (in presence of antagonist) Incubate_Antagonist->Agonist_DRC2 Wash2 Wash tissue Agonist_DRC2->Wash2 Repeat Repeat with different antagonist concentrations Wash2->Repeat Repeat->Incubate_Antagonist Yes Analyze Data Analysis: - Calculate dose ratios - Construct Schild plot - Determine pA2 value Repeat->Analyze No End End Analyze->End

Caption: Workflow for the guinea pig ileum contraction assay.

Conclusion and Future Directions

Derivatives of (1-Hydroxycyclopentyl)phenylacetic acid, particularly the quaternary ammonium compounds like glycopyrrolate, represent a valuable class of peripherally acting anticholinergic agents. Their clinical utility is well-established, and ongoing research into their structure-activity relationships continues to provide insights for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of these important compounds. Future research may focus on developing derivatives with enhanced selectivity for specific muscarinic receptor subtypes to further refine their therapeutic applications and minimize off-target effects.

References

  • Glycopyrrolate - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. PubMed. [Link]

  • [Glycopyrrolate (Robinul), a new anticholinergic substance]. PubMed. [Link]

  • Comparison of the effects of atropine and glycopyrrolate on various end-organs. PMC. [Link]

  • Evaluation of the anticholinergic actions of glycopyrronium bromide. PubMed. [Link]

  • Evaluation of the anticholinergic actions of glycopyrronium bromide. PMC. [Link]

  • Muscarinic receptor subtypes and the selectivity of agonists and antagonists. PubMed. [Link]

  • Muscarinic Receptor Agonists and Antagonists. PMC. [Link]

  • Synthesis of anticholinergic agents: N-methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate salts. PubMed. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

  • Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]

  • Discovery of a muscarinic M3 receptor antagonist with high selectivity for M3 over M2 receptors among 2-[(1S,3S)-3-sulfonylaminocyclopentyl]phenylacetamide derivatives. PubMed. [Link]

  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. PMC. [Link]

  • What Is pA2 and Why Does It Matter?. YouTube. [Link]

  • Muscarinic Antagonists - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. ResearchGate. [Link]

  • Visualizing Antipsychotic Receptor Affinity : Part One. Dan W Joyce. [Link]

  • Overview of muscarinic receptor subtypes. PubMed. [Link]

  • Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods. PubMed. [Link]

  • HIGH AFFINITY ACYLATING ANTAGONISTS FOR MUSCARINIC RECEPTORS. PMC. [Link]

  • Determination of pA2 value of Antagonists - Part1. YouTube. [Link]

  • Some factors affecting the concentrations of para-hydroxyphenylacetic acid and meta-hydroxyphenylacetic acid in the mouse caudate nucleus. PubMed. [Link]

  • Improved Muscarinic Antagonists as Anticholinesterase Antidotes. DTIC. [Link]

  • Improved Muscarinic Antagonists as Anticholinesterase Antidotes. DTIC. [Link]

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Validation

Cost-benefit analysis of different synthetic pathways for (1-Hydroxycyclopentyl)phenylacetic acid

For Researchers, Scientists, and Drug Development Professionals (1-Hydroxycyclopentyl)phenylacetic acid is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the anticholinergic drug Cyclope...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(1-Hydroxycyclopentyl)phenylacetic acid is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the anticholinergic drug Cyclopentolate, which is essential for ophthalmic examinations.[1][2] The molecular architecture of this compound, featuring a quaternary carbon center with hydroxyl, carboxyl, and phenyl functionalities, presents unique synthetic challenges.[1] This guide provides a comprehensive cost-benefit analysis of three primary synthetic pathways to this valuable molecule: the Grignard reaction, the cyanohydrin route, and the Reformatsky reaction. The analysis focuses on key metrics including reaction yield, cost of starting materials, safety, environmental impact, and scalability to aid researchers and process chemists in selecting the most suitable method for their specific needs.

At a Glance: Comparative Analysis of Synthetic Pathways

MetricGrignard ReactionCyanohydrin SynthesisReformatsky Reaction
Reported Yield 85.6%[1]Estimated 70-80%~86%[3]
Starting Materials Cost ModerateLow to ModerateModerate
Key Reagents Phenylacetic acid, Cyclopentanone, Grignard reagent (e.g., m-tolylmagnesium chloride)Cyclopentanone, Sodium Cyanide, Acid/Base for hydrolysisCyclopentanone, Ethyl bromoacetate, Zinc
Safety Concerns High (Exothermic, water-reactive reagents)Very High (Extremely toxic HCN gas)Moderate (Flammable solvents)
Environmental Impact Moderate (Solvent waste, metal salts)High (Cyanide waste)Moderate (Zinc waste)
Scalability Well-established for industrial scale[1]Challenging due to HCN handlingScalable[4]

Pathway 1: Grignard Reagent-Mediated Condensation

The Grignard reaction is a robust and well-documented method for the industrial production of (1-Hydroxycyclopentyl)phenylacetic acid.[1] This pathway leverages the nucleophilic character of a Grignard reagent to form the critical carbon-carbon bond between the phenylacetic acid backbone and the cyclopentyl ring.

Causality of Experimental Choices

This pathway typically involves the deprotonation of phenylacetic acid to form a more reactive dianion, often referred to as an Ivanov reagent, using a strong Grignard reagent like m-tolylmagnesium chloride. The resulting nucleophile then readily attacks the electrophilic carbonyl carbon of cyclopentanone. The use of an aprotic solvent such as Tetrahydrofuran (THF) is crucial to prevent the quenching of the highly reactive Grignard reagent.[1] The reaction is typically performed at a controlled temperature to manage its exothermic nature and is terminated by an acidic workup to protonate the resulting alkoxide and afford the final product.

Experimental Protocol

A patented industrial preparation method reports a high yield and purity for this process.[1]

Step 1: Formation of the Ivanov Reagent

  • A solution of phenylacetic acid in anhydrous THF is added dropwise to a 2M solution of m-tolylmagnesium chloride in THF at room temperature.

  • The mixture is stirred to ensure complete formation of the dianion of phenylacetic acid.

Step 2: Reaction with Cyclopentanone

  • Cyclopentanone is then added to the reaction mixture.

  • The temperature is gently raised to 35°C to facilitate the nucleophilic addition.

Step 3: Work-up and Isolation

  • The reaction is quenched by the addition of an aqueous solution of hydrochloric acid.

  • The product is then extracted from the aqueous layer using an organic solvent.

  • Purification is typically achieved through recrystallization from a suitable organic solvent.

Visualization of the Grignard Pathway

Grignard Pathway Phenylacetic Acid Phenylacetic Acid Ivanov Reagent Ivanov Reagent Phenylacetic Acid->Ivanov Reagent Deprotonation m-Tolylmagnesium Chloride m-Tolylmagnesium Chloride m-Tolylmagnesium Chloride->Ivanov Reagent Intermediate Alkoxide Intermediate Alkoxide Ivanov Reagent->Intermediate Alkoxide Nucleophilic Addition Cyclopentanone Cyclopentanone Cyclopentanone->Intermediate Alkoxide Product (1-Hydroxycyclopentyl)phenylacetic acid Intermediate Alkoxide->Product Acidic Workup

Caption: Grignard synthesis of (1-Hydroxycyclopentyl)phenylacetic acid.

Pathway 2: Cyanohydrin Synthesis

The cyanohydrin pathway is a classic method for the synthesis of α-hydroxy acids.[1] This route involves the nucleophilic addition of a cyanide ion to a ketone, followed by hydrolysis of the resulting nitrile group.

Causality of Experimental Choices

The initial step involves the formation of a cyanohydrin from cyclopentanone. This reaction is typically carried out using a source of cyanide ions, such as sodium or potassium cyanide, in the presence of an acid to generate hydrogen cyanide (HCN) in situ. The highly nucleophilic cyanide ion then attacks the carbonyl carbon of cyclopentanone. The subsequent hydrolysis of the cyanohydrin to the carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it can be carried out in a one-pot fashion.

Experimental Protocol

Step 1: Cyanohydrin Formation

  • Cyclopentanone is reacted with a solution of sodium cyanide in water.

  • An acid, such as sulfuric acid, is added dropwise to the cooled mixture to generate HCN in situ. The reaction is kept at a low temperature to control the exothermic reaction and minimize the loss of volatile HCN.

Step 2: Hydrolysis to the α-Hydroxy Acid

  • The resulting cyanohydrin is then hydrolyzed without isolation.

  • Concentrated acid (e.g., sulfuric or hydrochloric acid) is added, and the mixture is heated to drive the hydrolysis of the nitrile to a carboxylic acid.

  • The product is then isolated by extraction and purified by recrystallization.

Visualization of the Cyanohydrin Pathway

Cyanohydrin Pathway Cyclopentanone Cyclopentanone Cyclopentanone Cyanohydrin Cyclopentanone Cyanohydrin Cyclopentanone->Cyclopentanone Cyanohydrin Nucleophilic Addition NaCN/H+ NaCN/H+ NaCN/H+->Cyclopentanone Cyanohydrin Product (1-Hydroxycyclopentyl)phenylacetic acid Cyclopentanone Cyanohydrin->Product Hydrolysis

Caption: Cyanohydrin synthesis of (1-Hydroxycyclopentyl)phenylacetic acid.

Pathway 3: The Reformatsky Reaction

The Reformatsky reaction offers an alternative route to β-hydroxy esters, which can then be hydrolyzed to the desired α-hydroxy acid.[5][6] This reaction utilizes an organozinc reagent, which is less reactive and more tolerant of other functional groups compared to Grignard reagents.[5]

Causality of Experimental Choices

In this pathway, an α-haloester, such as ethyl bromoacetate, reacts with activated zinc metal to form an organozinc intermediate, known as a Reformatsky enolate.[5] The zinc is often activated with a small amount of iodine or by acid washing to remove the passivating oxide layer. This enolate then undergoes a nucleophilic addition to the carbonyl group of cyclopentanone. The resulting β-hydroxy ester is subsequently hydrolyzed under basic or acidic conditions to yield the final product.

Experimental Protocol

A general procedure for the Reformatsky reaction with a similar ketone substrate reports a high yield.[3]

Step 1: Formation of the Reformatsky Reagent

  • A suspension of activated zinc dust and a catalytic amount of iodine in an anhydrous solvent like toluene or THF is prepared.

  • Ethyl bromoacetate is added to the suspension.

Step 2: Reaction with Cyclopentanone

  • A solution of cyclopentanone in the same solvent is added to the mixture.

  • The reaction is heated to facilitate the formation of the β-hydroxy ester.

Step 3: Hydrolysis and Isolation

  • The reaction is cooled and quenched with a dilute acid.

  • The β-hydroxy ester is extracted and then hydrolyzed using a base (e.g., sodium hydroxide) followed by acidification to yield (1-Hydroxycyclopentyl)phenylacetic acid.

  • Purification is achieved through extraction and recrystallization.

Visualization of the Reformatsky Pathway

Reformatsky Pathway Ethyl Bromoacetate Ethyl Bromoacetate Reformatsky Enolate Reformatsky Enolate Ethyl Bromoacetate->Reformatsky Enolate Oxidative Addition Zinc Zinc Zinc->Reformatsky Enolate Beta-Hydroxy Ester Beta-Hydroxy Ester Reformatsky Enolate->Beta-Hydroxy Ester Nucleophilic Addition Cyclopentanone Cyclopentanone Cyclopentanone->Beta-Hydroxy Ester Product (1-Hydroxycyclopentyl)phenylacetic acid Beta-Hydroxy Ester->Product Hydrolysis

Caption: Reformatsky synthesis of (1-Hydroxycyclopentyl)phenylacetic acid.

Cost-Benefit Analysis

ReagentPathwayEstimated Cost (USD/kg)
Phenylacetic AcidGrignard15-30
CyclopentanoneAll20-40
m-Tolylmagnesium Chloride (1M in THF)Grignard100-150/L
Sodium CyanideCyanohydrin150-200
Ethyl BromoacetateReformatsky50-70
Zinc DustReformatsky10-20

Grignard Reaction: While the starting materials are relatively inexpensive, the cost of the Grignard reagent can be significant, especially for large-scale production if not prepared in-house. However, the high reported yield and suitability for industrial scale make it an economically viable option.

Cyanohydrin Synthesis: This pathway utilizes inexpensive starting materials. However, the extreme toxicity of hydrogen cyanide necessitates specialized handling procedures and equipment, which can significantly increase the operational costs and limit its scalability. The cost of cyanide waste disposal is also a major consideration.

Reformatsky Reaction: The reagents for the Reformatsky reaction are moderately priced. The reaction conditions are generally milder than the Grignard reaction, and it avoids the extreme hazards of the cyanohydrin route. The good reported yields for similar reactions make it a competitive alternative.

Safety and Environmental Considerations

Grignard Reaction: Grignard reagents are highly reactive and pyrophoric, especially on a large scale. The reaction is exothermic and requires careful temperature control to prevent runaway reactions. The use of large volumes of flammable ether solvents also poses a significant fire hazard. Environmentally, the disposal of magnesium salts and solvent waste needs to be managed. Recent research has focused on developing greener Grignard reactions using mechanochemistry to reduce solvent use.[7]

Cyanohydrin Synthesis: The primary and most severe hazard of this route is the use of hydrogen cyanide (HCN), a highly toxic and flammable gas. Accidental release can be fatal. The handling of cyanide salts and the generation of HCN require stringent safety protocols and specialized facilities. Cyanide-containing waste streams are highly toxic and require specialized treatment before disposal, adding to the environmental burden and cost.

Reformatsky Reaction: This reaction is generally considered safer than the Grignard and cyanohydrin routes. Organozinc reagents are less reactive and not pyrophoric. The use of flammable solvents is still a concern. From an environmental perspective, the disposal of zinc salts needs to be considered. While zinc is an essential element, high concentrations in wastewater can be toxic to aquatic life.

Conclusion

The choice of synthetic pathway for (1-Hydroxycyclopentyl)phenylacetic acid depends on a careful evaluation of several factors.

  • The Grignard reaction stands out as a proven, high-yielding, and scalable method, making it the preferred choice for industrial production despite the inherent safety challenges associated with Grignard reagents.

  • The Cyanohydrin synthesis is a classic and potentially cost-effective route on a small scale, but its significant safety hazards and environmental concerns related to cyanide make it less attractive for large-scale manufacturing.

  • The Reformatsky reaction presents a viable and safer alternative to the Grignard reaction, with good potential yields and more manageable reaction conditions. It represents a good compromise between cost, safety, and efficiency, particularly for laboratory-scale synthesis and potentially for industrial production where the hazards of the Grignard route are a major concern.

Ultimately, the optimal synthetic strategy will be determined by the specific requirements of the production scale, available infrastructure, and the prioritization of safety, cost, and environmental impact.

References

  • Telematique. Sodium Cyanide (Cymit). Retrieved from [Link]

  • Grand View Research. (2023). Sodium Cyanide Procurement & Cost Intelligence Report, 2030. Retrieved from [Link]

  • Hokkaido University. (2021, November 18). 120-year-old reaction turned on its head with environment-friendly, paste-based method. ScienceDaily. Retrieved from

  • VDOC.PUB. Medicinal Chemistry [PDF]. Retrieved from [Link]

  • Beyond Benign. Greener Grignard Reaction. Retrieved from [Link]

  • SATHEE. Chemistry Reformatsky Reaction. Retrieved from [Link]

  • Wikipedia. Reformatsky reaction. Retrieved from [Link]

  • NROChemistry. Reformatsky Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. Retrieved from [Link]

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Comparative

Isomeric purity assessment of (1-Hydroxycyclopentyl)phenylacetic acid

Isomeric Purity Assessment of (1-Hydroxycyclopentyl)phenylacetic Acid: A Comparative Technical Guide Executive Summary & Scientific Context Compound Identity: (1-Hydroxycyclopentyl)phenylacetic acid (CAS 25209-52-3), als...

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Purity Assessment of (1-Hydroxycyclopentyl)phenylacetic Acid: A Comparative Technical Guide

Executive Summary & Scientific Context

Compound Identity: (1-Hydroxycyclopentyl)phenylacetic acid (CAS 25209-52-3), also known as


-cyclopentylmandelic acid .
Pharmaceutical Relevance:  This compound is the critical chiral intermediate in the synthesis of Glycopyrrolate  (Glycopyrronium bromide), a muscarinic antagonist used for treating COPD, peptic ulcers, and sialorrhea.
The Challenge:  The molecule possesses a single chiral center at the 

-carbon (the carbon linking the phenyl ring, carboxyl group, and the achiral 1-hydroxycyclopentyl ring). The enantiomeric purity of this intermediate directly dictates the stereochemical composition of the final API. Since Glycopyrrolate is often administered as a specific stereoisomer (or defined racemate) where the (R,R)-isomer exhibits distinct receptor affinity compared to the (S,S)-isomer, precise quantification of the (R)- and (S)- enantiomers of this intermediate is a critical Critical Quality Attribute (CQA).

This guide objectively compares three distinct analytical methodologies for assessing the isomeric purity of (1-Hydroxycyclopentyl)phenylacetic acid, providing actionable protocols for the bench scientist.

Methodology Comparison: The Strategic Landscape

We compare three primary approaches: Chiral Stationary Phase HPLC (CSP-HPLC) , Chiral Mobile Phase Additive HPLC (CMPA-HPLC) , and Capillary Electrophoresis (CE) .

FeatureMethod A: CSP-HPLC (Gold Standard) Method B: CMPA-HPLC (Cost-Effective) Method C: Capillary Electrophoresis (Green)
Principle Interaction with immobilized chiral selector (Amylose/Cellulose)Inclusion complexation with Cyclodextrin in mobile phase on C18Differential migration via host-guest complexation in electric field
Separation Mechanism Hydrogen bonding,

-

interactions, dipole-dipole
Hydrophobic inclusion into Cyclodextrin cavityCharge-to-mass ratio & inclusion stability constants
Resolution (

)
Excellent (

typical)
Good (

pH dependent)
High Efficiency (

possible)
Sensitivity (LOD) High (ng/mL range)Moderate (UV background from additive)Lower (path length limited)
Robustness High (Industry Standard)Moderate (Sensitive to T and pH)Moderate (Capillary conditioning critical)
Cost per Run High (Expensive columns)Low (Standard C18 + Additive)Very Low (Capillaries are cheap)
Throughput 15–30 min/run15–20 min/run10–15 min/run
Expert Insight:
  • Choose CSP-HPLC for QC release testing where robustness and transferability are paramount. The cost of the column is offset by the reliability of the data.

  • Choose CMPA-HPLC for R&D screening or when budget is constrained. It utilizes standard C18 columns but requires careful mobile phase preparation.

  • Choose CE for high-throughput screening of reaction mixtures where solvent consumption is a concern.

Detailed Experimental Protocols

Method A: High-Performance Liquid Chromatography with Chiral Stationary Phase (CSP-HPLC)

The Industry Standard for Validation

Rationale: Amylose and cellulose tris(3,5-dimethylphenylcarbamate) phases provide the most versatile recognition for phenylacetic acid derivatives due to the "lock-and-key" fit of the aromatic moiety.

  • Column: Chiralpak AD-H or Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase (Normal Phase): n-Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

    • Note: TFA is mandatory to suppress ionization of the carboxylic acid, ensuring the analyte remains neutral and interacts effectively with the stationary phase.

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C

  • Detection: UV @ 220 nm (Phenyl ring absorption)

  • Sample Diluent: Mobile Phase

Self-Validating Step: Inject a racemic mixture first. You must observe a split peak or baseline separation (


). If peaks tail significantly, increase TFA concentration to 0.2%, but do not exceed column limits.
Method B: HPLC with Chiral Mobile Phase Additive (CMPA)

The "Smart Chemistry" Alternative

Rationale: Instead of an expensive column, we use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
in the mobile phase. The hydrophobic phenyl group of the analyte forms an inclusion complex with the CD cavity. The stability of this complex differs between enantiomers, causing differential retention on a standard C18 column.
  • Column: Standard C18 (e.g., Shim-pack CLC-ODS or equivalent), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 0.1 M Phosphate Buffer adjusted to pH 2.68 strictly.

    • Additive: 20 mM HP-

      
      -CD dissolved in the buffer.[1]
      
    • Organic Modifier: Acetonitrile (ACN).[1]

    • Composition: Buffer (with CD) : ACN = 60 : 40 (v/v).[1]

  • Flow Rate: 0.6 mL/min[1]

  • Temperature: 25°C (Critical: Higher T reduces complex stability and resolution).

  • Detection: UV @ 220 nm[1]

Scientific Causality (The "Why"): The pH is set to 2.68 to ensure the carboxylic acid (


) is fully protonated. Only the neutral form fits snugly into the cyclodextrin cavity. At pH > 4, the ionized carboxylate repels the hydrophobic cavity, destroying resolution.

Visualization of Workflows

Figure 1: Method Selection Decision Matrix

MethodSelection Start Start: Isomeric Purity Assessment Goal Define Primary Goal Start->Goal QC QC / Regulatory Submission Goal->QC High Robustness RD R&D / Process Screening Goal->RD Cost Sensitive Green Green Chem / Low Solvent Goal->Green Low Waste CSP Method A: CSP-HPLC (Chiralpak AD-H/OD-H) QC->CSP Gold Standard CMPA Method B: CMPA-HPLC (C18 + HP-beta-CD) RD->CMPA Uses Standard Columns CE Method C: Capillary Electrophoresis (Sulfated-beta-CD) Green->CE Microliter Volumes

Caption: Decision matrix for selecting the optimal analytical technique based on laboratory requirements (Regulatory vs. Cost vs. Sustainability).

Figure 2: CMPA-HPLC Mechanism & Workflow

CMPAWorkflow cluster_mechanism Mechanism of Action Prep Mobile Phase Prep (pH 2.68 Critical) Complex Inclusion Complexation (Analyte + HP-beta-CD) Prep->Complex Protonation of Acid Separation Differential Partitioning (C18 Stationary Phase) Complex->Separation Stereoselective Stability Detection UV Detection (220 nm) Separation->Detection Elution

Caption: Operational workflow for Chiral Mobile Phase Additive HPLC, highlighting the critical pH control step.

Data Interpretation & Performance Metrics

The following table summarizes expected performance data based on validation studies of mandelic acid derivatives [1].

ParameterCSP-HPLC (Method A)CMPA-HPLC (Method B)
Enantioselectivity (

)
1.20 – 1.501.10 – 1.20
Resolution (

)

(Baseline)

(Baseline)
Retention Time (

)
10 – 15 min15 – 20 min
Limit of Quantitation (LOQ) ~0.05% w/w~0.1% w/w
Linearity (

)


Critical Control Point Column EquilibrationpH of Mobile Phase

Troubleshooting Tip:

  • CMPA Method: If resolution is lost, check the pH of the aqueous buffer.[1] A shift of ±0.2 pH units can completely disrupt the inclusion complex. Ensure the column temperature is stable; fluctuations >1°C can shift retention times significantly.

References

  • Enantioseparation of mandelic acid derivatives by high performance liquid chrom

    
    -cyclodextrin as chiral mobile phase additive. 
    Source: National Institutes of Health (NIH) / PubMed Central
    URL:[Link]
    (Validates the CMPA method for 
    
    
    
    -cyclopentylmandelic acid)
  • Determination of the enantiomeric and diastereomeric impurities of RS-glycopyrrolate by capillary electrophoresis. Source: PubMed URL:[Link] (Establishes CE protocols for the parent drug and related intermediates)

  • Chiral HPLC Separations: A Guide to Method Development. Source: Phenomenex Technical Guides URL:[Link] (General principles for CSP selection)

  • Phenylacetic Acid Structure and Properties. Source: PubChem URL:[Link] (Background on the chemical stability and properties of the core moiety)

Sources

Validation

Reproducibility of (1-Hydroxycyclopentyl)phenylacetic acid synthesis protocols

The following guide provides a technical analysis of the reproducibility of synthesis protocols for (1-Hydroxycyclopentyl)phenylacetic acid (also known as -Cyclopentylmandelic acid ), a critical intermediate in the manuf...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the reproducibility of synthesis protocols for (1-Hydroxycyclopentyl)phenylacetic acid (also known as


-Cyclopentylmandelic acid ), a critical intermediate in the manufacturing of anticholinergic APIs like Glycopyrrolate .

Reproducibility Guide: Synthesis of -Cyclopentylmandelic Acid

Executive Summary

Target Molecule: 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid (CAS: 427-49-6) Primary Application: Key intermediate for Glycopyrrolate (Glycopyrronium bromide).[1] Synthesis Challenge: Construction of a sterically hindered quaternary carbon via C-C bond formation, followed by rigorous stereochemical control.

This guide compares the two dominant workflows found in industrial and research settings:

  • The Grignard Addition Protocol: The primary method for constructing the carbon skeleton. High throughput but prone to moisture-induced failure and side-product formation.

  • The Chiral Resolution Protocol: The standard method for isolating the bioactive (S)-enantiomer. High specificity but sensitive to thermodynamic parameters (cooling rates, solvent ratios).

Part 1: Technical Deep Dive & Protocols

Method A: The Grignard Addition (Carbon Skeleton Construction)

Mechanism: Nucleophilic addition of cyclopentylmagnesium bromide to benzoylformic acid (or its esters).

The Protocol
  • Precursors: Benzoylformic acid (1.0 eq), Cyclopentylmagnesium bromide (2.0 eq, 2M in diethyl ether).

  • Solvent System: Anhydrous Diethyl Ether (preferred for Grignard stability) or THF (requires lower temperatures).

Step-by-Step Methodology:

  • Inerting: Flame-dry a 3-neck round-bottom flask and purge with Argon. Moisture content must be <50 ppm.

  • Solubilization: Dissolve Benzoylformic acid in anhydrous ether. Cool the system to 0°C .

    • Expert Insight: Do not cool below -10°C initially; the solubility of the keto-acid decreases, leading to heterogeneous reaction kinetics.

  • Addition: Add Cyclopentylmagnesium bromide dropwise over 60 minutes.

    • Critical Parameter: Maintain internal temperature <5°C. Exotherms promote the formation of dehydration impurities (cyclopentenyl derivatives).

  • Equilibration: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 24 hours .

    • Why 24h? Steric hindrance at the alpha-carbon slows the final coordination step. Premature quenching reduces yield by ~15-20%.

  • Quench & Workup: Cool to 0°C. Hydrolyze with 1N HCl. Extract with ether.[2][3]

  • Purification: Extract the ether layer with aqueous

    
    . Acidify the aqueous layer with HCl to precipitate the product. Recrystallize from water/ethanol.
    
Reproducibility Checkpoints (Self-Validating System)
  • The "Double-Acidification" Validation: The product is amphiphilic but acidic. The protocol uses a base extraction (

    
    ) followed by acid precipitation. If the yield is low after precipitation, check the pH; it must be <2.0 to fully protonate the carboxylic acid for precipitation.
    
  • Impurity Flag: If the product melting point is <150°C (Standard: 153-154°C), significant amounts of Cyclopentyl phenyl ketone (from decarboxylation/degradation) or dehydrated alkene are present.

Method B: The Chiral Resolution (Stereochemical Isolation)

Mechanism: Formation of diastereomeric salts using a chiral base, exploiting differential solubility.

The Protocol
  • Precursors: Racemic

    
    -Cyclopentylmandelic acid, (R)-(+)-
    
    
    
    -Phenylethylamine (R-PEA).
  • Solvent: Ethanol/Water or Methanol.

Step-by-Step Methodology:

  • Complexation: Suspend racemic acid (1.0 eq) in ether/methanol. Add R-PEA (1.0 eq) slowly.

  • Crystallization: Heat to reflux until clear. Cool slowly to room temperature, then to 4°C.

    • Thermodynamic Control: Rapid cooling traps the eutectics (impure mix). A cooling rate of 5°C/hour is recommended.

  • Filtration: Isolate the salt.

  • Liberation: Suspend the salt in water. Acidify with dilute HCl to pH 1-2. Extract the free (S)-acid with ether.

Reproducibility Checkpoints
  • Stoichiometry Check: Using <0.95 eq of R-PEA reduces yield significantly. Using >1.05 eq makes the separation of the resolving agent difficult during workup.

  • Solvent Ratio: For Ethanol/Water recrystallization, a ratio of 9:1 is critical. Excess water causes premature precipitation of the racemate.

Part 2: Comparative Analysis & Data

Performance Metrics

The following data aggregates typical results from optimized bench-scale runs (50g - 100g scale).

MetricMethod A: Grignard (Racemic Synthesis)Method B: Chiral Resolution (Purification)
Typical Yield 36% - 65%75% - 86% (from racemate)
Purity (HPLC) >98% (Chemical)>99.5% (Optical Purity/ee)
Key Impurity Cyclopentyl phenyl ketoneResidual Resolving Agent (R-PEA)
Critical Hazard Exothermic reaction; Ether peroxidesFlammability (Alcohols)
Scalability Moderate (Heat transfer limits)High (Standard crystallization)
Cost Driver Grignard Reagent (

$)
Chiral Amine (

)
Common Failure Modes
  • Grignard Stalling: If the Magnesium reagent is old (carbonated), the reaction will stall. Validation: Titrate Grignard reagent with salicylaldehyde phenylhydrazone before use.

  • Resolution Failure: If the "white solid" obtained in Method B does not have a sharp melting point (121-122°C for the salt), the resolution failed. This is often due to wet solvents preventing specific crystal lattice formation.

Part 3: Visualization of Workflows

Diagram 1: Grignard Synthesis Logic & Control Points

This diagram illustrates the reaction pathway and the critical decision nodes where reproducibility is often lost.

GrignardSynthesis Start Start: Benzoylformic Acid Solvent Dissolve in Anhydrous Ether (T = 0°C) Start->Solvent GrignardAdd Add Cyclopentyl MgBr (Dropwise, <5°C) Solvent->GrignardAdd Inert Atmosphere Stir Equilibration (24h @ RT) GrignardAdd->Stir Check Temp Spikes Quench Acid Hydrolysis (HCl) (Exothermic!) Stir->Quench BaseExtract Extract with K2CO3 (Removes Neutral Impurities) Quench->BaseExtract Phase Separation BaseExtract->Quench If Emulsion Forms (Add Brine) AcidPrecip Acidify Aqueous Layer (Precipitate Product) BaseExtract->AcidPrecip Aqueous Phase Only Final Pure Racemic Acid (MP: 153-154°C) AcidPrecip->Final Recrystallization

Figure 1: Critical Process Parameters (CPP) for the Grignard synthesis route.

Diagram 2: Chiral Resolution Decision Tree

A logic flow for isolating the specific enantiomer required for Glycopyrrolate synthesis.

ResolutionLogic Input Racemic Mixture Agent Add (R)-PEA (1.0 eq) Input->Agent Heat Reflux (Methanol) Agent->Heat Cool Slow Cooling (5°C/hour) Heat->Cool Filter Filter Salt Cool->Filter Check Check MP (Target: 121°C) Filter->Check Liberate Acidify & Extract Check->Liberate Pass Recycle Recrystallize Again Check->Recycle Fail (<119°C) Recycle->Heat

Figure 2: Decision tree for achieving high enantiomeric excess (ee) during resolution.

References

  • National Institutes of Health (PubChem). 2-Cyclopentyl-2-hydroxy-2-phenylacetic acid - Compound Summary.[1] [Link]

  • Google Patents.Preparation method and application of glycopyrronium bromide chiral antipode (CN103012231A).
  • Google Patents.Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (US6777576B2).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1-Hydroxycyclopentyl)phenylacetic acid

CAS: 10564-52-0 | Molecular Formula: C13H16O3 [1] Executive Summary & Chemical Context (1-Hydroxycyclopentyl)phenylacetic acid is a critical pharmaceutical intermediate, primarily utilized in the synthesis of anticholine...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 10564-52-0 | Molecular Formula: C13H16O3 [1]

Executive Summary & Chemical Context

(1-Hydroxycyclopentyl)phenylacetic acid is a critical pharmaceutical intermediate, primarily utilized in the synthesis of anticholinergic agents such as Glycopyrrolate (Glycopyrronium bromide).[1] While often categorized generically as a "solid organic acid," its specific handling requirements are dictated by its potential to cause severe mucosal irritation and its physical behavior as a fine, potentially electrostatic powder.[1]

The Core Safety Directive: The primary risk vector for this compound is dust inhalation and ocular contact .[1] Unlike liquid acids where splashes are the main concern, this solid acid poses a risk of airborne micro-particles settling on moist mucous membranes (eyes, nasal tract), where they solubilize and create localized acidic burns.[1]

Hazard Analysis & Risk Assessment (The "Why")

Effective safety protocols rely on understanding the mechanism of injury, not just the regulation.[1]

Hazard Class (GHS)H-CodeMechanism of ActionOperational Implication
Skin Irritation H315 Acidic hydrolysis on skin moisture leads to dermatitis.[1]Glove Integrity: Transdermal toxicity is lower priority than contact dermatitis. Barrier integrity is key.
Eye Irritation H319 Rapid solubilization in tear film causes pH drop and corneal protein denaturation.Zero-Gap Protection: Safety glasses are insufficient.[1] Chemical splash goggles are mandatory to seal against airborne dust.
STOT SE 3 H335 Hygroscopic dust particles adhere to the upper respiratory tract.Containment: Engineering controls (Fume Hood) take precedence over PPE (Respirators).

Personal Protective Equipment (PPE) Matrix

This matrix defines the barrier protection required based on the operational scale.[1]

PPE Selection Logic (Self-Validating Systems)
  • Glove Selection: We rely on permeation data for the structural analog Phenylacetic Acid. Nitrile provides excellent degradation resistance against solid organic acids.

  • Validation: Before use, inflate the glove to check for pinholes (air leak test).[1] If gloves stiffen or discolor (yellowing) during use, the organic acid is degrading the polymer matrix—change immediately.[1]

ComponentStandard Handling (< 10g)Scale-Up / High Dust (> 10g)Technical Specification
Eye Protection Chemical Splash GogglesChemical Splash Goggles + Face ShieldMust meet ANSI Z87.1 (D3 rating for droplets/dust).[1]
Hand Protection Single Nitrile GlovesDouble Nitrile GlovesMaterial: Nitrile RubberThickness: Min 0.11 mm (Standard) / 0.2 mm (High Risk)Breakthrough: >480 min (Solid state)
Respiratory Fume Hood (Sash @ 18")Powered Air Purifying Respirator (PAPR) or N95Hood Face Velocity: 80–100 fpm.Respirator: NIOSH N95 or P100 if hood is unavailable.[1]
Body Lab Coat (Cotton/Poly)Tyvek® Lab Coat / ApronWrist cuffs must be knitted (tight) to prevent dust migration up the arm.[1]

Operational Protocol: The "Safe Weighing" Workflow

Handling fine organic acid powders generates static charge, causing "fly-away" dust.[1] This protocol mitigates that risk.

Phase 1: Preparation (The Static Check)[1]
  • Verify Engineering Controls: Confirm fume hood face velocity is between 80–100 fpm.

  • Ionization (Critical Step): If available, use an anti-static gun or ionizing bar inside the hood. (1-Hydroxycyclopentyl)phenylacetic acid is prone to static buildup; neutralizing the charge prevents the powder from "jumping" off the spatula.[1]

  • Matting: Place a dark-colored spill mat in the hood. Why? White powder is invisible on white surfaces. A dark background allows immediate visual validation of spills.

Phase 2: Active Handling[1]
  • Donning: Put on goggles before gloves to avoid contaminating your face with gloved hands later.

  • Transfer:

    • Do not dispense directly from the stock bottle into the reaction vessel.

    • Use a weighing boat or glassine paper.

    • Technique: Keep the stock bottle and receiving vessel within 6 inches of each other, deep inside the hood (at least 6 inches back from the sash).[1]

  • Solubilization: If possible, dissolve the solid in the solvent (e.g., DCM or Methanol) inside the weighing vessel before transfer.[1] Handling a liquid solution is safer than handling dry dust.

Phase 3: Decontamination & Disposal[1]
  • The "Wet Wipe" Method: Do not sweep dry powder spills. This aerosolizes the acid.

    • Cover the spill with a paper towel.

    • Wet the towel with water (to solubilize) or a weak base (1% Sodium Bicarbonate) to neutralize.

    • Wipe inward from the periphery.

  • Waste Stream:

    • Solid Waste: Dispose of contaminated gloves and weighing boats in "Solid Hazardous Waste" (RCRA hazardous).

    • Liquid Waste: If dissolved, dispose in "Organic Solvents" or "Acidic Organic" stream depending on the solvent used.[1]

Visualizing the Safety Logic

The following diagram outlines the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyWorkflow Start START: Handling Request RiskAssess Risk Assessment: Quantity > 10g? Start->RiskAssess PPE_Std PPE: Nitrile (0.11mm) + Goggles RiskAssess->PPE_Std No (<10g) PPE_High PPE: Double Nitrile + Face Shield + N95 RiskAssess->PPE_High Yes (>10g) HoodCheck Check Fume Hood Velocity (80-100 fpm) StaticCheck Static Control: Use Ionizer/Anti-Static Gun HoodCheck->StaticCheck Weighing Weighing Process: Use Dark Spill Mat StaticCheck->Weighing PPE_Std->HoodCheck PPE_High->HoodCheck SpillCheck Visual Check: Any White Dust on Mat? Weighing->SpillCheck WetWipe Corrective Action: Wet Wipe Method SpillCheck->WetWipe Yes (Spill) Dissolve Solubilization: Dissolve in Solvent SpillCheck->Dissolve No (Clean) Disposal Disposal: Solid Hazardous Waste WetWipe->Disposal Dissolve->Disposal

Figure 1: Decision logic for the safe handling and weighing of (1-Hydroxycyclopentyl)phenylacetic acid, emphasizing static control and spill visualization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 216448, (1-Hydroxycyclopentyl)phenylacetic acid. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Hydroxycyclopentyl)phenylacetic acid
Reactant of Route 2
(1-Hydroxycyclopentyl)phenylacetic acid
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